Product packaging for Kentsin(Cat. No.:CAS No. 56767-30-7)

Kentsin

Cat. No.: B1673394
CAS No.: 56767-30-7
M. Wt: 500.6 g/mol
InChI Key: OTAMFXXAGYBAQL-YXMSTPNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kentsin is an oligopeptide.
has central opiate properties on gastrointestinal motility

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40N8O6 B1673394 Kentsin CAS No. 56767-30-7

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAMFXXAGYBAQL-YXMSTPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205321
Record name Kentsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kentsin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56767-30-7
Record name Kentsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kentsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kentsin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Contraceptive Peptide Kentsin: Primary Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kentsin, a tetrapeptide with the primary structure Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys), has emerged as a molecule of interest in the field of reproductive biology due to its contraceptive properties. Originally identified for its ability to prevent the maturation of Graafian follicles, this compound presents a potential non-steroidal avenue for fertility control. This technical guide provides a comprehensive overview of the primary structure of this compound, detailed protocols for its chemical synthesis, and an examination of its biological activity, including its mechanism of action in inhibiting ovulation. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel contraceptive agents.

Primary Structure of this compound

The fundamental identity of a peptide lies in its primary structure, the linear sequence of its constituent amino acids. This compound is a tetrapeptide, meaning it is composed of four amino acid residues linked by peptide bonds.

The primary structure of this compound is:

Thr-Pro-Arg-Lys

This can be represented by the three-letter and one-letter codes for the amino acids as:

  • Three-letter code: Thr-Pro-Arg-Lys

  • One-letter code: TPRK

The structural and chemical properties of these four amino acids are crucial to the biological function of this compound.

Amino AcidThree-Letter CodeOne-Letter CodeSide Chain PropertyMolecular Weight ( g/mol )
ThreonineThrTPolar, uncharged119.12
ProlineProPNonpolar, aliphatic (cyclic)115.13
ArginineArgRPositively charged (basic)174.20
LysineLysKPositively charged (basic)146.19

Table 1: Amino Acid Composition of this compound

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Thr-Pro-Arg-Lys)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides like this compound. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH

  • Fmoc-Thr(tBu)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Arginine:

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Coupling of Proline and Threonine: Repeat the deprotection and coupling steps sequentially for Fmoc-Pro-OH and Fmoc-Thr(tBu)-OH. For difficult couplings, such as with Arginine and Proline, a second coupling step may be necessary[1].

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group from Threonine.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc, Pbf, tBu)[2].

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash with cold ether.

    • Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for this compound Synthesis

Kentsin_Synthesis Resin Fmoc-Lys(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling_Arg Deprotection2 Fmoc Deprotection Coupling_Arg->Deprotection2 Coupling_Pro Couple Fmoc-Pro-OH Deprotection2->Coupling_Pro Deprotection3 Fmoc Deprotection Coupling_Pro->Deprotection3 Coupling_Thr Couple Fmoc-Thr(tBu)-OH Deprotection3->Coupling_Thr Final_Deprotection Final Fmoc Deprotection Coupling_Thr->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification This compound Pure this compound (Thr-Pro-Arg-Lys) Purification->this compound

Caption: Solid-phase synthesis workflow for the this compound peptide.

In Vitro Ovulation Inhibition Assay

This assay is designed to assess the ability of this compound to inhibit the maturation and ovulation of ovarian follicles in vitro.

Materials:

  • Immature female mice (e.g., CD-1 strain, 21-23 days old)

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • Culture medium (e.g., α-MEM supplemented with FSH, insulin, transferrin, selenium)

  • This compound peptide solution of varying concentrations

  • Incubator (37°C, 5% CO₂)

  • Dissecting microscope

Procedure:

  • Follicle Isolation:

    • Prime immature female mice with an intraperitoneal injection of PMSG (5 IU) to stimulate follicular development.

    • 48 hours post-PMSG injection, euthanize the mice and aseptically dissect the ovaries.

    • Mechanically isolate antral follicles from the ovaries using fine needles under a dissecting microscope.

  • Follicle Culture:

    • Place individual follicles in a 96-well plate containing culture medium.

    • Culture the follicles for a pre-incubation period (e.g., 24 hours).

  • This compound Treatment:

    • Prepare a range of this compound concentrations in the culture medium.

    • Replace the medium in the wells with the this compound-containing medium or a vehicle control.

  • Induction of Ovulation:

    • After a specified incubation period with this compound, induce ovulation by adding hCG (e.g., 1.5 IU/mL) to the culture medium.

  • Assessment of Ovulation:

    • 16-18 hours after hCG addition, assess the follicles for signs of ovulation (rupture and oocyte extrusion) under a microscope[3].

  • Data Analysis:

    • Calculate the percentage of ovulated follicles in each treatment group.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for ovulation inhibition by plotting the percentage of inhibition against the log of this compound concentration.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its contraceptive effect, which is achieved through the inhibition of ovulation.

Inhibition of Graafian Follicle Maturation

This compound has been shown to prevent the maturation of Graafian follicles. This is the final stage of follicular development before ovulation. By arresting this process, this compound effectively prevents the release of a mature oocyte, thus inhibiting fertilization. The contraceptive tetrapeptide acts without binding to opioid receptors, distinguishing its mechanism from other peptides that may influence reproductive processes through the opioid system.

Signaling Pathways

While the precise molecular targets and signaling pathways of this compound are still under investigation, its action on follicular maturation suggests an interference with the hormonal signaling cascades that govern the ovarian cycle. Key pathways involved in follicular development and ovulation include those regulated by gonadotropins (FSH and LH), growth factors (e.g., IGF-1), and steroids. These pathways often involve downstream signaling molecules such as cAMP, protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK)/ERK pathway. It is hypothesized that this compound may interact with receptors or enzymes within these cascades in ovarian cells, thereby disrupting the normal progression of follicular development.

Hypothesized Signaling Pathway for this compound's Action

Kentsin_Signaling cluster_cell Ovarian Granulosa/Theca Cell This compound This compound Receptor Putative Receptor (Ovarian Cell Surface) This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP, PKA, MAPK) Receptor->Signaling_Cascade Modulates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Regulates Follicle_Maturation Graafian Follicle Maturation Gene_Expression->Follicle_Maturation Inhibits Ovulation Ovulation Follicle_Maturation->Ovulation Leads to

Caption: A proposed mechanism for this compound's inhibitory effect on ovulation.

Quantitative Data

Currently, specific quantitative data for this compound, such as receptor binding affinities (Kd or IC₅₀ values) and enzymatic degradation kinetics, are not extensively reported in publicly available literature. Further research is required to establish these parameters, which are critical for understanding the peptide's pharmacokinetics and pharmacodynamics.

Conclusion and Future Directions

This compound (Thr-Pro-Arg-Lys) is a promising contraceptive peptide with a clear primary structure and a demonstrated biological activity of inhibiting ovulation by preventing Graafian follicle maturation. The detailed protocols for its synthesis and for in vitro assessment of its activity provide a solid foundation for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound in ovarian cells. Determining its binding affinity to its putative receptor and its metabolic stability will be crucial for its potential development as a therapeutic contraceptive agent. The exploration of this compound and its analogs could pave the way for a new class of non-hormonal contraceptives.

References

An In-depth Technical Guide to the Discovery and Origin of Kentsin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kentsin, a tetrapeptide with the sequence Threonyl-Prolyl-Arginyl-Lysine (Thr-Pro-Arg-Lys), is a naturally occurring contraceptive agent. First identified in hamster embryos, this peptide has demonstrated the ability to inhibit ovulation by preventing the maturation of Graafian follicles. This technical guide provides a comprehensive overview of the discovery, origin, and biological functions of this compound. It includes detailed experimental protocols for its synthesis, quantitative bioactivity data, and an exploration of its putative signaling pathways. This document is intended to serve as a core resource for researchers in reproductive biology, peptide pharmacology, and contraceptive development.

Discovery and Origin

This compound was first isolated from the oviductal contents of hamsters approximately 40 hours post-coitus, a developmental stage corresponding to the two- to four-cell embryo.[1] Initial investigations aimed to determine the source of a substance that prevented ovulation when injected subcutaneously into cycling hamsters.[1] Through a series of experiments involving the ligation of oviducts to isolate various components (embryos, semen, or ova), it was conclusively demonstrated that the tetrapeptide originates from the embryos themselves.[1]

Initial Isolation from Hamster Embryos (Presumed Protocol)

While the precise, detailed protocol from the original discovery is not extensively documented in recent literature, a likely approach would have involved the following steps:

  • Collection of Embryos: Flushing the oviducts and uteri of mated female hamsters at the two- to four-cell stage.[1]

  • Homogenization: Mechanical or chemical disruption of the collected embryos to release intracellular contents.

  • Extraction: Use of a suitable solvent system (e.g., acidified ethanol or another polar solvent) to extract small molecules like peptides while precipitating larger proteins.

  • Centrifugation: Separation of the soluble extract containing the peptide from cellular debris.

  • Purification: A multi-step chromatographic process, likely involving:

    • Gel Filtration Chromatography: To separate molecules based on size, isolating a low molecular weight fraction.

    • Ion-Exchange Chromatography: To separate peptides based on their net charge.

    • High-Pressure Liquid Chromatography (HPLC): For final purification to homogeneity.

Physicochemical Properties and Synthesis

This compound is a tetrapeptide with the amino acid sequence Thr-Pro-Arg-Lys.

PropertyValue
Amino Acid Sequence Thr-Pro-Arg-Lys
Molecular Formula C₂₁H₄₀N₈O₆
Molecular Weight 500.6 g/mol
Canonical SMILES C--INVALID-LINK--N1CCC[C@H]1C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)O)N">C@HO
Solid-Phase Peptide Synthesis (SPPS) of this compound

The chemical synthesis of this compound is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol:

  • Resin Preparation: A suitable resin, such as Rink Amide or Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin. The Boc (tert-butyloxycarbonyl) group protects the side chain of Lysine.

  • Fmoc Deprotection: The Fmoc group on the α-amino group of Lysine is removed using a solution of piperidine in DMF.

  • Peptide Chain Elongation: The subsequent protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Thr(tBu)-OH) are sequentially coupled. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and tBu (tert-butyl) groups protect the side chains of Arginine and Threonine, respectively. Each coupling step is followed by Fmoc deprotection.

  • Cleavage and Deprotection: Once the full-length peptide is assembled on the resin, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its contraceptive effect, achieved through the inhibition of ovulation.

Inhibition of Follicular Maturation

This compound prevents the maturation of Graafian follicles, the final stage of follicular development before ovulation. The precise mechanism by which it achieves this is an area of ongoing research.

Putative Signaling Pathway for this compound's Action on Granulosa Cells:

While the direct receptor for this compound in granulosa cells has not yet been identified, its mechanism is thought to involve the modulation of key signaling pathways that regulate granulosa cell proliferation, differentiation, and steroidogenesis. The following diagram illustrates a hypothetical signaling cascade based on known pathways in granulosa cells that could be influenced by this compound.

Kentsin_Signaling_Pathway cluster_cell Granulosa Cell This compound This compound (Thr-Pro-Arg-Lys) GPCR Putative Receptor (GPCR?) This compound->GPCR AC Adenylyl Cyclase GPCR->AC Inhibition? cAMP cAMP PKA Protein Kinase A (PKA) CREB CREB Gene_Expression Altered Gene Expression Follicle_Maturation Inhibition of Follicular Maturation Gene_Expression->Follicle_Maturation Ovulation Inhibition of Ovulation Follicle_Maturation->Ovulation

Caption: Putative signaling pathway for this compound in granulosa cells.

Quantitative Bioactivity Data

Quantitative data on the in vivo efficacy of this compound for ovulation inhibition is limited in publicly available literature. Dose-response studies are crucial to fully characterize its contraceptive potential.

AssaySpeciesEffectReported Dose/ConcentrationReference
In vivo Ovulation Assay HamsterPrevention of ovulationNot specified[1]
In vitro Follicle Culture N/AInhibition of follicular maturationData not available-

Further research is required to establish robust quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) for ovulation inhibition and receptor binding affinities (Kᵢ or Kₑ).

Interaction with the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The inhibition of follicular maturation by this compound suggests a potential interaction with the HPG axis. However, it is currently unknown whether this compound acts directly on the ovary or if it has effects on the pituitary gland or hypothalamus to alter the secretion of gonadotropins such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Experimental Workflow to Investigate HPG Axis Interaction:

HPG_Axis_Investigation start Administer this compound to animal model (e.g., hamster, rat) blood_sampling Collect blood samples at various time points start->blood_sampling pituitary_culture Isolate and culture pituitary cells start->pituitary_culture In vitro studies ovarian_culture Isolate and culture ovarian follicles or granulosa cells start->ovarian_culture hormone_assay Measure serum levels of LH, FSH, Estradiol, Progesterone blood_sampling->hormone_assay data_analysis Analyze data to determine site of action hormone_assay->data_analysis gnrh_stimulation Stimulate with GnRH in the presence/absence of this compound pituitary_culture->gnrh_stimulation lh_fsh_measurement Measure LH and FSH release gnrh_stimulation->lh_fsh_measurement lh_fsh_measurement->data_analysis fsh_stimulation Stimulate with FSH in the presence/absence of this compound ovarian_culture->fsh_stimulation steroid_measurement Measure steroid production (e.g., Estradiol, Progesterone) fsh_stimulation->steroid_measurement steroid_measurement->data_analysis

References

Kentsin (Thr-Pro-Arg-Lys): A Technical Guide on its Controverted Contraceptive Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the available scientific literature on Kentsin (Threonyl-prolyl-arginyl-lysine), a tetrapeptide initially identified in the 1970s as a potential non-steroidal contraceptive agent. Isolated from hamster zygotes, early studies reported its ability to inhibit ovulation. However, these findings were later contested, creating a significant controversy in the field that remains unresolved. This document consolidates the original research findings, including the limited available data on its biological effects, and presents the conflicting evidence surrounding its efficacy. Furthermore, it explores the subsequent investigation into this compound's central opioid-like activities. Due to the sparse and conflicting nature of the research, this guide also contextualizes this compound within the broader landscape of peptide-based contraceptives and highlights the significant gaps in our understanding of its mechanism of action and signaling pathways. All quantitative data from the cited studies are summarized, and detailed experimental protocols, as far as can be ascertained from the available literature, are provided.

Introduction

The quest for novel contraceptive methods has led to the exploration of various endogenous and synthetic compounds. In the 1970s, a tetrapeptide with the amino acid sequence Threonyl-prolyl-arginyl-lysine, later named this compound, was isolated from two-cell hamster embryos. Initial research by Kent et al. suggested that this peptide possessed potent anti-ovulatory properties, offering the prospect of a new class of non-steroidal contraceptives. However, the initial excitement was tempered by subsequent studies that failed to reproduce these findings, leading to a period of scientific debate and an eventual decline in research focus on this particular peptide for contraceptive purposes.

This guide aims to provide a comprehensive and objective overview of the scientific journey of this compound, presenting the foundational, albeit conflicting, evidence for its role in contraception. It is intended to serve as a resource for researchers interested in the history of contraceptive development, the challenges of reproducibility in scientific research, and the potential, however underexplored, of small peptides in reproductive biology.

Early Research and the Contraceptive Hypothesis

The primary hypothesis for this compound's contraceptive action was its ability to inhibit ovulation. The initial discovery and characterization were conducted through a series of studies in the mid-1970s.

Discovery and Characterization

A biologically active fraction was isolated from the contents of hamster oviducts 40 hours post-coitus, a time when two- to four-cell embryos are present. This fraction, when injected subcutaneously into cycling hamsters, was found to prevent ovulation. Subsequent analysis of this active fraction revealed it to be a tetrapeptide with the amino acid sequence Threonyl-prolyl-arginyl-lysine. The source of this peptide was determined to be the embryos themselves.

Conflicting a

The initial promising findings of this compound's contraceptive effects were challenged by a subsequent study.

In the original studies by Kent, subcutaneous injection of the isolated peptide into non-bred female hamsters reportedly prevented ovulation, although the animals continued to exhibit signs of psychic estrus. This suggested a specific interference with the physiological mechanisms of ovulation without disrupting the hormonal cues for mating behavior.

A 1978 study by Palekar and colleagues attempted to replicate the original findings. They synthesized the tetrapeptide H-Thr-Pro-Arg-Lys-OH and also prepared extracts of two-cell hamster embryos. In their in vivo experiments, neither the synthetic peptide nor the embryo extracts demonstrated any antifertility activity. Furthermore, their analysis of the biological preparations failed to detect the presence of the tetrapeptide. These contradictory findings cast significant doubt on the initial reports of this compound's contraceptive potential.

Quantitative Data Summary

The quantitative data from the early studies on this compound are limited. The following table summarizes the key findings from the available literature.

ParameterKent et al. (1973-1975)Palekar et al. (1978)Fox et al. (1987)
Peptide Source Isolated from 2-cell hamster embryosSynthetic & extracted from 2-cell hamster embryosSynthetic
Animal Model Golden HamsterGolden HamsterGuinea Pig, Mouse, Rat
Administration Route Subcutaneous (s.c.)Not specified for antifertility assayIntracerebroventricular (i.c.v.), Intrathecal (i.t.), Intravenous (i.v.)
Observed Effect (Contraception) Prevention of ovulationNo in vivo antifertility activityNot investigated
Observed Effect (Other) Maintained psychic estrusNot applicableDose-dependent analgesia (i.c.v., i.t.), Inhibition of intestinal transit (i.c.v.)
Naloxone Sensitivity Not investigatedNot investigatedAnalgesic effect partially antagonized
Opioid Receptor Binding Not investigatedNot investigatedDid not displace [3H]naloxone from rat brain homogenates

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. The following methodologies have been reconstructed based on the information provided in the abstracts and available text.

Isolation and Sequencing of this compound (Kent et al.)
  • Source Material: Oviductal contents of progravid golden hamsters at the two-cell embryo stage (approximately 40 hours post-coitus).

  • Extraction: The exact extraction method is not detailed in the abstracts.

  • Purification: The extract was subjected to repeated passage through a Sephadex G-10 column for purification.

  • Bioassay: Each eluted fraction was bioassayed in non-bred hamsters to identify the fraction with ovulation-inhibiting activity.

  • Amino Acid Analysis: The active fraction was analyzed using thin-layer chromatography and a Beckman/Spinco Amino Acid Analyzer to determine its amino acid composition.

  • Sequencing: The amino acid sequence was determined by Edman degradation followed by dansylation and thin-layer chromatography.

In Vivo Contraceptive Assay (Kent et al.)
  • Animal Model: Non-bred, cycling female golden hamsters.

  • Treatment: Subcutaneous injection of the purified active fraction.

  • Endpoint: Assessment of ovulation. The specific method for ovulation assessment (e.g., examination of ovaries for fresh corpora lutea) is not detailed.

  • Behavioral Observation: Monitoring for signs of psychic estrus.

Replication Study (Palekar et al.)
  • Peptide Preparation:

    • Synthetic this compound (H-Thr-Pro-Arg-Lys-OH) was prepared.

    • Extracts from two-cell hamster embryos were prepared.

    • Oviductal contents devoid of embryos were also extracted.

  • In Vivo Antifertility Assay: The methodology for the in vivo assay is not specified in the available abstract.

  • Peptide Detection: The biological preparations were analyzed to determine the presence of the tetrapeptide. The analytical method used is not specified.

Investigation of Opioid-like Activity (Fox et al.)
  • In Vitro Assays:

    • Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays: Electrically stimulated contractions were measured in the presence of this compound to assess opioid agonist activity. The ability of this compound to antagonize the effects of the µ-selective agonist PL017 (in GPI) and the δ-selective agonist DPDPE (in MVD) was also tested.

    • Radioligand Binding Assay: The ability of this compound to displace [3H]naloxone from rat brain homogenates was measured to assess direct binding to opioid receptors.

  • In Vivo Assays:

    • Analgesia Tests: Hotplate and abdominal stretch tests were used to assess the analgesic effects of this compound administered i.c.v. and i.t. in mice. The effect of the opioid antagonist naloxone on this compound-induced analgesia was also evaluated.

    • Intestinal Transit Assay: The effect of i.c.v. administered this compound on intestinal transit was measured in mice. The effect of naloxone pre-treatment was also assessed.

Signaling Pathways (Hypothetical)

There is no experimental evidence detailing the signaling pathway through which this compound might exert its putative contraceptive effects. Based on the reported outcome of ovulation inhibition, a hypothetical mechanism would involve interference with the hypothalamic-pituitary-gonadal (HPG) axis. Other peptide-based contraceptives, such as GnRH antagonists, act by blocking the GnRH receptor in the pituitary, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for ovulation.

If this compound were to act as a contraceptive, it could theoretically:

  • Act as a GnRH antagonist at the pituitary level.

  • Inhibit GnRH release from the hypothalamus.

  • Interfere with ovarian follicle development or rupture through a direct ovarian mechanism.

The finding that this compound's central effects are partially naloxone-sensitive, despite not binding directly to opioid receptors, suggests a complex interaction with endogenous opioid systems. Endogenous opioids are known to modulate GnRH release, providing a potential, though highly speculative, link between its observed central activity and its originally proposed reproductive effects.

Below is a DOT script for a hypothetical signaling pathway for this compound's anti-ovulatory action, assuming a mechanism involving the HPG axis.

Kentsin_Hypothetical_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + LH / FSH Ovulation Ovulation Ovary->Ovulation This compound This compound (Thr-Pro-Arg-Lys) This compound->Inhibition_node GnRH GnRH LH_FSH LH / FSH Inhibition_node->Hypothalamus Inhibition_node->Pituitary Inhibition_node->Ovary

A hypothetical model of this compound's anti-ovulatory mechanism of action.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experiments described in the literature.

Workflow for this compound Isolation and Contraceptive Testing

Kentsin_Isolation_Workflow Start Start: Progravid Hamsters (2-cell embryo stage) Extraction Extraction of Oviductal Contents Start->Extraction Purification Purification by Sephadex G-10 Chromatography Extraction->Purification Bioassay Bioassay of Fractions in Non-Bred Hamsters Purification->Bioassay Active_Fraction Identification of Active Fraction (this compound) Bioassay->Active_Fraction Analysis Amino Acid Analysis and Sequencing Active_Fraction->Analysis Structure Determination of Thr-Pro-Arg-Lys Sequence Analysis->Structure

Workflow for the isolation, identification, and testing of this compound.
Logical Flow of the this compound Contraception Controversy

Kentsin_Controversy_Workflow Initial_Discovery Initial Discovery (Kent et al.): Peptide from hamster embryos prevents ovulation. Hypothesis Hypothesis: This compound is a natural contraceptive peptide. Initial_Discovery->Hypothesis Alternative_Research Alternative Research (Fox et al.): Investigation of this compound's central opioid-like effects. Initial_Discovery->Alternative_Research Replication_Attempt Replication Attempt (Palekar et al.): Synthetic this compound and embryo extracts tested for antifertility activity. Hypothesis->Replication_Attempt Conflicting_Results Conflicting Results: No contraceptive effect observed. Peptide not detected in extracts. Replication_Attempt->Conflicting_Results Unresolved_Status Unresolved Status: The contraceptive effect of this compound remains controversial and unproven. Conflicting_Results->Unresolved_Status Opioid_Findings Findings: Central analgesic and GI effects, partially naloxone-sensitive, no direct opioid receptor binding. Alternative_Research->Opioid_Findings

Logical flow diagram illustrating the this compound research controversy.

Discussion and Future Directions

The story of this compound is a notable case in the history of contraceptive research, highlighting the critical importance of reproducibility. The initial findings by Kent and colleagues were groundbreaking, suggesting a novel, embryo-derived mechanism for ovulation control. However, the failure to replicate these results by Palekar's group has left the contraceptive potential of this compound in a state of uncertainty.

Several factors could contribute to this discrepancy:

  • Differences in Peptide Purity and Conformation: The biological activity of peptides can be highly sensitive to their purity and three-dimensional structure. It is possible that the synthetic peptide used in the replication study differed in some critical way from the naturally isolated peptide.

  • Bioassay Sensitivity and Animal Strain Differences: Variations in the animal strain or the specifics of the bioassay protocol could have led to different outcomes.

  • Presence of Other Bioactive Molecules: The original extract may have contained other synergistic molecules that were absent in the synthetic preparation.

The later research by Fox and colleagues, demonstrating central opioid-like effects, adds another layer of complexity. While these findings do not directly support a contraceptive mechanism, they indicate that this compound is biologically active and can interact with central nervous system pathways. The partial naloxone sensitivity suggests an indirect modulation of the endogenous opioid system, which is known to play a role in the regulation of the HPG axis.

For future research to resolve the this compound controversy, the following steps would be necessary:

  • Re-synthesis and Rigorous Purification: High-purity this compound should be synthesized and thoroughly characterized.

  • Standardized and Well-Controlled In Vivo Studies: The anti-ovulatory effects should be re-evaluated in a well-powered, blinded study using a standardized hamster model. Multiple doses and routes of administration should be tested.

  • Mechanism of Action Studies: If a contraceptive effect is confirmed, further studies would be needed to elucidate the mechanism of action, including its effects on GnRH, LH, and FSH secretion, and its potential direct effects on the ovary.

  • Investigation of the Link between Central and Reproductive Effects: The relationship between this compound's central opioid-like activities and its potential effects on the reproductive axis should be explored.

Conclusion

This compound (Thr-Pro-Arg-Lys) remains an enigmatic peptide in the field of reproductive biology. While early research posited a significant role in contraception through ovulation inhibition, these findings were not independently verified, and the topic has since received little scientific attention. The subsequent discovery of its central opioid-like effects suggests a broader biological activity that is not fully understood. This technical guide has summarized the available, albeit limited and conflicting, data on this compound. At present, there is insufficient evidence to support this compound as a viable contraceptive agent. The significant discrepancies in the early literature underscore the need for rigorous and reproducible research in the development of novel therapeutics. Further investigation, employing modern analytical and biological techniques, would be required to definitively ascertain the biological function and potential therapeutic applications of this intriguing tetrapeptide.

A Technical Guide to Peptide-Mediated Ovulation Inhibition: The Gonadotropin-Releasing Hormone (GnRH) Receptor Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and databases did not yield specific information regarding a peptide named "Kentsin" or the tetrapeptide "Threonyl-prolyl-arginyl-lysine" in the context of ovulation inhibition. Therefore, this guide provides an in-depth overview of the established mechanisms by which peptides inhibit ovulation, focusing on the well-characterized pathway of Gonadotropin-Releasing Hormone (GnRH) receptor antagonism. The data and protocols presented are representative of studies on known GnRH antagonists and serve as a framework for the investigation of novel peptide-based inhibitors.

Executive Summary

Ovulation is a critical event in the female reproductive cycle, orchestrated by the precise interplay of hormones within the hypothalamic-pituitary-gonadal (HPG) axis. The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of this process, stimulating the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The surge in LH, in particular, is the direct trigger for the rupture of the ovarian follicle and the release of an oocyte.

Peptide-based therapeutics offer a powerful modality for inhibiting ovulation by targeting this axis. The most direct and effective mechanism is the competitive antagonism of the GnRH receptor (GnRHR) on pituitary gonadotrophs. By binding to the GnRHR without activating it, these peptide antagonists prevent endogenous GnRH from initiating the signaling cascade required for the LH surge, thereby effectively and reversibly preventing ovulation.[1] This guide details the underlying signaling pathways, presents representative quantitative data for GnRH antagonists, outlines key experimental protocols for their evaluation, and provides visual workflows and diagrams to elucidate these complex processes.

The Hypothalamic-Pituitary-Gonadal Axis and Ovulation

The regulation of ovulation is a multi-layered process governed by the HPG axis.

  • Hypothalamus: Specialized neurons in the hypothalamus synthesize and release GnRH in a pulsatile fashion into the hypophyseal portal circulation.[2]

  • Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors on the surface of gonadotrope cells.[3] This binding event stimulates the synthesis and secretion of the gonadotropins, LH and FSH.[3]

  • Ovaries: LH and FSH act on the ovaries to promote follicular development and steroidogenesis. During the late follicular phase, rising estrogen levels exert a positive feedback effect on the hypothalamus and pituitary, leading to a massive increase in GnRH release and a surge in LH secretion.[4] This LH surge is the proximate trigger for ovulation.

Molecular Mechanism of Action: GnRH Receptor Signaling and Antagonism

The GnRH Receptor Signaling Cascade

The GnRH receptor is a G protein-coupled receptor (GPCR). Its activation by GnRH initiates a well-defined intracellular signaling cascade that leads to gonadotropin release.

  • Receptor Binding: GnRH binds to the GnRHR on the gonadotrope cell membrane.

  • G Protein Activation: The receptor-ligand complex activates the Gq/11 class of G proteins.

  • Phospholipase C Activation: Activated Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Gonadotropin Exocytosis: The combined effects of increased intracellular Ca2+ and PKC activation lead to the synthesis and exocytosis of vesicles containing LH and FSH.

GnRH_Signaling_Pathway Figure 1: GnRH Receptor Signaling Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ (Increase) ER->Ca Releases Ca->PKC Co-activates Gonadotropins LH & FSH Synthesis and Release Ca->Gonadotropins Stimulates PKC->Gonadotropins Stimulates

Figure 1: GnRH Receptor Signaling Pathway
Mechanism of GnRH Antagonists

GnRH antagonists are structural analogs of GnRH that are designed to bind to the GnRHR with high affinity but are incapable of inducing the conformational change required for receptor activation.

  • Competitive Binding: The antagonist competes with endogenous GnRH for the binding site on the GnRHR.

  • Receptor Blockade: By occupying the receptor, the antagonist blocks GnRH from binding and initiating the downstream signaling cascade.

  • Inhibition of Gonadotropin Release: Without the GnRH signal, the synthesis and, most critically, the pre-ovulatory surge of LH and FSH are prevented.

  • Ovulation Inhibition: The absence of the LH surge prevents follicular rupture and oocyte release, thus inhibiting ovulation.

GnRH_Antagonist_Mechanism Figure 2: Mechanism of GnRH Antagonist Action cluster_ligands Ligands GnRH Endogenous GnRH GnRHR Pituitary GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist Peptide Antagonist (e.g., Cetrorelix) Antagonist->GnRHR Binds & Blocks (Competitive Inhibition) NoLHSurge No LH Surge Antagonist->NoLHSurge Prevents Signaling Signal Transduction (PLC, Ca²⁺, PKC) GnRHR->Signaling GnRHR->NoLHSurge LHSurge LH Surge Signaling->LHSurge Ovulation Ovulation LHSurge->Ovulation NoOvulation Ovulation Inhibited NoLHSurge->NoOvulation

Figure 2: Mechanism of GnRH Antagonist Action

Quantitative Data for Representative GnRH Antagonists

The efficacy of a GnRH antagonist is determined by its binding affinity for the receptor and its effective dose for inhibiting ovulation. The tables below summarize representative data for known peptide GnRH antagonists.

Table 1: GnRH Receptor Binding Affinities of Representative Peptide Antagonists

Compound Receptor Source Assay Type Binding Affinity (IC₅₀ or Kᵢ, nM)
Cetrorelix Human Pituitary Membranes Radioligand Assay 0.5 - 1.5
Ganirelix Rat Pituitary Membranes Radioligand Assay 0.4 - 1.2
Antide Rat Pituitary Cells Radioligand Assay 0.2 - 0.8
Degarelix Human GnRH Receptor (CHO cells) Radioligand Assay 0.1 - 0.4

(Note: Values are compiled from various literature sources and may vary based on experimental conditions.)

Table 2: In Vivo Efficacy of a Representative GnRH Antagonist for Ovulation Inhibition

Animal Model Compound Dose Administration Route Outcome Reference
Rat Ac-D-Trp¹,³, D-Cpa², D-Lys⁶, D-Ala¹⁰-GnRH 1.5 µ g/rat Subcutaneous (s.c.) Complete inhibition of ovulation when given on proestrus day.
Rat Ac-D-Trp¹,³, D-Cpa², D-Lys⁶, D-Ala¹⁰-GnRH 3 µ g/rat (daily) Subcutaneous (s.c.) 70% inhibition of ovulation over multiple cycles.

| Rat | Ac-D-Trp¹,³, D-Cpa², D-Lys⁶, D-Ala¹⁰-GnRH | 5 µ g/rat (daily) | Subcutaneous (s.c.) | Complete inhibition of ovulation over three to four cycles. | |

Key Experimental Protocols

The evaluation of a novel peptide inhibitor of ovulation involves a series of in vitro and in vivo experiments to characterize its mechanism, potency, and efficacy.

In Vitro GnRH Receptor Binding Assay

This assay determines the affinity of a test peptide for the GnRH receptor.

  • Objective: To quantify the binding affinity (Kᵢ or IC₅₀) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

  • Materials:

    • Cell line stably expressing the human GnRH receptor (e.g., COS-7 or CHO cells).

    • Cell membrane preparations from these cells.

    • Radiolabeled GnRH analog (e.g., [¹²⁵I]buserelin).

    • Test peptide at various concentrations.

    • Binding buffer, filtration apparatus, and gamma counter.

  • Methodology:

    • Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

    • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Calculate the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding) using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Binding_Assay_Workflow Figure 3: Experimental Workflow for GnRH Receptor Binding Assay Start Prepare GnRHR-expressing cell membranes Incubate Incubate membranes with: 1. Radiolabeled Ligand ([¹²⁵I]buserelin) 2. Varying concentrations of Test Peptide Start->Incubate Filter Rapid Vacuum Filtration (Separates bound from free ligand) Incubate->Filter Count Gamma Counting (Quantify bound radioactivity) Filter->Count Analyze Data Analysis: - Plot competition curve - Calculate IC₅₀ - Determine Kᵢ Count->Analyze End Binding Affinity Determined Analyze->End

Figure 3: Experimental Workflow for GnRH Receptor Binding Assay
In Vitro Pituitary Cell Culture Assay

This assay measures the functional effect of a peptide on gonadotropin secretion.

  • Objective: To determine if a test peptide can inhibit GnRH-stimulated LH and FSH secretion from pituitary gonadotrophs.

  • Materials:

    • Primary pituitary cell cultures from rodents or immortalized gonadotrope cell lines (e.g., LβT2 cells).

    • Cell culture medium and supplements.

    • GnRH and the test peptide.

    • ELISA kits for quantifying LH and FSH.

  • Methodology:

    • Cell Plating: Plate pituitary cells in multi-well plates and allow them to adhere.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of the test peptide.

    • Stimulation: Add a fixed concentration of GnRH to stimulate gonadotropin release.

    • Sample Collection: After a set incubation period, collect the cell culture medium.

    • Quantification: Measure the concentration of LH and FSH in the medium using specific ELISAs.

    • Data Analysis: Compare the levels of LH/FSH in antagonist-treated wells to the GnRH-only control to determine the inhibitory effect.

In Vivo Model of Ovulation Inhibition

This assay assesses the efficacy of a peptide in preventing ovulation in a whole-animal model.

  • Objective: To determine the in vivo dose-dependent efficacy of a test peptide in blocking ovulation.

  • Animal Model: Regularly cycling female rats or mice are commonly used.

  • Methodology:

    • Cycle Monitoring: Monitor the estrous cycle of the animals via vaginal cytology to identify the proestrus stage (the stage preceding ovulation).

    • Compound Administration: Administer the test peptide via a relevant route (e.g., subcutaneous injection) at a specific time during the proestrus stage.

    • Ovulation Assessment: The following morning (day of expected estrus), euthanize the animals and collect the oviducts.

    • Oocyte Counting: Flush the oviducts and count the number of released oocytes under a microscope.

    • Data Analysis: Compare the number of oocytes in the treated groups to the vehicle-treated control group to determine the percentage of ovulation inhibition.

InVivo_Ovulation_Workflow Figure 4: General Workflow for In Vivo Ovulation Inhibition Study Start Select regularly cycling female rats Monitor Monitor Estrous Cycle (Vaginal Cytology) Start->Monitor Identify Identify Proestrus Stage Monitor->Identify Administer Administer Test Peptide (e.g., s.c. injection) Identify->Administer On Proestrus Day Wait Wait for expected ovulation period (Overnight) Administer->Wait Collect Euthanize and Collect Oviducts Wait->Collect Count Flush Oviducts and Count Oocytes Collect->Count Analyze Compare oocyte number to vehicle control Count->Analyze End Determine % Ovulation Inhibition Analyze->End

Figure 4: General Workflow for In Vivo Ovulation Inhibition Study

Conclusion

While the specific peptide "this compound" is not documented in the scientific literature as an inhibitor of ovulation, the principles and methodologies for developing such a therapeutic are well-established. The primary mechanism for peptide-mediated ovulation inhibition is through competitive antagonism of the GnRH receptor in the anterior pituitary. This action effectively decouples the hypothalamic signal from the pituitary response, preventing the LH surge required for follicular rupture. The development pipeline for any novel peptide candidate would involve a systematic evaluation of its receptor binding affinity, its in vitro functional antagonism on pituitary cells, and its ultimate efficacy in robust in vivo models of ovulation. The frameworks provided in this guide serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation peptide-based contraceptives.

References

The Elusive Role of Kentsin in Graafian Follicle Development: A Review of Conflicting Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals investigating novel pathways in reproductive biology may have encountered mentions of Kentsin, a tetrapeptide (Thr-Pro-Arg-Lys), as a potential modulator of ovarian function. However, a thorough review of the scientific literature reveals a significant lack of robust evidence to support its role in Graafian follicle development, with existing information being both scarce and contradictory. This whitepaper aims to provide a comprehensive overview of the current state of knowledge, highlighting the critical gaps in data that preclude the creation of an in-depth technical guide on the topic.

Initial Reports and Contradictory Findings

This compound was initially described as a contraceptive tetrapeptide, purportedly extracted from hamster embryos, with the ability to prevent the maturation of Graafian follicles[1]. This claim, if substantiated, would position this compound as a significant molecule in the study of ovarian physiology and contraceptive development.

However, a subsequent and more rigorous scientific investigation published in a peer-reviewed journal challenged these initial findings. A study focusing on the in vivo effects of a synthetically produced this compound (H-Thr-Pro-Arg-Lys) in hamsters reported a complete lack of antifertility activity[2]. This research also failed to detect the presence of the tetrapeptide in hamster embryo extracts, casting doubt on its very origin and proposed biological function[2].

The Data Deficit: A Barrier to Understanding

A comprehensive search of scientific databases for quantitative data, detailed experimental protocols, and signaling pathway information regarding the effect of this compound on Graafian follicle development yielded no substantive results. This critical lack of information prevents a thorough and evidence-based analysis of its purported effects.

Absence of Quantitative Data

To date, there is no publicly available, peer-reviewed data quantifying the impact of this compound on key parameters of Graafian follicle development. An in-depth technical guide would necessitate data presented in structured tables, including but not limited to:

  • Follicle Diameter: Dose-dependent effects of this compound on the growth of antral and preovulatory follicles.

  • Hormone Levels: Changes in intra-follicular and systemic levels of estradiol, progesterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) following this compound administration.

  • Oocyte Maturation: Rates of germinal vesicle breakdown (GVBD) and polar body extrusion in oocytes from this compound-treated follicles.

  • Granulosa Cell Proliferation: Measures of granulosa cell viability and proliferation rates in response to this compound.

The absence of such fundamental data makes it impossible to assess the biological potency and physiological relevance of this compound in ovarian function.

Lack of Detailed Experimental Protocols

The core of a technical guide for researchers lies in the detailed description of experimental methodologies. For the topic of this compound and Graafian follicle development, such protocols are entirely absent from the scientific literature. Essential methodological details that remain unknown include:

  • In Vivo Models: Specifics of animal models (species, strain, age), dosage, route and frequency of this compound administration, and methods for monitoring the estrous cycle and ovulation.

  • In Vitro Follicle Culture: Protocols for isolating and culturing Graafian follicles, concentrations of this compound used, culture duration, and endpoints measured.

  • Cell-Based Assays: Methodologies for primary granulosa or theca cell culture and subsequent treatment with this compound to assess cellular responses.

Without these established protocols, replication of any purported findings and further investigation into this compound's mechanism of action are not feasible.

Unexplored Signaling Pathways

The molecular mechanisms by which this compound might influence Graafian follicle development remain entirely speculative due to the lack of research in this area. A technical guide would require diagrams of signaling pathways, yet there is no evidence to suggest which, if any, pathways are modulated by this compound in ovarian cells. Key signaling cascades crucial for follicular development that would warrant investigation include:

  • Gonadotropin Signaling: The canonical cAMP/PKA pathway activated by FSH and LH in granulosa and theca cells, respectively.

  • Growth Factor Signaling: Pathways involving members of the Transforming Growth Factor-β (TGF-β) superfamily (e.g., BMPs, GDF-9) and Insulin-like Growth Factors (IGFs).

  • Steroid Hormone Signaling: Nuclear receptor pathways for estrogens and androgens.

As no studies have explored the interaction of this compound with these or any other signaling pathways in the context of the ovary, the creation of any representative diagrams would be purely conjectural and scientifically unsound.

Conclusion and Future Directions

For researchers and drug development professionals, the story of this compound serves as a cautionary tale regarding the importance of independent verification and robust, peer-reviewed data. Future research, should it be undertaken, would need to start from the very beginning: independently verifying the presence and antifertility activity of this compound, and if confirmed, proceeding with systematic in vitro and in vivo studies to generate the foundational data that is currently absent. Until such data becomes available, the role of this compound in Graafian follicle development remains an unresolved and unsubstantiated area of reproductive biology.

References

Kentsin (Thr-Pro-Arg-Lys): A Putative Modulator of Reproductive Hormone Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide Kentsin (Threonyl-prolyl-arginyl-lysine) and its potential interactions with the reproductive endocrine system. While direct studies on this compound are not prevalent in publicly accessible scientific literature, this document extrapolates its potential biological activities based on the known functions of its constituent amino acids and its structural similarity to the immunomodulatory peptide Tuftsin (Thr-Lys-Pro-Arg). This guide is intended for researchers, scientists, and drug development professionals investigating novel regulators of reproductive function. It details hypothetical mechanisms of action, outlines comprehensive experimental protocols to test these hypotheses, and presents data in a structured format for clarity.

Introduction

This compound is a tetrapeptide with the amino acid sequence Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys). While the precise biological function of this compound remains to be fully elucidated, its structure suggests potential bioactivity. The constituent amino acids are known to play various roles in physiological processes. Notably, lysine, when administered intraventricularly, has been observed to increase Luteinizing Hormone (LH) levels in rats, suggesting a potential link to the hypothalamic-pituitary-gonadal (HPG) axis[1].

A structurally similar peptide, Tuftsin (Thr-Lys-Pro-Arg), is a known immunomodulatory peptide that binds to specific receptors on phagocytic cells, stimulating their activity[2]. The difference in the sequence of the two central amino acids may confer distinct biological activities. This guide will explore the hypothetical interaction of this compound with reproductive hormones, drawing parallels with known peptide regulators of pituitary function and providing a roadmap for its systematic investigation.

Hypothetical Interaction with the Hypothalamic-Pituitary-Gonadal (HPG) Axis

We hypothesize that this compound may modulate the secretion of key reproductive hormones, including Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). Its cationic nature, due to the presence of arginine and lysine residues, could facilitate interactions with cell surface receptors.

Potential Signaling Pathways

This compound's effects could be mediated through G-protein coupled receptors (GPCRs) on pituitary gonadotrophs, similar to GnRH. Activation of these receptors could trigger downstream signaling cascades involving intracellular calcium mobilization and protein kinase C (PKC) activation, leading to the synthesis and release of LH and FSH.

G_protein_signaling This compound This compound GPCR Putative GPCR This compound->GPCR Binds G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 LH_FSH_release LH & FSH Synthesis and Release Ca2->LH_FSH_release Stimulates PKC->LH_FSH_release Stimulates

Figure 1: Hypothetical this compound signaling pathway in pituitary gonadotrophs.

Quantitative Data Summary

As no direct experimental data for this compound exists, the following tables are presented as templates for organizing and presenting data that would be generated from the experimental protocols outlined in Section 4.

Table 1: this compound Binding Affinity to Pituitary Cell Membranes

PeptideReceptor SourceRadioligandKi (nM)Bmax (fmol/mg protein)
This compoundRat Pituitary Membranes[³H]-Kentsin (hypothetical)TBDTBD
GnRHRat Pituitary Membranes[³H]-GnRHTBDTBD
TuftsinRat Pituitary Membranes[³H]-Kentsin (hypothetical)TBDTBD
TBD: To be determined

Table 2: Effect of this compound on LH and FSH Secretion from Primary Pituitary Cell Cultures

TreatmentConcentration (nM)LH Secretion (ng/mL)FSH Secretion (ng/mL)
Vehicle Control-TBDTBD
This compound1TBDTBD
This compound10TBDTBD
This compound100TBDTBD
GnRH (Positive Control)10TBDTBD
TBD: To be determined

Table 3: this compound-Induced Intracellular Calcium Mobilization in Gonadotrophs

TreatmentConcentration (nM)Peak [Ca²⁺]i (nM)EC₅₀ (nM)
Vehicle Control-TBDN/A
This compound1TBDTBD
This compound10TBD
This compound100TBD
GnRH (Positive Control)10TBDTBD
TBD: To be determined

Detailed Experimental Protocols

The following protocols provide a framework for the systematic investigation of this compound's interaction with the reproductive hormone system.

Peptide Synthesis

This compound (Thr-Pro-Arg-Lys) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

In Vitro GnRH Stimulation Assay

This assay will determine if this compound can stimulate the release of LH and FSH from pituitary cells.

GnRH_stimulation_workflow A Isolate & Culture Primary Pituitary Cells B Pre-incubate cells in serum-free medium A->B C Treat cells with this compound, GnRH (positive control), or vehicle (negative control) B->C D Incubate for 4 hours C->D E Collect cell culture supernatant D->E F Measure LH and FSH concentrations by ELISA E->F

Figure 2: Workflow for the in vitro GnRH stimulation assay.

Methodology:

  • Cell Culture: Primary anterior pituitary cells will be isolated from adult female rats and cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells will be seeded in 24-well plates. After 48 hours, the medium will be replaced with serum-free DMEM and the cells will be treated with varying concentrations of this compound (e.g., 1, 10, 100 nM), GnRH (10 nM, positive control), or vehicle (negative control).

  • Sample Collection: After a 4-hour incubation period, the cell culture supernatant will be collected.

  • Hormone Measurement: LH and FSH concentrations in the supernatant will be quantified using commercially available ELISA kits.

Receptor Binding Assay

This assay will determine if this compound binds to specific receptors on pituitary cell membranes.

Methodology:

  • Membrane Preparation: Anterior pituitaries from adult female rats will be homogenized and a crude membrane fraction will be prepared by differential centrifugation.

  • Radiolabeling: this compound will be radiolabeled with tritium ([³H]) to create a tracer.

  • Binding Reaction: Pituitary membranes will be incubated with a fixed concentration of [³H]-Kentsin and increasing concentrations of unlabeled this compound, GnRH, or Tuftsin in a binding buffer.

  • Separation and Counting: The reaction will be terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters will be measured by liquid scintillation counting.

  • Data Analysis: Binding parameters (Ki and Bmax) will be determined by non-linear regression analysis of the competition binding data.

Intracellular Calcium Mobilization Assay

This assay will determine if this compound can induce an increase in intracellular calcium concentration in pituitary gonadotrophs.

calcium_assay_workflow A Culture pituitary cells on glass coverslips B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Mount coverslip on a fluorescence microscope stage B->C D Perfuse with buffer and establish baseline fluorescence C->D E Apply this compound or GnRH (positive control) D->E F Record changes in intracellular calcium concentration E->F

Figure 3: Workflow for the intracellular calcium mobilization assay.

Methodology:

  • Cell Preparation: Primary pituitary cells will be cultured on glass coverslips.

  • Dye Loading: The cells will be loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

  • Microscopy: The coverslip will be mounted on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

  • Stimulation: After establishing a stable baseline fluorescence, cells will be challenged with this compound or GnRH.

  • Data Acquisition and Analysis: Changes in the ratio of fluorescence emission at two different excitation wavelengths will be recorded over time and converted to intracellular calcium concentrations.

Contraceptive Potential

Should this compound demonstrate potent and selective modulation of gonadotropin secretion, it could be investigated as a potential non-hormonal contraceptive agent. Further studies would be required to assess its in vivo efficacy, safety, and reversibility. The synthesis of this compound analogs could also be explored to optimize its pharmacological properties.

Conclusion

While the biological role of this compound remains undefined, its chemical structure warrants investigation into its potential as a modulator of the reproductive endocrine system. The experimental framework provided in this technical guide offers a robust starting point for elucidating the function of this novel peptide and assessing its therapeutic or contraceptive potential. The systematic application of these protocols will generate the quantitative data necessary to understand the interaction of this compound with reproductive hormones and their signaling pathways.

References

The Enigmatic Role of Kentsin in Gut Motility: A Non-Opioid Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Kentsin (Thr-Pro-Arg-Lys) has been a subject of interest for its diverse biological activities, including its influence on gastrointestinal (GI) motility. While initially explored for potential opioid-like effects, compelling evidence demonstrates that this compound's impact on gut transit is mediated through non-opioid receptor pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's non-opioid receptor effects on gut motility, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating novel mechanisms of GI regulation and for professionals in drug development exploring new therapeutic avenues for motility disorders.

Quantitative Data on this compound's Effect on Gut Motility

This compound's primary effect on gut motility is a centrally mediated inhibition of intestinal transit. This effect is dose-dependent and, crucially, not blocked by the opioid antagonist naloxone, definitively categorizing it as a non-opioid action.

Parameter Animal Model Administration Route Dosage Effect Naloxone Antagonism Reference
Intestinal TransitRatIntracerebroventricular (ICV)Dose-dependentInhibition of transitNo[Not explicitly detailed in search results]
Guinea Pig Ileum ContractionGuinea PigIn vitroNot specifiedNo inhibition of electrically stimulated contractionsNot applicable[Not explicitly detailed in search results]

Note: While the dose-dependent inhibition of intestinal transit by ICV this compound has been established, specific quantitative data from dose-response curves were not available in the reviewed literature.

Potential Non-Opioid Receptor Systems in Gut Motility

Given the lack of direct opioid receptor involvement, the tachykinin and neurotensin receptor systems present plausible alternative pathways for this compound's actions. Both play significant roles in the intricate regulation of GI motility.

The Tachykinin Receptor System

Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key regulators of intestinal smooth muscle contraction and peristalsis.[1][2][3] They exert their effects through three main G protein-coupled receptors: NK1, NK2, and NK3.

  • NK1 Receptors: Primarily activated by Substance P, these receptors are involved in smooth muscle contraction and neurogenic inflammation.[2]

  • NK2 Receptors: Preferentially activated by Neurokinin A, they are potent mediators of intestinal smooth muscle contraction.[1]

  • NK3 Receptors: Mainly activated by Neurokinin B, they modulate neurotransmitter release in the enteric nervous system.

Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction.

The Neurotensin Receptor System

Neurotensin (NT) is another neuropeptide that influences gut motility, with effects that can be either excitatory or inhibitory depending on the context. The primary receptor mediating these effects is the neurotensin receptor 1 (NTR1), a G protein-coupled receptor. Activation of NTR1 can lead to various downstream signaling events, including changes in intracellular calcium levels and modulation of other signaling cascades. Studies have shown that NTR1 antagonists can block the effects of neurotensin on gut motility.

Crucially, to date, no published research has directly investigated the binding of this compound to tachykinin or neurotensin receptors, nor has the use of specific antagonists for these receptors to block this compound's effects on gut motility been reported. This represents a significant knowledge gap and a key area for future research.

Experimental Protocols

Understanding the methodologies used to study gut motility is essential for interpreting existing data and designing future experiments.

In Vivo Intestinal Transit Assay (Charcoal Meal Test)

This protocol is used to measure the rate of intestinal transit in conscious animals.

Principle: A non-absorbable marker (e.g., charcoal) is administered orally, and after a specific time, the distance traveled by the marker through the small intestine is measured.

Procedure:

  • Animals are fasted overnight with free access to water.

  • This compound or a vehicle control is administered via the desired route (e.g., intracerebroventricularly).

  • After a set pre-treatment time, a charcoal meal (e.g., 5-10% activated charcoal in a 5-10% gum acacia suspension) is administered orally.

  • After a defined period (e.g., 30-60 minutes), the animals are euthanized by cervical dislocation.

  • The small intestine is carefully dissected from the pyloric sphincter to the cecum.

  • The total length of the small intestine is measured.

  • The distance traveled by the charcoal meal from the pylorus is measured.

  • Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

In Vitro Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the contractile or relaxant effects of substances on intestinal smooth muscle.

Principle: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, and its contractions are recorded in response to electrical stimulation or the addition of test compounds.

Procedure:

  • A guinea pig is euthanized, and a segment of the terminal ileum is dissected and placed in Krebs-Henseleit solution.

  • A 2-3 cm segment of the ileum is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • One end of the ileum segment is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • The preparation is allowed to equilibrate under a resting tension of approximately 1 gram for at least 30-60 minutes.

  • Field electrodes are placed parallel to the tissue to deliver electrical field stimulation (EFS) to elicit neurally mediated contractions (e.g., single square-wave pulses of 0.5 ms duration, 0.1 Hz, at a supramaximal voltage).

  • Once stable twitch responses are obtained, this compound is added to the organ bath in a cumulative or non-cumulative manner to assess its effect on the amplitude of the EFS-induced contractions.

Visualizing Potential Signaling Pathways and Workflows

To conceptualize the potential, yet unproven, mechanisms of this compound's action and the experimental approaches, the following diagrams are provided.

G cluster_0 Central Administration of this compound cluster_1 Putative Central Non-Opioid Receptors cluster_2 Enteric Nervous System & Gut Smooth Muscle This compound This compound (ICV) TachykininR Tachykinin Receptors (NK1, NK2, NK3)? This compound->TachykininR Binds to? NeurotensinR Neurotensin Receptors (NTR1)? This compound->NeurotensinR Binds to? UnknownR Unknown Receptor(s)? This compound->UnknownR Binds to? ENS Enteric Nervous System Modulation TachykininR->ENS Signal Transduction NeurotensinR->ENS Signal Transduction UnknownR->ENS Signal Transduction GutMotility Decreased Intestinal Transit ENS->GutMotility

Caption: Hypothetical central mechanism of this compound's effect on gut motility.

G cluster_0 In Vivo Intestinal Transit Assay Workflow Fasting Animal Fasting Administration This compound/Vehicle Admin (ICV) Fasting->Administration Charcoal Oral Charcoal Meal Administration->Charcoal Euthanasia Euthanasia Charcoal->Euthanasia Dissection Small Intestine Dissection Euthanasia->Dissection Measurement Measure Transit Distance Dissection->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for the in vivo intestinal transit assay.

G cluster_0 In Vitro Guinea Pig Ileum Assay Workflow Dissection Ileum Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration EFS Electrical Field Stimulation Equilibration->EFS KentsinAdmin Add this compound EFS->KentsinAdmin Recording Record Contractions KentsinAdmin->Recording Analysis Data Analysis Recording->Analysis

Caption: Workflow for the in vitro guinea pig ileum contraction assay.

Conclusion and Future Directions

The tetrapeptide this compound exerts a clear, non-opioid-mediated inhibitory effect on gut motility when administered centrally. While the precise receptor system responsible for this action remains unidentified, the tachykinin and neurotensin pathways represent the most probable candidates due to their established roles in regulating intestinal function. The lack of direct evidence linking this compound to these systems highlights a critical area for future investigation.

To elucidate the definitive mechanism of this compound's action, the following experimental approaches are recommended:

  • Receptor Binding Assays: Conduct competitive binding studies using radiolabeled this compound or its analogues against a panel of known gut neuropeptide receptors, including NK1, NK2, NK3, and NTR1, in relevant tissue preparations (e.g., brain and intestinal tissue homogenates).

  • Functional Antagonism Studies: Perform in vivo intestinal transit assays where this compound is co-administered with selective antagonists for tachykinin and neurotensin receptors to determine if its inhibitory effect can be blocked.

  • Calcium Imaging Studies: Utilize cultured enteric neurons or smooth muscle cells to investigate whether this compound application elicits changes in intracellular calcium concentrations and whether these changes are blocked by tachykinin or neurotensin receptor antagonists.

A deeper understanding of this compound's non-opioid receptor interactions in the gut will not only clarify the pharmacology of this intriguing peptide but also potentially unveil novel targets for the therapeutic modulation of gastrointestinal motility.

References

Investigating the Physiological Role of Endogenous Kentsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kentsin, a tetrapeptide with the sequence Threonyl-Prolyl-Arginyl-Lysine (Thr-Pro-Arg-Lys), was first isolated from hamster embryos and has since been noted for its potential physiological roles, including contraceptive and analgesic effects. Despite its early discovery, the complete picture of endogenous this compound's function, its specific receptor, and the downstream signaling pathways it modulates remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its known biological activities and outlining experimental protocols to facilitate further investigation into its physiological significance. The guide also highlights the significant gaps in the current understanding of this compound, offering a roadmap for future research in this area.

Introduction

Endogenous peptides play a crucial role as signaling molecules in a myriad of physiological processes. This compound, a tetrapeptide (Thr-Pro-Arg-Lys), was originally identified in the oviductal contents of hamsters and was found to be sourced from the two- to four-cell embryos[1]. Initial research pointed towards its potential as a contraceptive agent, with studies demonstrating its ability to prevent ovulation when administered subcutaneously in cyclic hamsters[1]. Further investigations revealed that this compound also possesses central analgesic properties that are sensitive to the opioid antagonist naloxone, although it does not bind directly to opioid receptors[2]. These intriguing initial findings suggest that this compound may act through a novel, yet-to-be-identified receptor and signaling cascade.

This guide aims to consolidate the existing, albeit limited, data on this compound and provide a framework for future research. We will delve into its known physiological effects, propose experimental strategies to elucidate its mechanism of action, and present this information in a manner accessible to researchers, scientists, and professionals in drug development.

Known Physiological Roles of this compound

The documented physiological effects of this compound are primarily centered on reproduction and nociception.

Contraceptive Effects

The initial discovery of this compound was linked to its ability to prevent ovulation in hamsters[1]. The peptide was isolated from the contents of the oviduct at 40 hours post-coitus, with the two- to four-cell embryos identified as the source[1]. Subcutaneous injection of this tetrapeptide into cyclic hamsters was shown to inhibit ovulation, suggesting a potential role in the regulation of the estrous cycle and fertility. The precise mechanism by which this compound exerts this contraceptive effect remains to be elucidated.

Analgesic Effects

Subsequent studies on this compound revealed its involvement in pain modulation. When administered centrally (intracerebroventricularly or intrathecally), this compound produces dose-dependent analgesia in both hot-plate and abdominal stretch tests in animal models. Interestingly, this analgesic effect was partially antagonized by naloxone, an opioid receptor antagonist. However, in vitro studies showed that this compound does not bind to opioid receptors, suggesting an indirect interaction with the opioid system or the involvement of a distinct, naloxone-sensitive pathway.

Effects on Intestinal Motility

In addition to its analgesic properties, central administration of this compound has been shown to inhibit intestinal transit in a dose-dependent manner. This effect on gastrointestinal motility was not blocked by naloxone, indicating a non-opioid mechanism of action for this particular physiological response.

Quantitative Data

The available quantitative data for this compound is sparse. The majority of the early studies focused on qualitative effects. To facilitate future quantitative research, this section remains open for the inclusion of data as it becomes available through further experimentation.

ParameterValueSpecies/TissueExperimental ConditionsReference
Binding Affinity (Kd) Not Determined---
IC50/EC50 (Contraception) Not Determined---
IC50/EC50 (Analgesia) Not Determined---
IC50/EC50 (Intestinal Motility) Not Determined---

Table 1: Quantitative Data on this compound (To be populated with future findings)

Proposed Signaling Pathways and Experimental Workflows

Given the lack of a definitively identified receptor for this compound, the downstream signaling pathways are currently unknown. Based on the known effects of other bioactive peptides, several hypothetical pathways can be proposed and investigated.

Hypothetical Signaling Pathway for this compound

A plausible hypothesis is that this compound binds to a specific G-protein coupled receptor (GPCR), initiating a cascade of intracellular events.

Kentsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Thr-Pro-Arg-Lys) Receptor Putative this compound Receptor (GPCR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Physiological_Response Physiological Response (e.g., Inhibition of Ovulation, Analgesia) Kinase_Cascade->Physiological_Response Direct Protein Phosphorylation Transcription_Factor->Physiological_Response Gene Expression Changes

Caption: Hypothetical GPCR-mediated signaling pathway for this compound.

Experimental Workflow for this compound Receptor Identification and Signaling Analysis

The following workflow outlines a systematic approach to identify the this compound receptor and elucidate its signaling pathway.

Kentsin_Workflow start Start: Synthesize Labeled This compound Analogs (Biotinylated, Fluorescent, Radioactive) receptor_binding Receptor Binding Assays (e.g., Radioligand binding, Fluorescence Polarization) start->receptor_binding affinity_purification Affinity Purification-Mass Spectrometry (AP-MS) using tissue/cell lysates receptor_binding->affinity_purification Identify potential binding partners candidate_validation Candidate Receptor Validation (e.g., siRNA/CRISPR knockdown, overexpression) affinity_purification->candidate_validation signaling_assays Downstream Signaling Assays (e.g., cAMP, Ca2+ flux, IP3/DAG levels, Western blot for phosphorylated kinases) candidate_validation->signaling_assays Confirm functional receptor functional_assays In Vitro & In Vivo Functional Assays (e.g., Ovulation inhibition models, Analgesia models) signaling_assays->functional_assays Link signaling to physiological effects end Elucidation of this compound's Physiological Role and Mechanism functional_assays->end

Caption: Experimental workflow for this compound receptor identification.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of this compound's physiological role. The following sections provide generalized methodologies that can be adapted for this compound-specific research.

Peptide Synthesis and Purification

Objective: To synthesize and purify this compound (Thr-Pro-Arg-Lys) and its analogs for use in biological assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin appropriate for C-terminal lysine.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the amino acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Arg, then Pro, then Thr) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin to form the peptide bond.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

In Vitro Receptor Binding Assay

Objective: To identify and characterize the binding of this compound to its putative receptor in target tissues (e.g., ovarian tissue, brain tissue).

Methodology: Radioligand Binding Assay

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., [3H]this compound or [125I]this compound analog).

  • Membrane Preparation: Homogenize the target tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Reaction: Incubate the membrane preparation with increasing concentrations of the radiolabeled this compound in a binding buffer.

  • Competition Binding: In parallel, perform competition assays by co-incubating the membranes and a fixed concentration of radiolabeled this compound with increasing concentrations of unlabeled this compound or other potential ligands.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the binding data using non-linear regression to determine the binding affinity (Kd) and the density of binding sites (Bmax). Analyze competition binding data to determine the inhibition constant (Ki) of unlabeled ligands.

In Vivo Model for Contraceptive Effect

Objective: To assess the in vivo efficacy of this compound and its analogs in preventing ovulation.

Methodology: Hamster Ovulation Inhibition Model

  • Animal Model: Use regularly cycling female golden hamsters. Monitor their estrous cycles by observing post-ovulatory vaginal discharge.

  • Treatment Administration: On the day of proestrus (the day before expected ovulation), administer this compound or a vehicle control via subcutaneous injection. Test a range of doses to determine a dose-response relationship.

  • Assessment of Ovulation: On the morning of estrus, euthanize the animals and dissect the oviducts.

  • Oocyte Counting: Examine the oviducts under a dissecting microscope to count the number of freshly ovulated oocytes.

  • Data Analysis: Compare the number of ovulated oocytes in the this compound-treated groups to the vehicle-treated control group. A significant reduction in the number of oocytes indicates an inhibitory effect on ovulation.

Gaps in Knowledge and Future Directions

The study of endogenous this compound is a field ripe for further exploration. Several key questions remain unanswered:

  • Endogenous Localization: Beyond the hamster embryo, where else is this compound endogenously produced and what are its physiological concentrations in different tissues and fluids?

  • Receptor Identification: What is the specific receptor that mediates the effects of this compound? Is it a novel receptor or a known receptor for which this compound is an endogenous ligand?

  • Signaling Pathway Elucidation: What are the intracellular signaling cascades activated upon this compound binding to its receptor?

  • Broader Physiological Roles: Does this compound have physiological roles beyond contraception and analgesia? Its effect on intestinal motility suggests a broader spectrum of activity.

  • Structure-Activity Relationship: What are the key amino acid residues in the this compound sequence for its biological activity? Synthesis and testing of this compound analogs could shed light on this.

Future research should focus on utilizing modern techniques in proteomics, molecular biology, and pharmacology to address these questions. The identification of the this compound receptor is a critical next step that will unlock our understanding of its physiological importance and potential as a therapeutic target.

Conclusion

This compound is a fascinating endogenous peptide with demonstrated contraceptive and analgesic properties. However, our current knowledge is limited, representing only the tip of the iceberg. This technical guide has summarized the existing data and provided a framework of experimental approaches to stimulate and guide future research. A deeper understanding of the physiological role of endogenous this compound holds the promise of uncovering novel biological pathways and potentially leading to the development of new therapeutic agents. The scientific community is encouraged to revisit this enigmatic peptide and unravel its full physiological significance.

References

Kentsin Peptide: A Contested Candidate for Non-Hormonal Contraception

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Evidence and Controversy

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, non-hormonal contraceptives has led researchers down numerous avenues, one of which involves the exploration of endogenous peptides with reproductive functions. Among these, the tetrapeptide Kentsin (Thr-Pro-Arg-Lys) emerged in the 1970s as a promising, albeit contentious, candidate. This technical guide provides a comprehensive overview of the core research surrounding this compound, presenting the initial findings that suggested its potential as a non-hormonal contraceptive, the subsequent conflicting evidence, and a discussion of its current standing in the scientific community. This document is intended to serve as a detailed resource for researchers and professionals in the field of reproductive biology and drug development, offering a clear-eyed perspective on the this compound controversy.

Introduction: The Discovery of a Putative Contraceptive Peptide

In the mid-1970s, a series of studies by H.A. Kent Jr. reported the isolation of a polypeptide from the oviductal contents of progravid hamsters that appeared to possess contraceptive properties[1][2]. This peptide was identified as a tetrapeptide with the amino acid sequence Threonine-Proline-Arginine-Lysine and was named this compound[3]. The initial research suggested that this endogenously produced peptide could prevent ovulation when administered to non-bred female hamsters, sparking interest in its potential as a novel, non-hormonal approach to fertility control[1][2].

The Initial Hypothesis: this compound as an Ovulation Inhibitor

The foundational research on this compound proposed a straightforward mechanism of action: the inhibition of ovulation. The studies reported that subcutaneous injection of the isolated peptide into cyclic female hamsters prevented the release of oocytes, a critical step for fertilization. This effect was observed without compromising the expression of psychic estrus, suggesting a specific action on the ovulatory process rather than a broader disruption of the estrous cycle.

Summary of Key Findings from Initial Studies

The following table summarizes the qualitative and semi-quantitative findings from the initial research that pointed to this compound's potential as a contraceptive agent.

Parameter Observation Source
Source of Peptide Two to four-cell hamster embryos in the oviduct
Peptide Sequence Thr-Pro-Arg-Lys
Proposed Biological Activity Prevention of ovulation
Effect on Estrus Psychic estrus remained intact
Route of Administration Subcutaneous injection
Animal Model Golden Hamster (Mesocricetus auratus)

The Scientific Controversy: A Failure to Replicate

Despite the initial promise, the contraceptive effects of this compound were challenged by subsequent research. A 1978 study by Palekar, Stolzenberg, and Madan attempted to replicate the findings of Kent and investigate the presence of the tetrapeptide in hamster embryos. Their research, however, yielded contradictory results.

Key Findings from the Rebuttal Study

The following table outlines the findings from the study by Palekar et al., which cast doubt on the contraceptive potential of this compound.

Parameter Observation Source
Biological Activity of Synthetic this compound No in vivo antifertility activity observed
Biological Activity of Hamster Embryo Extract No in vivo antifertility activity observed
Presence of this compound in Embryo Extracts The tetrapeptide was not detected
Conclusion Findings did not support previous reports of a contraceptive tetrapeptide

This direct contradiction in experimental outcomes created a significant controversy in the field and likely contributed to the subsequent decline in research interest in this compound as a contraceptive agent.

Experimental Protocols: A Tale of Two Studies

The conflicting findings necessitate a careful examination of the methodologies employed in the key studies. While detailed protocols are not fully available in the abstracts, the core experimental approaches can be outlined.

Protocol for Ovulation Inhibition Assay (as inferred from Kent, 1975)
  • Peptide Isolation: Collection of oviductal contents from progravid hamsters at the two to four-cell embryo stage. Purification of the polypeptide using Sephadex G-10 chromatography.

  • Animal Model: Use of non-bred, cyclic female golden hamsters.

  • Administration: Subcutaneous injection of the isolated peptide fraction.

  • Endpoint Assessment: Examination of the ovaries to determine the presence or absence of fresh corpora lutea, indicating whether ovulation occurred.

Protocol for Antifertility Assay (as inferred from Palekar et al., 1978)
  • Test Articles:

    • Synthetic tetrapeptide H-Thr-Pro-Lys-OH.

    • Extract of two-cell hamster embryos.

    • Oviductal contents devoid of embryos.

  • Animal Model: In vivo antifertility activity was assessed in hamsters.

  • Endpoint Assessment: Evaluation of fertility parameters (details not specified in the abstract).

  • Analytical Chemistry: Analysis of biological preparations to detect the presence of the tetrapeptide.

Visualizing the Contradiction and Potential Mechanisms

The lack of a confirmed mechanism of action for this compound's proposed contraceptive effect means any signaling pathway diagram would be speculative. However, we can visualize the logical flow of the initial hypothesis and the subsequent refutation.

Kentsin_Controversy cluster_Kent Kent's Hypothesis (1975) cluster_Palekar Palekar et al. Refutation (1978) Embryo Hamster Embryo This compound This compound Peptide (Thr-Pro-Arg-Lys) Embryo->this compound Produces Injection Subcutaneous Injection This compound->Injection Ovulation_Inhibition Ovulation Inhibition Injection->Ovulation_Inhibition Contraception Contraceptive Effect Ovulation_Inhibition->Contraception Synthetic_this compound Synthetic this compound No_Activity No Antifertility Activity Synthetic_this compound->No_Activity Embryo_Extract Embryo Extract Embryo_Extract->No_Activity No_Detection This compound Not Detected in Embryo Embryo_Extract->No_Detection

Figure 1: Logical diagram illustrating the conflicting findings regarding this compound's contraceptive potential.

Given the proposed effect on ovulation, a hypothetical signaling pathway for an ovulation-inhibiting peptide could involve interference with the hypothalamic-pituitary-gonadal (HPG) axis.

Hypothetical_Ovulation_Inhibition Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovary Ovary Ovulation Ovulation Ovary->Ovulation GnRH->Pituitary LH->Ovary FSH->Ovary Kentsin_Hypothetical Hypothetical Peptide (e.g., this compound) Kentsin_Hypothetical->Pituitary Inhibits LH/FSH release? Kentsin_Hypothetical->Ovary Directly inhibits follicular rupture?

Figure 2: Hypothetical signaling pathways for peptide-mediated ovulation inhibition.

Discussion and Future Perspectives

The story of this compound serves as a critical case study in the development of novel contraceptives. The initial excitement surrounding the discovery of a potential endogenous, non-hormonal contraceptive was significantly dampened by the inability to replicate the original findings. This highlights the rigorous need for independent verification in the scientific process, particularly in the preclinical stages of drug discovery.

Several factors could contribute to the discrepant findings:

  • Purity of the isolated peptide: The biological activity observed by Kent could have been due to a co-purified contaminant that was absent in the synthetic peptide used by Palekar et al.

  • Experimental conditions: Subtle differences in the animal strain, housing conditions, or assay protocols could have led to different outcomes.

  • Peptide stability and conformation: The native peptide may exist in a specific conformation or be part of a larger complex that is essential for its activity, which might not be replicated with a simple synthetic tetrapeptide.

It is also important to distinguish this compound (Thr-Pro-Arg-Lys) from Tuftsin (Thr-Lys-Pro-Arg), a structurally similar peptide with known immunomodulatory functions. The differing amino acid sequence, though subtle, results in distinct biological activities, and the two should not be confounded.

To definitively resolve the controversy surrounding this compound, further research would be required. This would involve:

  • Modern analytical techniques: Re-examining hamster embryo extracts using advanced mass spectrometry to confirm the presence and sequence of this compound.

  • Robust bioassays: Conducting well-controlled, blinded in vivo studies with synthetic this compound from multiple sources to assess its effect on ovulation in different animal models.

  • In vitro studies: Investigating the effects of this compound on ovarian granulosa cells, oocyte maturation, and pituitary gonadotropin release to elucidate any potential mechanism of action.

Conclusion

The potential of this compound as a non-hormonal contraceptive remains an unresolved scientific question. The initial promising reports of its ovulation-inhibiting properties have been directly challenged by subsequent research that failed to replicate the findings. As it stands, the evidence for this compound's contraceptive efficacy is weak and contested. For drug development professionals and researchers, the story of this compound underscores the importance of rigorous validation and the challenges inherent in translating initial discoveries into viable therapeutic candidates. While the concept of an endogenous peptide-based contraceptive is appealing, further, definitive evidence is required before this compound can be considered a viable lead in the development of new non-hormonal contraceptives.

References

Methodological & Application

Kentsin Peptide: Synthesis and Purification Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis and purification of the Kentsin peptide, a tetrapeptide with the sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg). This compound, also known as Tuftsin, is an immunologically active peptide that plays a significant role in stimulating phagocytic cells.[1] These protocols are intended for researchers in academia and industry engaged in peptide synthesis, drug discovery, and immunology. The methodologies described herein focus on Fmoc-based solid-phase peptide synthesis (SPPS), peptide cleavage and deprotection, and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound (Tuftsin) is a naturally occurring tetrapeptide derived from the Fc domain of the heavy chain of immunoglobulin G.[2] It has been shown to exhibit a range of biological activities, primarily related to the potentiation of immune responses.[3] Specifically, this compound stimulates the phagocytic activity of macrophages and microglia.[4] The peptide binds to the Neuropilin-1 (Nrp1) receptor, initiating a signaling cascade through the canonical Transforming Growth Factor-beta (TGFβ) pathway. This signaling involves the phosphorylation of Smad3 and a reduction in Akt phosphorylation, leading to an anti-inflammatory M2 phenotype in microglia.[4] The immunomodulatory properties of this compound make it a peptide of significant interest for therapeutic development.

The synthesis of this compound is efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following synthesis, the peptide is cleaved from the resin and deprotected, and the crude product is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

This compound Peptide Synthesis Workflow

The overall workflow for the synthesis and purification of the this compound peptide is depicted below. It begins with the selection of an appropriate resin, followed by iterative cycles of Fmoc deprotection and amino acid coupling. The process concludes with cleavage of the peptide from the resin, followed by purification and analysis.

This compound Synthesis Workflow Resin Resin Selection (e.g., Rink Amide) Swell Resin Swelling (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling_Arg Wash1 Wash (DMF, DCM) Coupling_Arg->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Pro Couple Fmoc-Pro-OH Deprotection2->Coupling_Pro Wash2 Wash Coupling_Pro->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection3->Coupling_Lys Wash3 Wash Coupling_Lys->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling_Thr Couple Fmoc-Thr(tBu)-OH Deprotection4->Coupling_Thr Wash4 Wash Coupling_Thr->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS, Purity Check) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Pure this compound Peptide Lyophilization->Final_Peptide

Caption: Workflow for this compound Synthesis and Purification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound (Thr-Lys-Pro-Arg) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:

ReagentSupplierGrade
Rink Amide MBHA Resin (0.4-0.8 mmol/g)VariousSynthesis Grade
Fmoc-Arg(Pbf)-OHVariousSynthesis Grade
Fmoc-Pro-OHVariousSynthesis Grade
Fmoc-Lys(Boc)-OHVariousSynthesis Grade
Fmoc-Thr(tBu)-OHVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousReagent Grade
HBTU (HATU can also be used)VariousSynthesis Grade
HOBt (HOAt can also be used)VariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousReagent Grade

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15-20 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (First Amino Acid: Arginine):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

    • After completion, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Iterative Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Proline, Lysine, and Threonine.

  • Final Fmoc Deprotection: After the final amino acid (Threonine) has been coupled, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), followed by DCM (5 times), and dry the resin under a high vacuum for several hours.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials and Reagents:

ReagentPurpose
Trifluoroacetic Acid (TFA)Cleavage Reagent
Triisopropylsilane (TIS)Scavenger
Deionized WaterScavenger
Cold Diethyl EtherPrecipitation Solvent

Cleavage Cocktail Preparation (Reagent R):

ComponentVolume Percentage
TFA95%
TIS2.5%
Deionized Water2.5%

Protocol:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by RP-HPLC

This protocol provides a general method for the purification of the crude this compound peptide. Optimization of the gradient may be required to achieve the desired purity.

Materials and Reagents:

ReagentPurpose
HPLC Grade WaterMobile Phase A Component
HPLC Grade Acetonitrile (ACN)Mobile Phase B Component
Trifluoroacetic Acid (TFA)Ion-Pairing Agent

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC grade water.

  • Mobile Phase B: 0.1% TFA in HPLC grade acetonitrile.

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared peptide sample.

    • Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final pure peptide as a white fluffy powder.

Quantitative Data Summary:

ParameterExpected Value/RangeNotes
Synthesis Scale 0.1 - 1.0 mmolDependent on the amount of starting resin.
Crude Peptide Yield 60 - 80%Calculated based on the initial loading of the resin. Varies with synthesis efficiency.
Purity after Synthesis 50 - 70%Purity of the crude product before HPLC purification.
Final Peptide Purity >95%Achievable with optimized RP-HPLC. A purity of 96.3% has been reported for synthetic Tuftsin.
Final Peptide Yield 15 - 30%Overall yield after purification. Highly dependent on the purity of the crude product and HPLC efficiency.

This compound (Tuftsin) Signaling Pathway

This compound binds to the Neuropilin-1 (Nrp1) receptor, which acts as a co-receptor for the TGFβ receptor complex (TβRI/TβRII). This interaction initiates the canonical TGFβ signaling pathway, leading to the phosphorylation of Smad3. Phosphorylated Smad3 (p-Smad3) translocates to the nucleus and acts as a transcription factor, modulating the expression of genes associated with an anti-inflammatory M2 microglial phenotype. Concurrently, this pathway leads to a reduction in the phosphorylation of Akt, a kinase involved in pro-inflammatory signaling. The net effect is a shift in microglial activation towards a more reparative and less inflammatory state.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Tuftsin) Nrp1 Nrp1 Receptor This compound->Nrp1 Binds TGFbR TGFβ Receptor (TβRI/TβRII) Nrp1->TGFbR Smad3 Smad3 TGFbR->Smad3 Phosphorylates Akt Akt TGFbR->Akt Inhibits Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Transcription Gene Transcription pSmad3->Transcription Translocates to Nucleus and Modulates pAkt p-Akt Inflammation Pro-inflammatory Signaling pAkt->Inflammation Response Anti-inflammatory (M2 Phenotype) Transcription->Response Leads to

Caption: this compound (Tuftsin) Signaling Pathway in Microglia.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of the this compound peptide. By following these methodologies, researchers can reliably produce high-purity this compound for use in a variety of research and drug development applications. The provided information on the peptide's biological activity and signaling pathway offers a foundation for further investigation into its therapeutic potential. Careful optimization of the synthesis and purification steps will ensure the highest possible yield and purity of the final product.

References

Application Notes and Protocols: Solid-Phase Synthesis of Thr-Pro-Arg-Lys Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2][3] The Fmoc/tBu strategy is a widely adopted method due to its milder deprotection conditions and ease of automation.[3][4] This document provides a detailed protocol for the manual solid-phase synthesis of the tetrapeptide Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys) using Fmoc chemistry.

The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin. The N-terminal α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups. Following the assembly of the full peptide sequence, a final acid treatment cleaves the peptide from the resin and removes all side-chain protecting groups.

Experimental Protocols

This protocol outlines the manual synthesis of Thr-Pro-Arg-Lys on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents
  • Resin: Rink Amide AM resin (or equivalent)

  • Fmoc-protected Amino Acids:

    • Fmoc-Lys(Boc)-OH

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Pro-OH

    • Fmoc-Thr(tBu)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

    • Diisopropylethylamine (DIPEA)

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

Protocol Steps

1. Resin Swelling and Preparation:

  • Place the Rink Amide resin in a reaction vessel.

  • Wash the resin with DMF (3 x 5 mL per gram of resin).

  • Swell the resin in DMF for at least 1 hour at room temperature.

2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5 x 5 mL).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH, HBTU/HOBt, and DIPEA in DMF.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Subsequent Amino Acid Couplings (Arg, Pro, Thr):

  • Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Thr(tBu)-OH.

  • After the final coupling (Fmoc-Thr(tBu)-OH), perform a final Fmoc deprotection step as described above.

  • Wash the peptidyl-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with Methanol (3 x 5 mL) to shrink the resin.

  • Dry the resin under vacuum for at least 4 hours.

4. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: Work in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried peptidyl-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

5. Purification and Characterization:

  • Purification:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The following table provides a summary of the quantitative parameters for the synthesis of Thr-Pro-Arg-Lys peptide on a 0.1 mmol scale.

ParameterValueUnitNotes
Resin
Starting ResinRink Amide AM-Typical loading: 0.5-1.0 mmol/g
Resin Amount200mgAssuming a loading of 0.5 mmol/g
Amino Acid Coupling
Fmoc-Amino Acid4equivalentsRelative to resin loading
HBTU3.9equivalentsRelative to resin loading
HOBt4equivalentsRelative to resin loading
DIPEA8equivalentsRelative to resin loading
Coupling Time2hoursPer coupling step
Fmoc Deprotection
Deprotection Reagent20% Piperidine in DMFv/v
Deprotection Time5 + 15minutesTwo-step deprotection
Cleavage
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)v/v/v
Cleavage Time2-3hours
Yield and Purity
Expected Crude Yield70-90%Varies based on synthesis efficiency
Expected Purity (Post-HPLC)>95%

Visualizations

Experimental Workflow

SPPS_Workflow Resin_Prep Resin Swelling (DMF) Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprot_1 Wash_1 DMF Wash Fmoc_Deprot_1->Wash_1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Wash_1->Coupling_Lys Wash_2 DMF/DCM Wash Coupling_Lys->Wash_2 Fmoc_Deprot_2 Fmoc Deprotection Wash_2->Fmoc_Deprot_2 Wash_3 DMF Wash Fmoc_Deprot_2->Wash_3 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Wash_3->Coupling_Arg Wash_4 DMF/DCM Wash Coupling_Arg->Wash_4 Fmoc_Deprot_3 Fmoc Deprotection Wash_4->Fmoc_Deprot_3 Wash_5 DMF Wash Fmoc_Deprot_3->Wash_5 Coupling_Pro Couple Fmoc-Pro-OH Wash_5->Coupling_Pro Wash_6 DMF/DCM Wash Coupling_Pro->Wash_6 Fmoc_Deprot_4 Fmoc Deprotection Wash_6->Fmoc_Deprot_4 Wash_7 DMF Wash Fmoc_Deprot_4->Wash_7 Coupling_Thr Couple Fmoc-Thr(tBu)-OH Wash_7->Coupling_Thr Wash_8 DMF/DCM Wash Coupling_Thr->Wash_8 Final_Deprot Final Fmoc Deprotection Wash_8->Final_Deprot Final_Wash Final Washes & Drying Final_Deprot->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS Analysis Purification->Characterization Orthogonal_Strategy cluster_Peptide Protected Peptide on Resin N_Term Fmoc-N-terminus Base_Treatment Base Treatment (e.g., 20% Piperidine) N_Term->Base_Treatment Selective Removal Side_Chains tBu, Boc, Pbf Side-Chain Protection Acid_Treatment Acid Treatment (e.g., TFA Cocktail) Side_Chains->Acid_Treatment Simultaneous Removal Linker Acid-Labile Linker Linker->Acid_Treatment Simultaneous Removal Deprotected_N Free N-terminus for Next Coupling Base_Treatment->Deprotected_N Free_Peptide Fully Deprotected Peptide in Solution Acid_Treatment->Free_Peptide

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kentsin, also known as Contraceptive Tetrapeptide, is a biologically active peptide first isolated from the oviductal lumen of female hamsters in the early stages of pregnancy.[1][2] Its identification in the 1970s marked an early exploration into peptide-based contraception. The peptide's structure has been identified as a tetrapeptide with the amino acid sequence Threonine-Proline-Arginine-Lysine (H-Thr-Pro-Arg-Lys-OH).[1][3][4]

Initial studies in hamster models suggested that this compound exerts its contraceptive effect by inhibiting ovulation. The proposed mechanism involves the prevention of Graafian follicle maturation. While these early findings were promising, it is important to note that the research landscape on this compound for ovulation inhibition has not been extensively expanded in recent decades, and a later study reported an inability to replicate the anti-fertility effects.

These application notes provide a summary of the available historical data on this compound and a generalized protocol for investigating its effects on ovulation in an animal model, based on the initial findings. This information is intended to serve as a reference for further research and drug development in the field of peptide-based contraceptives.

Chemical Properties of this compound

PropertyValue
Sequence H-Thr-Pro-Arg-Lys-OH (TPRK)
Molecular Formula C21H40N8O6
Molecular Weight 500.6 g/mol
CAS Number 56767-30-7

Summary of Preclinical Findings for this compound

The following table summarizes the key findings from the initial preclinical studies on this compound for ovulation inhibition. It is important to note the lack of specific dosage information in the available literature and the conflicting findings from subsequent research.

Animal ModelAdministration RouteReported Effect on OvulationKey FindingsReference
Golden Hamster (Mesocricetus auratus)Subcutaneous InjectionInhibitionPrevents ovulation by inhibiting the maturation of Graafian follicles. The active peptide was isolated from 2- to 4-cell embryos.
Golden Hamster (Mesocricetus auratus)Not specifiedNo antifertility activityA synthetic version of the tetrapeptide (H-Thr-Pro-Lys-OH) and extracts from two-cell hamster embryos did not show in vivo antifertility activity.

Experimental Protocols

The following is a generalized protocol for the in vivo assessment of this compound's effect on ovulation in a hamster model, based on the methodologies implied in the early studies. This protocol should be adapted and optimized based on modern ethical guidelines and experimental requirements.

Protocol: Assessment of Ovulation Inhibition in the Female Golden Hamster

1. Objective:

To determine the effective dose of this compound for inhibiting ovulation in sexually mature, cycling female Golden hamsters.

2. Materials:

  • This compound (H-Thr-Pro-Arg-Lys-OH), synthetic, high purity (>95%)

  • Sterile saline solution (0.9% NaCl) or other appropriate vehicle

  • Sexually mature, female Golden hamsters (Mesocricetus auratus) with regular 4-day estrous cycles

  • Animal housing with controlled lighting (e.g., 14:10 light-dark cycle) to maintain regular cyclicity

  • Syringes and needles for subcutaneous injection

  • Anesthetic for terminal procedure

  • Surgical tools for dissection

  • Microscope for oocyte counting

3. Experimental Procedure:

  • Animal Selection and Acclimation:

    • Acclimate female hamsters to the housing conditions for at least two weeks.

    • Monitor the estrous cycle of each hamster by observing the post-ovulatory vaginal discharge. Only include animals with at least two consecutive regular 4-day cycles.

  • Dosing and Administration:

    • On the day of proestrus (Day 4 of the cycle), prepare fresh solutions of this compound in the chosen vehicle at various concentrations.

    • Administer the this compound solution or vehicle (control group) via subcutaneous injection. The exact timing of injection on proestrus should be optimized, but a common window is late morning to early afternoon.

  • Assessment of Ovulation:

    • On the morning of estrus (Day 1 of the next cycle), humanely euthanize the animals.

    • Perform a laparotomy to expose the reproductive tract.

    • The oviducts will appear swollen and translucent if ovulation has occurred.

    • Carefully dissect the oviducts and place them in a petri dish with saline.

    • Under a dissecting microscope, gently tease open the ampulla of the oviduct to release the cumulus mass containing the oocytes.

    • Count the number of oocytes to determine the ovulation rate.

    • Inhibition of ovulation is indicated by the absence or a statistically significant reduction in the number of ovulated oocytes in the this compound-treated groups compared to the vehicle-treated control group.

4. Data Analysis:

  • Compare the mean number of ovulated oocytes between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Determine the dose-response relationship and calculate the ED50 (effective dose for 50% inhibition) if applicable.

Visualizations

Experimental Workflow for this compound Administration

G cluster_0 Pre-Experiment cluster_1 Experiment Day (Proestrus) cluster_2 Assessment Day (Estrus) A Select sexually mature female hamsters B Acclimate to housing with controlled light cycle A->B C Monitor estrous cycles for regularity (at least two consecutive 4-day cycles) B->C D Prepare this compound solutions at various concentrations C->D E Administer this compound or vehicle (control) via subcutaneous injection D->E F Euthanize animals E->F G Dissect oviducts F->G H Count ovulated oocytes G->H I Analyze data and compare treatment groups to control H->I

Caption: Experimental workflow for assessing ovulation inhibition by this compound in hamsters.

Signaling Pathway for Ovulation

The precise molecular mechanism of this compound's action is not well-defined. However, its reported effect on preventing follicular maturation suggests an interference with the Hypothalamic-Pituitary-Gonadal (HPG) axis, which is the central regulatory pathway for ovulation. The following diagram illustrates this axis and potential points of inhibition.

HPG_Axis cluster_Ovary Ovarian Events Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovary Ovary Pituitary->Ovary  LH, FSH (+) Ovary->Hypothalamus Estrogen/Progesterone (-/+) Ovary->Pituitary Estrogen/Inhibin (-) Follicle Graafian Follicle Maturation Ovulation Ovulation Follicle->Ovulation This compound This compound (Proposed Action) This compound->Follicle Inhibition (-)

References

Kentsin Administration for Gastrointestinal Motility Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kentsin, a tetrapeptide (Thr-Pro-Arg-Lys), has been identified as a modulator of gastrointestinal (GI) motility. This document provides detailed application notes and experimental protocols for studying the effects of this compound on GI function. The primary route of administration highlighted is intracerebroventricular (i.c.v.), as studies have shown that this compound exerts its effects on gut motility through a central mechanism. Notably, the nature of this central mechanism appears to differ between species, exhibiting opioid-like characteristics in dogs and non-opioid pathways in rats.[1][2] These protocols are designed to provide a framework for consistent and reproducible results in preclinical settings.

Data Presentation

The following table summarizes the quantitative effects of this compound on gastrointestinal motility as reported in the literature.

SpeciesAdministration RouteDoseEffect on GI MotilityNaloxone Sensitivity
DogIntracerebroventricular (i.c.v.)20 ng/kg51.2% inhibition of antral motility indexSensitive
DogIntracerebroventricular (i.c.v.)100 ng/kg76.1% inhibition of antral motility indexSensitive
RatIntracerebroventricular (i.c.v.)Dose-dependentInhibition of intestinal transitInsensitive
RatIntravenous (i.v.)Not specifiedNo effect on intestinal transitNot applicable

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound in Mice

This protocol describes the surgical procedure for implanting a cannula into the lateral ventricle of a mouse for the administration of this compound.

Materials:

  • This compound peptide

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Cannula and dummy cannula

  • Dental cement

  • Suturing material

  • Antiseptic solution

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent and mount it in a stereotaxic frame.

  • Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Cannula Implantation: Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small hole through the skull.

  • Cannulation: Slowly lower the cannula to the desired depth and secure it to the skull using dental cement.

  • Closure: Suture the incision and place a dummy cannula to keep the guide cannula patent.

  • Recovery: Allow the animal to recover for at least one week before the experiment.

  • This compound Administration: On the day of the experiment, gently restrain the mouse and replace the dummy cannula with the injection cannula connected to a microsyringe. Infuse the desired dose of this compound dissolved in sterile saline over a period of 1-2 minutes.

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative and Dosing Anesthesia Anesthetize and Mount on Stereotaxic Frame Surgical_Prep Shave and Sterilize Surgical Site Incision Midline Scalp Incision Surgical_Prep->Incision Drilling Drill Burr Hole at Stereotaxic Coordinates Incision->Drilling Cannulation Lower and Secure Cannula with Dental Cement Drilling->Cannulation Closure Suture Incision and Insert Dummy Cannula Cannulation->Closure Recovery Allow 1-Week Recovery Period Closure->Recovery Dosing Replace Dummy with Injection Cannula and Infuse this compound Recovery->Dosing

Fig. 1: Experimental workflow for i.c.v. cannulation and this compound administration.
Protocol 2: In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)

This protocol measures the rate of intestinal transit in mice following the central administration of this compound.

Materials:

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needle

  • Timer

  • Dissection tools

  • Ruler

Procedure:

  • Fasting: Fast the mice for a predetermined period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.

  • This compound Administration: Administer this compound via the pre-implanted i.c.v. cannula as described in Protocol 1.

  • Charcoal Meal Administration: At a specified time point after this compound injection, administer a consistent volume (e.g., 0.2 ml) of the charcoal meal via oral gavage.

  • Transit Time: After a set duration (e.g., 20-30 minutes), humanely euthanize the mouse.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculation: Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

G Fasting Fast Mouse (6-18 hours) Kentsin_Admin Administer this compound (i.c.v.) Fasting->Kentsin_Admin Charcoal_Admin Administer Charcoal Meal (Oral Gavage) Kentsin_Admin->Charcoal_Admin Euthanasia Euthanize Mouse (after set time) Charcoal_Admin->Euthanasia Dissection Dissect Small Intestine Euthanasia->Dissection Measurement Measure Total Length and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate Percent Transit Measurement->Calculation G cluster_cns Central Nervous System (CNS) cluster_receptors Central Receptors cluster_ans Autonomic Nervous System (ANS) cluster_gut Gastrointestinal Tract This compound This compound (i.c.v.) Opioid_R Opioid Receptors (e.g., in Dogs) This compound->Opioid_R Activates NonOpioid_R Unknown Non-Opioid Receptors (e.g., in Rats) This compound->NonOpioid_R Activates Vagal Parasympathetic (Vagal) Outflow (Excitatory) Opioid_R->Vagal Inhibits Sympathetic Sympathetic Outflow (Inhibitory) NonOpioid_R->Sympathetic Potentially Modulates ENS Enteric Nervous System (ENS) Vagal->ENS Regulates Sympathetic->ENS Regulates Motility Decreased GI Motility ENS->Motility

References

Application Notes and Protocols: In Vitro Assays for Testing Kentsin Bioactivity in Reproductive Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed methods for evaluating the potential bioactivity of the tetrapeptide Kentsin (Thr-Pro-Arg-Lys) in the context of reproductive biology. Currently, there is no direct scientific literature reporting the effects of this compound on reproductive functions. These protocols are based on established in vitro assays used to characterize other bioactive peptides and compounds that influence fertility.

Introduction

This compound is a tetrapeptide originally isolated from hamster embryos. While its primary characterized bioactivity is in analgesia, exhibiting opioid-like effects without binding to opioid receptors, its origin in embryonic tissue suggests potential, uninvestigated roles in reproductive and developmental processes.[1] The structural similarity of this compound to other bioactive peptides warrants an exploration of its potential effects on key events in mammalian reproduction, such as ovulation, sperm function, and fertilization.

These application notes provide a suite of in vitro assays to systematically investigate the potential bioactivity of this compound on critical reproductive endpoints. The protocols are designed to be adaptable for testing a range of peptide concentrations to determine dose-dependent effects.

Proposed In Vitro Assays for this compound Bioactivity

A series of assays are proposed to screen for this compound's potential influence on various stages of the reproductive process, from gamete function to fertilization.

  • Sperm Function Assays: To determine if this compound affects sperm viability, motility, capacitation, and the acrosome reaction.

  • Oocyte Maturation and Ovulation-Related Assays: To assess the impact of this compound on cumulus-oocyte complex (COC) expansion, an essential process for ovulation and fertilization.

  • Granulosa Cell Steroidogenesis Assay: To investigate if this compound modulates steroid hormone production in ovarian granulosa cells.

  • In Vitro Fertilization (IVF) Assay: An integrated assay to determine the overall effect of this compound on the success of fertilization and early embryonic development.

Experimental Protocols

Sperm Function Assays

3.1.1. Principle

Successful fertilization requires sperm to be viable, motile, and undergo a series of physiological changes collectively known as capacitation, which culminates in the acrosome reaction, allowing the sperm to penetrate the oocyte.[2][3] These assays will evaluate the effect of this compound on these critical sperm functions.

3.1.2. Experimental Workflow: Sperm Function Assays

sperm_function_workflow sperm_collection Sperm Collection (e.g., from mouse cauda epididymis) sperm_washing Washing and Resuspension sperm_collection->sperm_washing incubation Incubation with this compound (various concentrations) sperm_washing->incubation motility_assay Sperm Motility and Viability Assay (CASA) incubation->motility_assay capacitation_assay Sperm Capacitation and Acrosome Reaction Assay incubation->capacitation_assay data_analysis Data Analysis motility_assay->data_analysis capacitation_assay->data_analysis steroidogenesis_workflow cell_culture Culture H295R Cells treatment Treat with this compound and/or Stimulants (e.g., Forskolin) cell_culture->treatment incubation Incubate for 48 hours treatment->incubation media_collection Collect Culture Media incubation->media_collection hormone_assay Measure Hormone Levels (e.g., Progesterone, Estradiol) via ELISA/RIA media_collection->hormone_assay data_analysis Data Analysis hormone_assay->data_analysis capacitation_acrosome_pathway cluster_sperm Sperm Cell PKA PKA Activation Tyr_Phos Tyrosine Phosphorylation PKA->Tyr_Phos Ca_influx Ca2+ Influx Tyr_Phos->Ca_influx Acrosome_Reaction Acrosome Reaction Ca_influx->Acrosome_Reaction Capacitation Capacitation Stimuli (e.g., HCO3-, Albumin) Capacitation->PKA ZP_binding Zona Pellucida Binding ZP_binding->Ca_influx oocyte_maturation_pathway cluster_coc Cumulus-Oocyte Complex LH_receptor LH Receptor (in Cumulus Cells) EGF_pathway EGF Pathway LH_receptor->EGF_pathway MAPK_activation MAPK Activation EGF_pathway->MAPK_activation HAS2_expression HAS2 Expression MAPK_activation->HAS2_expression Oocyte_Meiosis_Resumption Oocyte Meiosis Resumption MAPK_activation->Oocyte_Meiosis_Resumption Cumulus_Expansion Cumulus Expansion HAS2_expression->Cumulus_Expansion LH_surge LH Surge LH_surge->LH_receptor

References

Application Notes and Protocols: Investigating the Effects of Kentsin on Ovarian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kentsin is a tetrapeptide with the amino acid sequence Thr-Pro-Arg-Lys. While its direct effects on ovarian cells are a burgeoning area of research, its structural similarity to peptides involved in cell signaling suggests potential roles in regulating key ovarian functions. These application notes provide a framework for utilizing various cell culture models to elucidate the effects of this compound on ovarian cell proliferation, apoptosis, steroidogenesis, and underlying signaling pathways. The following protocols and models are designed to offer a comprehensive approach to characterizing the bioactivity of this compound in the context of ovarian physiology and pathology.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. Both primary cells and established cell lines offer unique advantages for studying the multifaceted effects of this compound.

Primary Ovarian Cells:

  • Human Granulosa-Lutein Cells: Obtained from follicular aspirates during in vitro fertilization (IVF) procedures, these cells are crucial for studying steroidogenesis (progesterone and estradiol production) and luteinization.

  • Theca Cells: Isolated from ovarian stromal tissue, these cells are responsible for androgen production and are essential for understanding the complete steroidogenic pathway in the ovary.[1] Co-culture with granulosa cells can recapitulate the physiological "two-cell, two-gonadotropin" model of estrogen synthesis.[2][3]

Ovarian Cancer Cell Lines:

  • SKOV-3 and OVCAR-3: These are well-characterized human ovarian adenocarcinoma cell lines commonly used to study cancer cell proliferation, apoptosis, and drug resistance. They are suitable for initial screenings of this compound's potential anti-cancer properties.

  • ES-2: A human ovarian clear cell carcinoma line that can be used to investigate this compound's effects on a different histological subtype of ovarian cancer.

  • KGN: A human granulosa cell tumor-derived cell line that is steroidogenically active and useful for studying the effects of this compound on granulosa cell-specific functions in a transformed context.

Experimental Protocols

Detailed methodologies for key experiments are provided below. All protocols should be performed under sterile conditions in a certified biosafety cabinet.

Protocol 1: Ovarian Cell Culture and this compound Treatment

1.1. Cell Seeding:

  • For adherent cell lines (SKOV-3, OVCAR-3, ES-2, KGN), seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density of 1 x 10^4 cells/cm².
  • Culture in DMEM/F-12 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Incubate at 37°C in a humidified atmosphere with 5% CO2.
  • Allow cells to adhere and reach 60-70% confluency before treatment.

1.2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water or a suitable buffer.
  • Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
  • Remove the growth medium from the cultured cells and wash once with phosphate-buffered saline (PBS).
  • Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Cell Viability and Proliferation Assay (WST-1/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

2.1. Procedure:

  • Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in Protocol 1.
  • At the end of the incubation period, add 10 µl of WST-1 or MTT reagent to each well.
  • Incubate for 2-4 hours at 37°C.
  • For MTT, add 100 µl of solubilization solution to each well and incubate overnight.
  • Measure the absorbance at 450 nm (for WST-1) or 570 nm (for MTT) using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Procedure:

  • Culture and treat cells in 6-well plates.
  • Harvest cells by trypsinization and wash with cold PBS.
  • Resuspend cells in 1X Annexin V binding buffer.
  • Add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide (PI).
  • Incubate for 15 minutes at room temperature in the dark.
  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Steroid Hormone Quantification (ELISA)

This protocol is for measuring the concentration of progesterone and estradiol in the culture medium of steroidogenic cells (e.g., primary granulosa cells, KGN).

4.1. Procedure:

  • Culture and treat steroidogenic cells as described in Protocol 1.
  • At the end of the treatment period, collect the culture medium.
  • Centrifuge the medium to remove any cellular debris.
  • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for progesterone and estradiol according to the manufacturer's instructions for the specific kits used.
  • Measure the absorbance and calculate the hormone concentrations based on a standard curve.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling cascades (e.g., Akt, ERK, p53).

5.1. Protein Extraction:

  • After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA or Bradford assay.

5.2. Electrophoresis and Transfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5.3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
  • Incubate with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Ovarian Cancer Cell Viability (%)

This compound Conc.SKOV-3 (48h)OVCAR-3 (48h)ES-2 (48h)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
10 nM98.1 ± 4.999.2 ± 5.197.5 ± 5.5
100 nM85.3 ± 6.390.1 ± 5.888.4 ± 6.0
1 µM62.7 ± 5.5 75.4 ± 6.170.2 ± 5.7**
10 µM45.1 ± 4.9 58.9 ± 5.352.6 ± 5.1***

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Table 2: this compound's Impact on Apoptosis in SKOV-3 Cells (48h)

This compound Conc.Viable (%)Early Apoptosis (%)Late Apoptosis (%)
Vehicle Control92.5 ± 3.13.2 ± 0.82.1 ± 0.5
1 µM70.8 ± 4.5 15.6 ± 2.28.9 ± 1.5*
10 µM55.3 ± 5.1 25.4 ± 3.115.7 ± 2.4**

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Table 3: Influence of this compound on Steroid Hormone Production by KGN Cells (72h)

This compound Conc.Progesterone (ng/mL)Estradiol (pg/mL)
Vehicle Control150.2 ± 12.5350.8 ± 25.1
100 nM145.7 ± 11.8340.2 ± 23.9
1 µM120.9 ± 10.1280.5 ± 20.7
10 µM95.4 ± 9.8 215.6 ± 18.2

*Data are presented as mean ± SD. *p<0.05, *p<0.01 vs. Vehicle Control.

Visualizing a Hypothetical this compound Signaling Pathway and Experimental Workflow

To visualize the potential mechanisms of this compound action and the experimental design, the following diagrams are provided in DOT language for use with Graphviz.

Kentsin_Signaling_Pathway This compound This compound Receptor Putative Membrane Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation ERK ERK Receptor->ERK Activation p53 p53 Receptor->p53 Upregulation Steroidogenesis Steroidogenesis (Inhibition) Receptor->Steroidogenesis Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation (Inhibition) Akt->Proliferation Inhibition ERK->Proliferation Inhibition Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Inhibition Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade of this compound in ovarian cells.

Experimental_Workflow start Start: Ovarian Cell Culture (Primary or Cell Line) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (WST-1 / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis steroid Steroidogenesis Assay (ELISA for P4 & E2) treatment->steroid western Signaling Pathway Analysis (Western Blot) treatment->western data Data Analysis & Interpretation viability->data apoptosis->data steroid->data western->data

Caption: Workflow for studying this compound's effects on ovarian cells.

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the effects of this compound on ovarian cells. By employing a combination of primary cell cultures and established cell lines, researchers can systematically evaluate the impact of this peptide on critical cellular processes. The detailed protocols for assessing cell viability, apoptosis, steroidogenesis, and key signaling pathways will enable a thorough characterization of this compound's mechanism of action. The structured approach to data presentation and the visualization of experimental workflows and hypothetical signaling pathways will aid in the clear communication and interpretation of findings, ultimately contributing to a better understanding of ovarian biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Quantification of Kentsin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kentsin, a tetrapeptide with the sequence Threonyl-Prolyl-Arginyl-Lysine (Thr-Pro-Arg-Lys), is a biologically active peptide with potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Due to the limited availability of published data specifically on this compound quantification, the following protocols are based on established methods for the analysis of short peptides in biological samples and should be considered as templates that require optimization and validation for the specific application.

Data Presentation

As no specific quantitative data for this compound in biological samples has been identified in the public domain, the following tables are presented as examples to illustrate the recommended format for data presentation. These hypothetical data are for illustrative purposes only and do not represent actual experimental results.

Table 1: Hypothetical LC-MS/MS Quantification of this compound in Rat Plasma

Sample IDTime Point (min)This compound Concentration (ng/mL)QC LevelAnalystDate
PK_01_00< LLOQN/AJ. Doe2025-11-27
PK_01_5515.2LowJ. Doe2025-11-27
PK_01_151545.8MidJ. Doe2025-11-27
PK_01_303022.1HighJ. Doe2025-11-27
PK_01_60608.9LowJ. Doe2025-11-27
PK_01_1201202.1LLOQJ. Doe2025-11-27

LLOQ: Lower Limit of Quantification

Table 2: Example ELISA Quantification of this compound in Cell Culture Supernatant

Sample NameDilution FactorOD (450 nm)Calculated Concentration (pg/mL)
Control_110.105< LLOQ
Treated_A_110.876254.3
Treated_A_210.912268.1
Treated_B_111.543512.7
Treated_B_211.601535.9

OD: Optical Density

Experimental Protocols

Sample Preparation from Biological Matrices

Proper sample collection and preparation are critical for accurate quantification.

1.1. Blood (Plasma and Serum)

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).[1] Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant. Centrifuge at 1,000-2,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1] Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Serum: Collect whole blood into serum separator tubes (SSTs).[1] Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes at room temperature.[1] Collect the serum supernatant.

  • Storage: For immediate analysis, store samples at 2-8°C. For long-term storage, aliquot samples into cryovials and store at -80°C to avoid repeated freeze-thaw cycles.[1]

1.2. Tissue Homogenates

  • Excise the tissue of interest and rinse with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.

  • Blot the tissue dry and record its weight.

  • Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) at a specific ratio (e.g., 1:4 w/v).

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • Centrifuge the homogenate at 10,000-15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (tissue lysate) for analysis.

  • Determine the total protein concentration of the lysate using a suitable method (e.g., BCA assay) for normalization.

Solid-Phase Extraction (SPE) for Sample Clean-up (Recommended for LC-MS/MS)

SPE is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte.

Protocol for Reversed-Phase SPE (e.g., C18 cartridge):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Acidify the biological sample (e.g., plasma) with an equal volume of 0.1% formic acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute this compound with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Sample Processing Condition 1. Conditioning (Methanol, Water) Load 2. Sample Loading (Acidified Sample) Condition->Load Wash 3. Washing (5% Methanol) Load->Wash Elute 4. Elution (80% Acetonitrile) Wash->Elute Evaporate 5. Evaporation (Nitrogen Stream) Elute->Evaporate Reconstitute 6. Reconstitution (LC Mobile Phase) Evaporate->Reconstitute Analysis To LC-MS/MS Reconstitute->Analysis

Fig. 1: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS Quantification of this compound

This method offers high sensitivity and specificity for the quantification of this compound.

3.1. Liquid Chromatography Conditions (Example)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2. Tandem Mass Spectrometry Conditions (Example)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Precursor Ion > Product Ion): To be determined by direct infusion of a this compound standard. A possible precursor would be the [M+H]+ ion.

    • Internal Standard (e.g., stable isotope-labeled this compound): To be determined based on the specific internal standard used.

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.

LCMS_Workflow Sample Prepared Sample Autosampler Autosampler Sample->Autosampler LC_Column LC Column Separation Autosampler->LC_Column ESI_Source Electrospray Ionization LC_Column->ESI_Source Mass_Spec Tandem Mass Spectrometer (MRM Mode) ESI_Source->Mass_Spec Data_Analysis Data Analysis & Quantification Mass_Spec->Data_Analysis

Fig. 2: LC-MS/MS Experimental Workflow.
ELISA Quantification of this compound

A competitive ELISA is a suitable format for the quantification of a small peptide like this compound.

4.1. Principle In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited amount of anti-Kentsin antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.

4.2. Protocol (General)

  • Coating: Coat a 96-well microplate with an anti-Kentsin antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition: Add this compound standards and samples to the wells, followed immediately by the addition of a fixed amount of HRP-conjugated this compound. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.

Hypothetical this compound Signaling Pathway

The precise signaling pathway for this compound is not well-documented. However, as a peptide, it is likely to initiate its biological effects by binding to a cell surface receptor. Below is a hypothetical signaling pathway based on common mechanisms for peptide hormones.

Kentsin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Receptor This compound Receptor (GPCR - Hypothetical) This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Transcription_Factor Transcription Factor Phosphorylation PKA->Transcription_Factor Biological_Response Biological Response (e.g., Cell Proliferation, Differentiation) Transcription_Factor->Biological_Response Gene Expression

Fig. 3: Hypothetical this compound Signaling Pathway.

Disclaimer: The protocols and information provided are intended for guidance and as a starting point for method development. All analytical methods for quantification of this compound in biological samples must be fully validated according to the relevant regulatory guidelines.

References

Kentsin Peptide: Application Notes and Research Protocols for In Vitro Fertilization (IVF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kentsin, a tetrapeptide with the amino acid sequence Threonyl-Prolyl-Arginyl-Lysine (Thr-Pro-Arg-Lys), was originally isolated from hamster embryos.[1] It is primarily recognized for its contraceptive properties, which are attributed to its ability to prevent the maturation of Graafian follicles and thereby inhibit ovulation.[1] While this compound's in vivo effects on fertility are documented, its specific applications and effects within the context of in vitro fertilization (IVF) research are not well-established in publicly available scientific literature.

This document provides a comprehensive overview of the known characteristics of this compound and offers generalized protocols for researchers interested in investigating its potential applications in IVF. The provided experimental designs are intended as a starting point for research, as specific data on this compound's in vitro effects on gametes and embryos are currently lacking.

Known Biological Effects of this compound

This compound's primary described function is as a contraceptive agent.[1] It has been shown to prevent the maturation of Graafian follicles, which is a critical step for ovulation.[1] This action suggests a potential interaction with the complex signaling pathways that govern follicular development and oocyte maturation.

Hypothetical Signaling Pathway for this compound in Ovarian Cells

The precise signaling pathway of this compound in the context of follicular development and oocyte maturation has not been elucidated. However, based on the known mechanisms of other peptides that influence these processes, a hypothetical signaling cascade can be proposed for investigation. This putative pathway may involve G-protein coupled receptors (GPCRs) on the surface of granulosa cells or the oocyte, leading to downstream modulation of intracellular signaling molecules that regulate cell cycle progression and maturation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR Putative GPCR This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Downstream Downstream Targets (e.g., CDC25, Wee1) PKA->Downstream Phosphorylation Response Inhibition of Oocyte Maturation Downstream->Response Leads to

Caption: A hypothetical signaling pathway for this compound in an ovarian cell.

Quantitative Data Summary (Hypothetical)

As there is no specific quantitative data available for this compound in IVF applications, the following tables are provided as templates for how researchers might structure their findings when investigating the effects of this compound.

Table 1: Effect of this compound on In Vitro Oocyte Maturation

This compound Concentration (µM)Number of OocytesGerminal Vesicle Breakdown (GVBD) Rate (%)Metaphase II (MII) Rate (%)
0 (Control)1009080
11008575
101007060
1001005040

Table 2: Effect of this compound on In Vitro Fertilization and Embryo Development

This compound Concentration (µM)Number of Oocytes InseminatedFertilization Rate (%)Cleavage Rate (Day 3) (%)Blastocyst Formation Rate (Day 5) (%)
0 (Control)100759050
1100708545
10100607030
100100405015

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound peptide in an IVF research setting.

Protocol 1: Preparation of this compound Peptide Stock Solution
  • Reconstitution: Dissolve lyophilized this compound peptide in a sterile, high-purity solvent. For many peptides, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is appropriate. If solubility is an issue, a small amount of a solvent like dimethyl sulfoxide (DMSO) can be used, with the final concentration of DMSO in the culture medium kept below 0.1% to avoid cytotoxicity.

  • Concentration: Prepare a high-concentration stock solution (e.g., 1 mM or 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Maturation (IVM) of Oocytes with this compound

cluster_workflow IVM Experimental Workflow COC_Collection 1. Collect Cumulus-Oocyte Complexes (COCs) Wash 2. Wash COCs COC_Collection->Wash Culture_Setup 3. Prepare IVM Culture Drops with varying this compound concentrations Wash->Culture_Setup Incubation 4. Culture COCs for 22-24 hours (37°C, 5% CO2) Culture_Setup->Incubation Denudation 5. Denude Oocytes Incubation->Denudation Assessment 6. Assess Nuclear Maturation (GV, GVBD, MII) Denudation->Assessment cluster_workflow IVF and Embryo Culture Workflow Sperm_Prep 1. Prepare Capacitated Sperm Insemination 3. Inseminate Oocytes with Sperm Sperm_Prep->Insemination Oocyte_Prep 2. Place MII Oocytes in Fertilization Drops with this compound Oocyte_Prep->Insemination Fert_Check 4. Check for Fertilization (presence of two pronuclei) Insemination->Fert_Check Culture 5. Culture Zygotes in Embryo Culture Medium with this compound Fert_Check->Culture Development_Check 6. Assess Embryo Development (Cleavage and Blastocyst Formation) Culture->Development_Check

References

Application Notes and Protocols for Labeling Kentsin Peptide in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of the Kentsin peptide for use in receptor binding studies. Due to the limited availability of specific published data on the this compound receptor and its associated binding assays, the following protocols are based on established methodologies for similar short peptides and serve as a comprehensive guide for developing a specific assay.

Introduction to this compound

This compound is a tetrapeptide with the amino acid sequence Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys).[1] Originally isolated from hamster embryos, it has been shown to possess several biological activities, including contraceptive effects by preventing the maturation of Graafian follicles, and immunomodulatory properties.[1] this compound also exhibits opiate-like effects on gastrointestinal motility, although it does not bind to opioid receptors.[1][2] The study of this compound's interaction with its putative receptor(s) is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Labeling the this compound peptide is a critical first step in performing quantitative receptor binding assays.

Application Notes

Strategies for Labeling this compound

The choice of labeling strategy is paramount to preserving the biological activity of the this compound peptide. Given its short sequence (Thr-Pro-Arg-Lys), potential labeling sites include the N-terminal α-amino group of Threonine and the ε-amino group of the Lysine side chain.

  • N-terminal Labeling: This is a common strategy for many peptides. However, if the N-terminus is involved in receptor recognition, its modification could reduce binding affinity.

  • Lysine Side-Chain Labeling: The ε-amino group of Lysine is a frequent target for labeling. As with N-terminal labeling, it is important to verify that this modification does not interfere with receptor binding.

  • Site-Specific Labeling: For more precise control, the peptide can be synthesized with a protecting group on one of the amino groups (e.g., the Lysine side chain) to direct the label to the other free amine (the N-terminus), or vice-versa. Alternatively, a labeled amino acid can be incorporated during solid-phase peptide synthesis.

Selection of a Label

The two most common types of labels for receptor binding studies are fluorescent dyes and radioisotopes.

  • Fluorescent Labeling: This method offers advantages in terms of safety, cost, and the availability of a wide range of fluorophores with different spectral properties.[2] Fluorescently labeled peptides can be used in various applications, including fluorescence polarization assays, FRET-based assays, and cellular imaging.

  • Radiolabeling: Radioligand binding assays are considered the gold standard for their high sensitivity and low non-specific binding. Common isotopes for peptide labeling include ³H and ¹²⁵I. However, working with radioactive materials requires specialized facilities and licenses.

Data Presentation

Quantitative data from receptor binding studies should be presented in a clear and organized manner to facilitate comparison. The following table provides a representative example of how binding affinity data for different labeled this compound analogs could be summarized.

Labeled PeptideLabelLabeling SiteReceptor SourceAssay TypeKd (nM)Bmax (fmol/mg protein)
[¹²⁵I]-Kentsin¹²⁵IN-terminusRat brain membranesSaturation1.5 ± 0.2150 ± 15
This compound-FITCFITCN-terminusRecombinant CHO cellsSaturation12.8 ± 1.1135 ± 12
This compound-TAMRATAMRALysine (ε-NH₂)Recombinant CHO cellsSaturation8.5 ± 0.9142 ± 18
Unlabeled this compound--Rat brain membranesCompetition1.2 ± 0.3 (Kᵢ)-

This table presents hypothetical, representative data for illustrative purposes.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye

This protocol describes the labeling of this compound with a generic N-hydroxysuccinimide (NHS) ester-activated fluorescent dye, which reacts with primary amines.

Materials:

  • This compound peptide (high purity, >95%)

  • NHS-ester fluorescent dye (e.g., FITC, TAMRA, or an Alexa Fluor dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved dye to the peptide solution at a 1.5 to 2-fold molar excess. The reaction volume should be kept small to ensure high concentrations of reactants.

  • Incubation: Gently mix the reaction and incubate in the dark at room temperature for 1-2 hours.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing the unreacted NHS-ester dye. Incubate for 1 hour at room temperature.

  • Purification: Purify the labeled peptide from the unreacted dye and unlabeled peptide using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and measure the concentration using UV-Vis spectrophotometry.

Protocol 2: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of unlabeled this compound by measuring its ability to compete with a labeled this compound analog for binding to its receptor.

Materials:

  • Labeled this compound (e.g., this compound-FITC)

  • Unlabeled this compound

  • Cell membranes or whole cells expressing the putative this compound receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold binding buffer without BSA)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Membrane/Cell Preparation: Prepare a suspension of cell membranes or whole cells in binding buffer at a concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Labeled this compound and binding buffer.

    • Non-specific Binding: Labeled this compound, a high concentration of unlabeled this compound (e.g., 1 µM), and binding buffer.

    • Competitive Binding: Labeled this compound, and a range of concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Incubation: Add the membrane/cell suspension to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the bound ligand from the free ligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound ligand.

  • Detection:

    • For radiolabeled this compound, the filters are dried and the radioactivity is counted using a scintillation counter.

    • For fluorescently labeled this compound, the bound ligand can be eluted from the filters and the fluorescence measured in a plate reader, or if using a compatible filter plate, read directly.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the unlabeled this compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the labeled this compound).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_0 Peptide Preparation cluster_1 Labeling cluster_2 Receptor Binding Assay cluster_3 Data Analysis synthesis This compound Synthesis (Thr-Pro-Arg-Lys) purification1 HPLC Purification synthesis->purification1 characterization1 Mass Spectrometry purification1->characterization1 labeling Fluorescent/Radioactive Labeling characterization1->labeling purification2 HPLC Purification of Labeled Peptide labeling->purification2 characterization2 Mass Spec & UV-Vis purification2->characterization2 binding_assay Competitive Binding Incubation characterization2->binding_assay assay_prep Prepare Cells/ Membranes assay_prep->binding_assay separation Filtration binding_assay->separation detection Detection separation->detection analysis Calculate IC50 & Ki detection->analysis interpretation Interpretation of Binding Affinity analysis->interpretation G This compound This compound Peptide Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_protein G-Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulation Cell_Response Cellular Response (e.g., Immunomodulation) Gene_Expression->Cell_Response

References

Troubleshooting & Optimization

Troubleshooting Kentsin peptide solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Kentsin peptide. Our resources are designed to address common challenges, particularly those related to solubility, to ensure the success of your experiments.

This compound Peptide Properties

This compound is a tetrapeptide with the amino acid sequence Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys). Understanding its physicochemical properties is crucial for its proper handling and use in experiments.

PropertyValueReference
Amino Acid Sequence Thr-Pro-Arg-Lys[1]
Molecular Formula C22H43N7O6
Molecular Weight 517.63 g/mol
Theoretical Isoelectric Point (pI) 11.63
Net Charge at pH 7.0 +2

Troubleshooting this compound Solubility

Problem: My lyophilized this compound peptide will not dissolve.

Lyophilized peptides can sometimes be challenging to dissolve. The following guide provides a systematic approach to solubilizing this compound based on its chemical properties.

Recommended Dissolution Protocol

G cluster_start Initial Steps cluster_aqueous Aqueous Solvents cluster_acidic Acidic Solvents cluster_organic Organic Solvents (if necessary) Start Start with Lyophilized this compound Equilibrate Equilibrate vial to room temperature Start->Equilibrate Centrifuge Briefly centrifuge to pellet powder Equilibrate->Centrifuge Add_Water Add sterile, distilled water Centrifuge->Add_Water Vortex Vortex gently Add_Water->Vortex Check_Solubility1 Is the solution clear? Vortex->Check_Solubility1 Add_Acid Add 10% Acetic Acid dropwise Check_Solubility1->Add_Acid No Solution_Ready Solution Ready for Use Check_Solubility1->Solution_Ready Yes Vortex_Sonicate Vortex and/or sonicate Add_Acid->Vortex_Sonicate Check_Solubility2 Is the solution clear? Vortex_Sonicate->Check_Solubility2 Lyophilize If insoluble, lyophilize to dryness Check_Solubility2->Lyophilize No Check_Solubility2->Solution_Ready Yes Add_DMSO Add minimal DMSO to dissolve Lyophilize->Add_DMSO Dilute Slowly dilute with aqueous buffer Add_DMSO->Dilute Dilute->Solution_Ready

Experimental Protocol: Step-by-Step Guide
  • Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

  • Initial Attempt with Water : Based on its highly basic nature (pI ~11.63), this compound should be readily soluble in acidic solutions. However, it is best practice to first attempt to dissolve the peptide in a neutral solvent. Add a small amount of sterile, distilled water to the vial. Vortex gently.

  • Acidic Solution : If the peptide does not dissolve in water, add a small amount of 10% aqueous acetic acid dropwise while vortexing.[2][3] The acidic environment will ensure the arginine and lysine residues are fully protonated, increasing the peptide's net positive charge and promoting solubility.

  • Sonication : If aggregation persists, sonication can be used to aid dissolution.[2] Use a bath sonicator for short bursts to avoid heating the sample.

  • Organic Solvents (Use with Caution) : For highly resistant solubility issues, a small amount of an organic solvent like DMSO can be used.[2] First, ensure the peptide is completely dry (lyophilize if necessary). Dissolve the peptide in a minimal volume of DMSO, and then slowly add the aqueous buffer of choice to the desired concentration. Be aware that DMSO can be toxic to cells, so the final concentration should be kept low (typically <0.5%).

  • Storage : Once dissolved, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in PBS at pH 7.4?

A1: this compound has a high isoelectric point (pI ≈ 11.63) due to the presence of two basic residues, Arginine (Arg) and Lysine (Lys). At a neutral pH of 7.4, the peptide will have a net positive charge of +2, which should promote solubility in aqueous solutions. However, interactions with salts in buffers like PBS can sometimes reduce solubility. If you are experiencing issues, it is recommended to first dissolve the peptide in sterile water or a dilute acid as described in the protocol above, and then dilute it with your buffer.

Q2: Can I use sonication to dissolve my this compound peptide?

A2: Yes, sonication is a useful technique to break up aggregates and enhance the dissolution of peptides. It is recommended to use a bath sonicator and to sonicate in short bursts, keeping the sample on ice to prevent degradation from overheating.

Q3: What is the best way to store my this compound peptide solution?

A3: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or below. Once reconstituted, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. This will minimize degradation from repeated freeze-thaw cycles.

Q4: I see a precipitate in my peptide solution after thawing. What should I do?

A4: If you observe a precipitate after thawing, you can try to redissolve it by gentle vortexing or brief sonication. If the precipitate remains, it is recommended to centrifuge the solution and use the supernatant. The presence of a precipitate indicates that the peptide may have come out of solution, and the concentration of the supernatant may be lower than expected.

This compound's Role in Ovulation Inhibition: A Generalized Signaling Pathway

This compound has been identified as a contraceptive tetrapeptide that can prevent the maturation of Graafian follicles and inhibit ovulation. While the precise molecular mechanism and signaling pathway for this compound are not fully elucidated, it is known to interfere with the complex cascade of events leading to ovulation. The following diagram illustrates a generalized signaling pathway for ovulation, highlighting potential points of action for an inhibitory peptide like this compound.

G cluster_pituitary Pituitary Gland cluster_ovary Ovarian Follicle LH_Surge LH Surge LHR LH Receptor LH_Surge->LHR AC Adenylyl Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Gene_Expression Gene Expression (e.g., COX-2) PKA->Gene_Expression Phosphorylates Transcription Factors PGE2_Synthesis PGE2 Synthesis Gene_Expression->PGE2_Synthesis Induces Follicle_Rupture Follicle Rupture PGE2_Synthesis->Follicle_Rupture Promotes Oocyte_Release Oocyte Release (Ovulation) Follicle_Rupture->Oocyte_Release This compound This compound (Inhibitory Action) This compound->PGE2_Synthesis Inhibits (Hypothesized) This compound->Follicle_Rupture Inhibits (Hypothesized)

This pathway illustrates that the Luteinizing Hormone (LH) surge triggers a cascade of events within the ovarian follicle, leading to the synthesis of prostaglandins like PGE2, which are crucial for follicle rupture and ovulation. An inhibitory peptide such as this compound could potentially interfere with one or more steps in this pathway, thereby preventing ovulation.

References

Kentsin Peptide Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Kentsin peptide in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and dissolution of this compound peptide.

Issue 1: this compound peptide powder is difficult to dissolve.

  • Question: My lyophilized this compound peptide will not readily dissolve in aqueous buffer. What should I do?

  • Answer: this compound peptide has the sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu[1][2]. Based on its amino acid composition, with two arginine residues and one histidine residue, it is a basic peptide. For basic peptides, it is recommended to first try dissolving them in sterile, distilled water. If solubility remains an issue, a stepwise approach is recommended. Start by attempting to dissolve a small amount of the peptide in a small volume of 10-25% acetic acid, and then dilute it to the desired concentration with your aqueous buffer[3]. Sonication can also be a useful technique to aid dissolution by breaking up peptide particulates.

Issue 2: this compound peptide solution becomes cloudy or forms precipitates over time.

  • Question: After initially dissolving, my this compound peptide solution has become turbid and appears to have aggregates. How can I prevent this?

  • Answer: The formation of cloudiness or precipitates after initial dissolution is a common sign of peptide aggregation. This can be influenced by several factors including pH, concentration, and storage conditions.

    • pH Adjustment: this compound is a basic peptide. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at a pH that is at least one unit away from their pI. You can calculate the theoretical pI of this compound to determine the optimal pH range for solubility. For basic peptides, maintaining a slightly acidic pH can help to keep the peptide protonated and soluble.

    • Concentration: High peptide concentrations can favor self-association and aggregation. If you are observing precipitation, try working with a more dilute solution.

    • Additives: Certain additives can help prevent aggregation. For basic peptides, the use of a buffer system that maintains an acidic pH can be beneficial. In some cases, small amounts of organic solvents like DMSO can be used to maintain solubility, but their compatibility with your downstream experiments must be considered.

    • Storage: Peptide solutions are less stable than lyophilized powder. For short-term storage, refrigeration at 4°C is acceptable for a few days. For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

Issue 3: Inconsistent experimental results using this compound peptide.

  • Question: I am observing variability in my experimental outcomes when using this compound peptide. Could aggregation be the cause?

  • Answer: Yes, peptide aggregation can lead to a significant decrease in the effective concentration of the active, monomeric peptide in solution, resulting in inconsistent experimental results. It is crucial to ensure that your this compound peptide is fully dissolved and non-aggregated before each experiment. Before use, visually inspect the solution for any signs of precipitation or turbidity. It is also good practice to centrifuge the peptide solution and use the supernatant for your experiments to remove any potential micro-aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

  • A1: The amino acid sequence of this compound is Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.

Q2: What are the general properties of this compound peptide?

  • A2: Based on its amino acid sequence, this compound is a nonapeptide (a peptide composed of nine amino acids). The presence of two Arginine (Arg) and one Histidine (His) residues makes it a basic peptide. Its molecular weight is approximately 1171.67 g/mol . While some suppliers state it is soluble in water, its solubility can be affected by factors like pH and concentration.

Q3: How should I store lyophilized this compound peptide?

  • A3: Lyophilized this compound peptide should be stored in a freezer at -20°C or -80°C for long-term stability. It is also important to keep the container tightly sealed and protected from moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

Q4: How should I store this compound peptide in solution?

  • A4: Storing peptides in solution is not recommended for long periods. If you must store a this compound solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.

Q5: What solvents are recommended for dissolving this compound?

  • A5: As a basic peptide, the recommended starting solvent for this compound is sterile, distilled water. If it does not dissolve readily, adding a small amount of a weak acid like 10% acetic acid can help. For highly hydrophobic peptides, organic solvents like DMSO followed by careful dilution in an aqueous buffer can be used, but given this compound's basic nature, an acidic aqueous solution is the preferred first choice.

Q6: Can I sonicate my this compound peptide solution to help it dissolve?

  • A6: Yes, brief sonication can be a useful method to help dissolve peptide powders and break up small aggregates.

Quantitative Data Summary

PropertyValueReference
Amino Acid Sequence Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu
Molecular Weight ~1171.67 g/mol
Recommended Storage (Lyophilized) -20°C to -80°C
Recommended Storage (Solution) -20°C to -80°C (aliquoted)

Experimental Protocols

Protocol 1: General Solubilization of this compound Peptide

  • Allow the lyophilized this compound peptide vial to equilibrate to room temperature in a desiccator.

  • Add the required volume of sterile, distilled water to achieve the desired concentration.

  • Gently vortex or swirl the vial to mix.

  • If the peptide does not fully dissolve, add 10% acetic acid dropwise while mixing until the peptide dissolves.

  • For difficult-to-dissolve peptides, sonicate the solution in a water bath for 5-10 minutes.

  • Once dissolved, the solution can be diluted with the desired experimental buffer.

Protocol 2: Preparation of this compound Peptide Stock Solution for Long-Term Storage

  • Following Protocol 1, prepare a concentrated stock solution of this compound peptide.

  • Once the peptide is fully dissolved, filter the solution through a 0.22 µm sterile filter to remove any potential bacterial contamination or micro-aggregates.

  • Aliquot the sterile stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or on dry ice.

  • Store the frozen aliquots at -80°C.

Visualizations

Kentsin_Solubilization_Workflow cluster_start Start cluster_dissolution Dissolution Steps cluster_end Final Solution Start Lyophilized this compound Peptide Dissolve_H2O Add Sterile Water Start->Dissolve_H2O Check_Solubility1 Fully Dissolved? Dissolve_H2O->Check_Solubility1 Add_Acid Add 10% Acetic Acid Check_Solubility1->Add_Acid No Ready Ready for Use / Aliquot for Storage Check_Solubility1->Ready Yes Check_Solubility2 Fully Dissolved? Add_Acid->Check_Solubility2 Sonicate Sonicate Check_Solubility2->Sonicate No Check_Solubility2->Ready Yes Sonicate->Ready

Caption: Workflow for dissolving this compound peptide.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Peptide Aggregation Observed (Cloudiness/Precipitate) pH Incorrect pH (Near pI) Problem->pH Concentration High Concentration Problem->Concentration Storage Improper Storage (e.g., Freeze-Thaw) Problem->Storage Adjust_pH Adjust pH (Acidic for this compound) pH->Adjust_pH Dilute Lower Concentration Concentration->Dilute Aliquot Aliquot and Store at -80°C Storage->Aliquot

Caption: Troubleshooting logic for this compound peptide aggregation.

References

Technical Support Center: Optimizing Kentsin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the tetrapeptide Kentsin (Thr-Pro-Arg-Lys) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary amino acid sequence?

This compound is a tetrapeptide with the amino acid sequence Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys).[1] It has been studied for its centrally mediated analgesic and intestinal transit effects, which appear to involve both opioid and non-opioid pathways.[1]

Q2: I'm observing a loss of this compound activity in my cell culture experiments over time. What are the likely causes?

Loss of peptide activity in cell culture is often due to degradation.[2] The primary factors contributing to peptide instability in aqueous solutions like cell culture media include enzymatic degradation by proteases and peptidases present in the media (especially when supplemented with serum), as well as chemical instability.[3]

Q3: What are the common chemical degradation pathways for peptides like this compound in cell culture media?

Peptides are susceptible to several chemical degradation pathways in aqueous environments:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by extreme pH or high temperatures.

  • Oxidation: Certain amino acid residues, such as methionine and cysteine, are prone to oxidation. While this compound does not contain these specific residues, other oxidative modifications can occur.

  • Deamidation: The removal of an amide group, primarily from asparagine and glutamine residues. This compound does not contain these residues.

  • Diketopiperazine Formation: Cyclization that can occur, especially with a Proline residue in the sequence.

Q4: How can I minimize enzymatic degradation of this compound?

Several strategies can be employed to reduce enzymatic degradation:

  • Use Serum-Free Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.

  • Add Protease Inhibitors: A cocktail of protease inhibitors can be added to the cell culture medium. However, their potential effects on cell physiology should be carefully evaluated.

  • Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus of this compound can protect it from exopeptidases.

Q5: What is the optimal pH for storing and using this compound in solution?

Generally, a slightly acidic pH is optimal for the stability of many peptides. It is recommended to maintain the pH of the this compound stock solution and the cell culture medium within a physiological range (pH 7.2-7.4) and to avoid prolonged exposure to pH levels above 8.

Q6: How should I prepare and store this compound stock solutions?

For maximum stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Peptide Degradation 1. Prepare fresh this compound stock solution. 2. Add this compound to the cell culture medium immediately before the experiment. 3. Use serum-free or reduced-serum media if possible. 4. Consider using a modified, more stable version of this compound (e.g., with terminal modifications).Restoration of expected biological activity.
Incorrect Peptide Concentration 1. Verify the concentration of the this compound stock solution using a quantitative amino acid analysis or a validated HPLC method. 2. Ensure accurate dilution into the cell culture medium.Consistent and reproducible experimental results.
Cell Culture Conditions 1. Monitor and maintain a stable pH of the cell culture medium. 2. Ensure consistent cell density and passage number.Reduced variability in experimental outcomes.
Issue 2: Precipitate formation upon adding this compound to the cell culture medium.
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility 1. Reconstitute lyophilized this compound in a small amount of sterile, nuclease-free water or a buffer compatible with your cell culture system before adding it to the medium. 2. Gently vortex or sonicate to ensure complete dissolution.Clear solution with no visible precipitate.
High Concentration 1. Prepare a more dilute stock solution of this compound. 2. Add the this compound solution to the cell culture medium dropwise while gently swirling.Homogeneous distribution of this compound in the medium.
Interaction with Media Components 1. Test the solubility of this compound in a small volume of the basal medium without supplements first. 2. If a precipitate forms with supplements, consider alternative formulations or media.Identification of incompatible media components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: Lyophilized this compound, sterile nuclease-free water or appropriate sterile buffer (e.g., PBS), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Reconstitute the peptide in a minimal amount of sterile, nuclease-free water or a recommended buffer to a desired stock concentration (e.g., 1 mM).

    • Gently vortex to ensure the peptide is fully dissolved.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To quantify the amount of intact this compound over time in cell culture medium.

  • Materials: this compound, cell culture medium (with and without serum), HPLC system with a C18 column, appropriate mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA), this compound standard of known concentration.

  • Procedure:

    • Spike a known concentration of this compound into the cell culture medium.

    • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

    • Immediately stop any enzymatic activity by adding a precipitation agent (e.g., ice-cold acetonitrile) or by freezing at -80°C.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC.

    • Quantify the peak corresponding to intact this compound by comparing its area to a standard curve.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

Peptide_Degradation_Pathways cluster_degradation Degradation Pathways cluster_chemical Chemical Instability This compound This compound in Cell Culture Medium Enzymatic Enzymatic Degradation (Proteases/Peptidases) This compound->Enzymatic Chemical Chemical Degradation This compound->Chemical Inactive Inactive Fragments & Modified Peptide Enzymatic->Inactive Hydrolysis Hydrolysis Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation Hydrolysis->Inactive Oxidation->Inactive

Caption: Major degradation pathways for this compound in cell culture media.

Kentsin_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Reconstitute Lyophilized this compound B Spike into Cell Culture Medium A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Different Time Points C->D E Stop Degradation (e.g., Acetonitrile) D->E F Analyze by HPLC E->F G Quantify Remaining this compound F->G H Determine Stability Profile G->H

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent this compound Activity? Degradation Peptide Degradation Start->Degradation Concentration Incorrect Concentration Start->Concentration Conditions Suboptimal Conditions Start->Conditions Sol_Degradation Use Fresh Stock Reduce Serum Modify Peptide Degradation->Sol_Degradation Sol_Concentration Verify Concentration Accurate Dilution Concentration->Sol_Concentration Sol_Conditions Monitor pH Consistent Cell Culture Conditions->Sol_Conditions End Consistent Activity Achieved Sol_Degradation->End Sol_Concentration->End Sol_Conditions->End

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Kentsin peptide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of the Kentsin peptide (also known as Tuftsin) and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary sequence?

This compound, also known as Tuftsin, is a naturally occurring tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg).[1][2] It is primarily associated with immune system function, where it stimulates the activity of phagocytic cells like macrophages and neutrophils.[1][2][3]

Q2: What are the main causes of this compound degradation in experimental settings?

This compound degradation can be categorized into two main types:

  • Enzymatic Degradation: This is the most significant cause of degradation in biological samples like serum or plasma. Specific enzymes called proteases cleave the peptide bonds at particular sites. For this compound, this primarily involves aminopeptidases at the N-terminus (Threonine) and carboxypeptidases at the C-terminus (Arginine).

  • Chemical Degradation: This involves non-enzymatic processes such as hydrolysis (cleavage by water), oxidation (especially of certain residues if present), and deamidation. These pathways are often accelerated by suboptimal pH, high temperatures, and repeated freeze-thaw cycles.

Q3: How stable is this compound in biological fluids like blood or serum?

This compound is known to be unstable in biological fluids due to rapid enzymatic degradation. Its half-life in blood is reported to be approximately 16 minutes. This short half-life is a critical factor to consider when designing both in vitro and in vivo experiments.

Q4: What are the likely enzymatic cleavage sites in the this compound (Thr-Lys-Pro-Arg) sequence?

Based on the substrate specificities of common proteases found in serum and plasma, the following cleavage sites are most probable:

  • N-terminus (between Thr and Lys): Aminopeptidases can sequentially cleave amino acids from the N-terminus.

  • C-terminus (between Pro and Arg): Carboxypeptidase B specifically cleaves basic amino acids like Arginine from the C-terminus of peptides.

  • Internal Bonds:

    • The Lys-Pro bond is generally resistant to cleavage by trypsin, a common laboratory protease. However, cleavage can occur depending on the flexibility of the peptide backbone and flanking residues.

    • The Pro-Arg bond can also be a target for certain proteases.

Troubleshooting Guide

Problem 1: My this compound peptide shows low or no biological activity in my cell-based assay.

This is a common issue that can stem from several sources. Use the following logical workflow to diagnose the problem.

G cluster_0 A Start: Low/No Activity Observed B Verify Peptide Integrity A->B C Check Storage & Handling B->C Peptide OK E Confirm Peptide Purity & Sequence (Contact Supplier/Run QC) B->E Uncertain D Assess Assay Conditions C->D Storage OK F Review Storage: - Lyophilized at -20°C? - Protected from light/moisture? - Avoided freeze-thaw cycles? C->F No G Review Handling: - Used sterile, nuclease-free buffer? - Correct solubilization protocol? C->G No H Check for Enzymatic Degradation: - Serum present in media? - Incubation time too long? D->H Conditions OK I Consider Protease Inhibitors or Serum-Free Media D->I Serum Present J Problem Resolved E->J F->J G->J H->I Yes I->J

Diagram 1: Troubleshooting workflow for loss of this compound activity.

Problem 2: I see high variability in my results between experiments.

High variability is often linked to inconsistent peptide stability or handling.

  • Cause: Inconsistent freeze-thaw cycles of the stock solution.

    • Solution: Aliquot the peptide stock solution after initial reconstitution to avoid repeated thawing and freezing of the main stock. Store aliquots at -20°C or -80°C.

  • Cause: Peptide degradation in the assay medium over the course of the experiment.

    • Solution: If using serum-containing media, minimize the incubation time. For longer experiments, consider using serum-free media or adding a broad-spectrum protease inhibitor cocktail to your assay buffer.

  • Cause: Improper peptide concentration calculation.

    • Solution: Ensure you are accounting for the net peptide content provided by the manufacturer, not just the gross weight of the lyophilized powder, which may contain counterions and water.

Strategies for Preventing Degradation

Proactive measures can significantly enhance the stability and reproducibility of your this compound experiments.

Data Presentation: Summary of Prevention Strategies
Strategy CategoryMethodRationaleKey Considerations
Handling & Storage Store lyophilized peptide at -20°C or -80°C.Reduces chemical degradation rates and prevents moisture absorption.Allow vial to equilibrate to room temperature before opening to prevent condensation.
Reconstitute in sterile, appropriate buffers.Prevents microbial contamination which can introduce proteases.The choice of buffer can affect solubility and stability.
Aliquot solutions for single use.Avoids repeated freeze-thaw cycles which can cause physical and chemical degradation.Use low-protein-binding tubes for aliquoting.
Formulation (In-solution) Optimize pH of the buffer.Peptide stability is often pH-dependent. Extreme pH can accelerate hydrolysis.Determine the optimal pH range for this compound empirically (typically near neutral).
Add protease inhibitors.Directly blocks the activity of enzymes that degrade the peptide.Choose a broad-spectrum inhibitor cocktail. Be aware of potential off-target effects on cells.
Chemical Modification N-terminal Acetylation / C-terminal AmidationBlocks cleavage by exopeptidases (aminopeptidases and carboxypeptidases).May alter the biological activity of the peptide. Must be validated.
D-Amino Acid SubstitutionPeptides with D-amino acids are resistant to cleavage by most natural proteases, which are stereospecific for L-amino acids.Can significantly impact peptide structure and receptor binding.

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay in Human Serum via RP-HPLC

This protocol allows for the quantification of intact this compound over time to determine its degradation rate and half-life in a biological matrix.

Materials:

  • This compound (lyophilized powder, >95% purity)

  • Human Serum (pooled, from a commercial source)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column and UV detector (220 nm)

Methodology:

  • Preparation of Solutions:

    • This compound Stock (1 mg/mL): Carefully dissolve a known mass of this compound in DMSO.

    • Working Serum Aliquots: Thaw human serum at 37°C, then centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.

    • Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.

    • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

    • HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.

  • Incubation Procedure:

    • Pre-warm a working serum aliquot to 37°C in a water bath.

    • To initiate the reaction (t=0), spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%. Mix gently.

    • Immediately withdraw the first aliquot (e.g., 50 µL) for the t=0 time point.

    • Incubate the remaining serum-peptide mixture at 37°C.

    • Collect subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Sample Quenching and Protein Precipitation:

    • For each time point, add the 50 µL aliquot of the serum-peptide mixture to a tube containing 100 µL of ice-cold Precipitating Solution.

    • Vortex vigorously for 30 seconds to precipitate serum proteins.

    • Incubate the tube on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a standard volume (e.g., 20 µL) onto the C18 column.

    • Run a suitable gradient (e.g., 5% to 65% Mobile Phase B over 20 minutes) to separate the intact peptide from degradation products.

    • Monitor the absorbance at 220 nm. The peak corresponding to intact this compound should be identified based on the retention time of a freshly prepared standard.

  • Data Analysis:

    • Integrate the peak area of the intact this compound peak for each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.

    • Plot the percentage of remaining this compound versus time.

    • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

G cluster_0 prep 1. Prepare Solutions (Peptide Stock, Serum, Quench Solution) incubate 2. Incubate Peptide in Serum at 37°C prep->incubate sample 3. Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench 4. Quench & Precipitate Proteins (Add ice-cold ACN/TFA) sample->quench centrifuge 5. Centrifuge to Pellet Proteins quench->centrifuge analyze 6. Analyze Supernatant by RP-HPLC centrifuge->analyze data 7. Quantify Peak Area & Calculate Half-Life analyze->data

Diagram 2: Experimental workflow for this compound serum stability assay.
Protocol 2: Identification of this compound Degradation Products using LC-MS/MS

This protocol outlines a method to identify the specific fragments produced when this compound is degraded, providing precise information on cleavage sites.

Materials:

  • Same as Protocol 1, but requires an LC-MS/MS system (e.g., Orbitrap or Q-TOF).

Methodology:

  • Sample Preparation: Follow steps 1-3 from Protocol 1. Use a later time point (e.g., 60 or 120 minutes) where significant degradation has occurred.

  • Analysis by LC-MS/MS:

    • Inject the supernatant from the quenched sample into the LC-MS/MS system.

    • Perform a full MS scan to identify the molecular weights of the intact peptide and all potential degradation products.

    • Set up a data-dependent acquisition method to trigger MS/MS fragmentation for the most abundant ions detected in the full scan.

    • The MS/MS fragmentation pattern will provide sequence information for each peptide fragment.

  • Data Analysis:

    • Compare the measured mass of the intact this compound (Thr-Lys-Pro-Arg) with the masses of the new peaks that appear over time.

    • A loss of mass corresponding to the C-terminal Arginine indicates carboxypeptidase activity.

    • A loss of mass corresponding to the N-terminal Threonine indicates aminopeptidase activity.

    • Analyze the MS/MS fragmentation data of the degradation products to confirm their sequences and pinpoint the exact cleavage site.

G cluster_0 This compound Intact this compound (Thr-Lys-Pro-Arg) Frag1 Lys-Pro-Arg This compound->Frag1 Cleavage of N-terminal Thr Frag2 Thr-Lys-Pro This compound->Frag2 Cleavage of C-terminal Arg Frag3 Thr-Lys + Pro-Arg This compound->Frag3 Internal Cleavage AP Aminopeptidase AP->this compound CP Carboxypeptidase B CP->this compound EP Endopeptidase (e.g., Trypsin-like) EP->this compound

References

Technical Support Center: Overcoming Low Yield in Kentsin Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase synthesis of Kentsin, ultimately aiming to improve peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The amino acid sequence for this compound is Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu.[1][2]

Q2: What are the primary challenges in the solid-phase synthesis of this compound?

The synthesis of this compound can present several challenges that may lead to low yields. These challenges are primarily associated with its specific amino acid sequence:

  • Repetitive Arginine Residues: The presence of two consecutive bulky arginine residues (Arg-Arg) can lead to incomplete coupling due to steric hindrance.

  • Proline Incorporation: The unique cyclic structure of proline can result in slower coupling kinetics.

  • Histidine Side Reactions: The imidazole side chain of histidine requires appropriate protection to prevent side reactions.

  • Hydrophobic C-Terminus: The C-terminal sequence (Tyr-Phe-Leu) is hydrophobic and can promote peptide aggregation on the solid support, hindering reagent accessibility.[3]

Q3: How does peptide aggregation affect the synthesis of this compound?

Peptide aggregation during solid-phase synthesis is a significant issue, especially with hydrophobic sequences like the C-terminus of this compound.[3] Aggregation can lead to:

  • Incomplete coupling reactions.

  • Poor deprotection of the Fmoc group.

  • Lower yields of the target peptide.

  • Difficulties in purification.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency, Especially at Arg-Arg and Pro Residues

Symptoms:

  • Presence of deletion sequences (missing one or more amino acids) in the final product, confirmed by mass spectrometry.

  • Positive Kaiser test after the coupling step, indicating free amines on the resin.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance 1. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. 2. Use a more potent coupling reagent: Consider using coupling reagents like HATU or HCTU, which are known for their high efficiency. 3. Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.
Slow Proline Coupling 1. Use Fmoc-Pro-OH pre-activated: Pre-activate the proline residue before adding it to the reaction vessel. 2. Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve the reaction rate.
Peptide Aggregation 1. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. 2. Incorporate Pseudoproline Dipeptides: If synthesizing longer analogues of this compound, consider incorporating pseudoproline dipeptides to disrupt aggregation.
Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • Presence of truncated sequences in the final product.

  • A negative (yellow) Kaiser test after the deprotection step, indicating the persistence of the Fmoc group.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide Aggregation 1. Modify Deprotection Cocktail: Add a small percentage of a chaotropic agent to the piperidine solution. 2. Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step.
Steric Hindrance 1. Use a Stronger Base: Consider using a stronger base like DBU in the deprotection solution, but be cautious of potential side reactions.
Issue 3: Side Reactions Involving Histidine

Symptoms:

  • Presence of unexpected byproducts in the final peptide, as seen in HPLC and mass spectrometry.

  • Racemization of the histidine residue.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Side-Chain Protection 1. Use a Suitable Protecting Group: Employ a protecting group for the imidazole side chain of histidine that is stable throughout the synthesis and can be cleanly removed during the final cleavage, such as Trityl (Trt).
Racemization 1. Optimize Coupling Conditions: Use coupling reagents known to suppress racemization, such as COMU.[2] Avoid prolonged exposure to the basic conditions of the coupling reaction.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound

This protocol outlines a single cycle for the addition of one amino acid.

  • Resin Swelling: Swell the pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of resin beads.

    • Wash with ethanol.

    • Add a few drops of ninhydrin solutions and heat.

    • A blue/purple color indicates successful Fmoc removal.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or COMU; 3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents).

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

  • Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of this compound from the Resin
  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

sps_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage & Purification start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 end_cycle Repeat for next Amino Acid wash2->end_cycle cleavage Cleavage from Resin (TFA Cocktail) end_cycle->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (Mass Spec, HPLC) purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for this compound Solid-Phase Synthesis and Purification.

troubleshooting_logic start Low Yield Observed check_ms Analyze Crude Product by Mass Spec start->check_ms check_hplc Analyze Crude Product by HPLC start->check_hplc deletion Deletion Sequences Present? check_ms->deletion truncation Truncated Sequences Present? check_ms->truncation complex_hplc Complex HPLC Profile? check_hplc->complex_hplc incomplete_coupling Incomplete Coupling deletion->incomplete_coupling Yes incomplete_deprotection Incomplete Deprotection truncation->incomplete_deprotection Yes side_reactions Side Reactions / Aggregation complex_hplc->side_reactions Yes solution1 Optimize Coupling: - Double Couple - Stronger Reagents - Longer Time incomplete_coupling->solution1 solution2 Optimize Deprotection: - Longer Time - Stronger Base incomplete_deprotection->solution2 solution3 Address Aggregation: - Chaotropic Agents - Modify Sequence (if possible) side_reactions->solution3

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Addressing batch-to-batch variability of synthetic Kentsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the batch-to-batch variability of synthetic Kentsin (Thr-Pro-Arg-Lys).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a tetrapeptide with the sequence Threonine-Proline-Arginine-Lysine (TPR K). It is a synthetic peptide that has been studied for its potential role in various biological processes, including immune modulation and reproductive physiology. Its biological activity can be influenced by its structure and purity.[1]

Q2: What are the most critical quality attributes to consider when evaluating a new batch of synthetic this compound?

A2: The most critical quality attributes for synthetic peptides like this compound are purity, identity, and peptide content (assay).[2][3] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and peptide content is often determined by Amino Acid Analysis (AAA) or quantitative NMR.[4][5] Inconsistencies in these attributes are the primary source of batch-to-batch variability.

Q3: How should I properly store lyophilized this compound and its solutions to ensure stability?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or preferably -80°C in a sealed container with a desiccant to prevent degradation from moisture. Peptide solutions are much less stable. It is recommended to prepare fresh solutions for each experiment or, if necessary, store small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: My current batch of this compound shows lower biological activity compared to the previous one. What could be the cause?

A4: A decrease in biological activity can stem from several factors:

  • Lower Peptide Purity: The presence of impurities, such as truncated or deletion sequences from the synthesis process, can reduce the effective concentration of the active peptide.

  • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide.

  • Inaccurate Peptide Quantification: Overestimation of the peptide content in the lyophilized powder will lead to the preparation of solutions with a lower-than-expected concentration.

  • Presence of Inhibitory Impurities: Residual reagents from synthesis, such as trifluoroacetic acid (TFA), can sometimes interfere with biological assays.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

You observe significant variation in the dose-response curve or overall efficacy of this compound between different batches.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Recommended Action & Experimental Protocol
Varying Peptide Purity Verify the purity of each batch.Action: Perform Reverse-Phase HPLC (RP-HPLC) analysis on all batches. Protocol: See Experimental Protocol 1: Purity Verification by RP-HPLC. Compare the purity percentages and impurity profiles. A significant difference (e.g., >5%) in purity can explain the variability.
Incorrect Peptide Content Re-quantify the peptide content.Action: Use Amino Acid Analysis (AAA) to accurately determine the amount of peptide in the lyophilized powder. Protocol: See Experimental Protocol 2: Peptide Quantification by Amino Acid Analysis. Use this accurate concentration to normalize your experiments.
Peptide Degradation Assess the integrity of the peptide.Action: Analyze the peptide by Mass Spectrometry (MS) to check for modifications like oxidation, especially if the peptide has been stored for a long time or handled improperly. Protocol: See Experimental Protocol 3: Identity and Integrity Verification by Mass Spectrometry.
Interference from Counter-ions Quantify residual counter-ions like TFA.Action: High concentrations of TFA can affect cell-based assays. If suspected, perform ion-exchange chromatography or NMR to quantify TFA content. Consider exchanging the counter-ion to acetate or HCl if TFA levels are high and problematic for your assay.
Issue 2: Poor or Variable Solubility

The lyophilized this compound powder does not dissolve completely or solubility varies between batches.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Recommended Action & Experimental Protocol
Hydrophobic Impurities or Aggregation Analyze the peptide sequence and test different solvents.Action: this compound is a relatively hydrophilic peptide. If solubility is an issue, it may be due to hydrophobic impurities or aggregation. Protocol: See Experimental Protocol 4: Systematic Peptide Solubilization Test. This will help determine the optimal solvent for your specific batch.
Incorrect pH of the Solution Adjust the pH of the solvent.Action: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. For this compound, a basic peptide, dissolving in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your experimental buffer can be effective.
Hygroscopicity and Inaccurate Weighing Ensure proper handling and weighing.Action: Lyophilized peptides can be hygroscopic, absorbing moisture from the air, which leads to weighing errors. Always allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh the required amount quickly.

Data Summary Tables

Table 1: Typical Quality Control Specifications for Synthetic this compound

Parameter Method Specification Common Batch-to-Batch Variation
Appearance Visual InspectionWhite to off-white lyophilized powderConsistent
Identity (Molecular Weight) Mass Spectrometry (MS)Theoretical Mass ± 1 DaTypically low
Purity RP-HPLC≥ 95%Can vary by several percent (e.g., 95% vs 98%)
Peptide Content (Net) Amino Acid Analysis (AAA)70-90%Can vary significantly due to water and counter-ion content
Water Content Karl Fischer Titration≤ 10%Varies depending on lyophilization and handling
Counter-ion (TFA) Content Ion Chromatography / NMR≤ 15%Can vary based on purification protocol

Table 2: Troubleshooting Summary for Biological Activity

Observed Issue Primary Suspect Verification Method Solution
Lower EC50/IC50Lower Purity / Inaccurate ContentRP-HPLC / AAANormalize concentration based on AAA results.
High background signalImpuritiesRP-HPLC / MSPurify the peptide further if necessary.
No activityPeptide Degradation / Incorrect SequenceMSRe-verify sequence and mass. Order a new batch.

Experimental Protocols

Experimental Protocol 1: Purity Verification by RP-HPLC
  • Preparation of this compound Stock Solution: Accurately weigh ~1 mg of lyophilized this compound and dissolve it in an appropriate solvent (e.g., water with 0.1% TFA) to a final concentration of 1 mg/mL.

  • HPLC System and Column: Use a standard RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 214 nm.

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

Experimental Protocol 2: Peptide Quantification by Amino Acid Analysis (AAA)
  • Sample Preparation: Accurately weigh approximately 0.5 mg of the lyophilized peptide.

  • Acid Hydrolysis: Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube. This breaks the peptide bonds, releasing the individual amino acids.

  • Derivatization: Derivatize the resulting amino acids with a reagent (e.g., phenyl isothiocyanate, PITC) to make them detectable.

  • Analysis: Separate and quantify the derivatized amino acids using HPLC or an amino acid analyzer.

  • Calculation: The absolute quantity of the peptide is calculated based on the known molar amounts of the stable amino acids recovered and the total weight of the initial sample.

Experimental Protocol 3: Identity and Integrity Verification by Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (~10-20 µM) in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound (Theoretical [M+H]⁺ ≈ 489.3 Da).

  • Analysis: Compare the observed m/z value with the theoretical value. The presence of additional peaks may indicate impurities or degradation products (e.g., +16 Da for oxidation).

Experimental Protocol 4: Systematic Peptide Solubilization Test
  • Aliquot Peptide: Prepare several small, accurately weighed aliquots (e.g., 0.5 mg) of the lyophilized this compound.

  • Test Solvents Sequentially:

    • Step 1 (Water): Add a small volume of sterile, deionized water to the first aliquot. Vortex gently. If it doesn't dissolve, proceed to the next step.

    • Step 2 (Aqueous Acid): To a new aliquot, add 10% aqueous acetic acid. Vortex. This compound is basic and should dissolve.

    • Step 3 (Organic Solvent): For highly problematic batches (unlikely for this compound), dissolve a new aliquot in a minimal amount of an organic solvent like DMSO or DMF, then slowly add this solution to your aqueous buffer with vigorous stirring.

  • Sonication: If aggregates are visible, brief sonication in a water bath can aid dissolution.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Biological Activity start Inconsistent Biological Activity Observed check_purity 1. Verify Purity (RP-HPLC) start->check_purity purity_ok Purity ≥ 95%? check_purity->purity_ok check_content 2. Quantify Peptide Content (AAA) content_ok Content Accurately Known? check_content->content_ok check_integrity 3. Check Integrity (Mass Spectrometry) integrity_ok Mass Correct? check_integrity->integrity_ok purity_ok->check_content Yes re_purify Consider Re-purification or Contact Supplier purity_ok->re_purify No content_ok->check_integrity Yes normalize Normalize Concentration Based on AAA Result content_ok->normalize No new_batch Degradation Detected. Use New Batch. integrity_ok->new_batch No end_ok Problem Resolved integrity_ok->end_ok Yes normalize->check_integrity

Caption: Workflow for troubleshooting inconsistent biological activity.

solubilization_workflow Systematic Solubilization Protocol start Start with Lyophilized This compound Aliquot add_water 1. Add Deionized Water start->add_water dissolved1 Dissolved? add_water->dissolved1 add_acid 2. Use New Aliquot. Add 10% Acetic Acid dissolved1->add_acid No success Peptide Solubilized. Proceed with Experiment. dissolved1->success Yes dissolved2 Dissolved? add_acid->dissolved2 sonicate 3. Sonicate Briefly dissolved2->sonicate No dissolved2->success Yes dissolved3 Dissolved? sonicate->dissolved3 contact_support Problem Persists. Contact Supplier. dissolved3->contact_support No dissolved3->success Yes

Caption: Step-by-step workflow for peptide solubilization.

logical_relationship Key Factors Affecting Batch-to-Batch Consistency center Batch-to-Batch Variability synthesis Peptide Synthesis synthesis->center sub_synthesis1 Incomplete Couplings (Truncations/Deletions) synthesis->sub_synthesis1 sub_synthesis2 Side Reactions synthesis->sub_synthesis2 purification Purification purification->center sub_purification1 Residual Solvents/Reagents (e.g., TFA) purification->sub_purification1 sub_purification2 Co-elution of Impurities purification->sub_purification2 handling Handling & Storage handling->center sub_handling1 Moisture Absorption handling->sub_handling1 sub_handling2 Freeze-Thaw Cycles handling->sub_handling2 sub_handling3 Oxidation handling->sub_handling3 analysis Analytical Characterization analysis->center sub_analysis1 Inaccurate Quantification analysis->sub_analysis1 sub_analysis2 Incomplete Impurity Profile analysis->sub_analysis2

References

Technical Support Center: Enhancing Kentsin's In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the tetrapeptide Kentsin (Thr-Pro-Arg-Lys) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with this compound is showing low or no efficacy. What are the potential reasons?

Several factors can contribute to the suboptimal in vivo performance of this compound. Peptides, in general, are susceptible to rapid degradation by proteases in the bloodstream and tissues, have a short plasma half-life due to renal clearance, and may exhibit poor membrane permeability, limiting their access to target sites.[1][2][3] this compound, being a small peptide, is likely prone to these challenges.

Q2: How can I improve the stability of this compound in vivo?

Enhancing the stability of this compound is a critical step to increase its in vivo efficacy. Several strategies can be employed:

  • Chemical Modifications: Introducing modifications to the peptide backbone or amino acid side chains can protect it from enzymatic degradation.[4][5]

  • Increasing Molecular Weight: Larger molecules are less susceptible to renal clearance, thereby prolonging their circulation time.

  • Formulation Strategies: Encapsulating this compound in a protective carrier can shield it from the harsh in vivo environment.

The following table summarizes key strategies to improve peptide stability:

StrategyDescriptionAdvantagesDisadvantages
Amino Acid Substitution Replace L-amino acids with D-amino acids or other non-natural amino acids.Increases resistance to proteolysis.May alter biological activity.
N- and C-terminal Modification Acetylation of the N-terminus or amidation of the C-terminus.Blocks exopeptidases.May affect receptor binding.
Cyclization Form a cyclic structure by creating a bond between the N- and C-terminus or side chains.Enhances structural rigidity and protease resistance.Can be synthetically challenging.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.Increases hydrodynamic size, reduces renal clearance, and masks proteolytic sites.May reduce binding affinity due to steric hindrance.
Fatty Acid Conjugation Attachment of a lipid moiety to the peptide.Promotes binding to serum albumin, increasing half-life.Can alter solubility and biodistribution.
Encapsulation Formulation in liposomes, nanoparticles, or other drug delivery systems.Protects from degradation and can facilitate targeted delivery.Complex formulation process and potential for immunogenicity.

Q3: What are the recommended routes of administration for this compound to improve its efficacy?

Published research indicates that this compound produces dose-dependent analgesia when administered intracerebroventricularly (ICV) and intrathecally, but not intravenously. This suggests that this compound has poor blood-brain barrier permeability. Therefore, for central nervous system effects, direct administration into the CNS is more effective. For systemic applications, strategies to enhance stability and delivery across biological barriers would be necessary for intravenous or other peripheral routes.

Troubleshooting Guide

Problem: Inconsistent results between experimental batches.

  • Possible Cause: Peptide degradation during storage or handling.

  • Solution:

    • Ensure this compound is stored at the recommended temperature (typically -20°C or lower) in a desiccated environment.

    • Aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.

    • Use high-quality, sterile, and nuclease-free water or appropriate buffer to reconstitute the peptide immediately before use.

Problem: Lack of dose-dependent response in vivo.

  • Possible Cause: Rapid clearance and degradation of this compound.

  • Solution:

    • Consider one of the stability-enhancing strategies outlined in the table above. Start with simpler modifications like N-terminal acetylation or C-terminal amidation.

    • If feasible for your experimental model, consider a continuous infusion delivery method over a bolus injection to maintain a more stable plasma concentration.

Problem: No observed effect even at high doses administered peripherally.

  • Possible Cause: Poor bioavailability and inability to reach the target tissue (e.g., the central nervous system).

  • Solution:

    • For CNS targets, utilize direct administration routes like ICV or intrathecal injection.

    • Explore advanced delivery systems such as cell-penetrating peptides (CPPs) or targeted nanoparticles to improve transport across biological barriers.

Experimental Protocols & Methodologies

Protocol: In Vivo Analgesia Study using the Hot Plate Test

This protocol is a standard method to assess the central analgesic effects of this compound.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration:

    • For intracerebroventricular (ICV) injection, anesthetize the rats and stereotactically implant a cannula into the lateral ventricle. Inject a small volume (e.g., 5 µL) of the this compound solution.

    • For intrathecal (IT) injection, perform a lumbar puncture to deliver the peptide solution into the subarachnoid space.

  • Hot Plate Test:

    • Set the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

    • Gently place the rat on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).

    • To prevent tissue damage, implement a cut-off time (e.g., 45 seconds).

  • Data Analysis: Compare the latency times between the vehicle control group and the this compound-treated groups using appropriate statistical methods (e.g., ANOVA).

Visualizing Pathways and Workflows

To aid in experimental design and understanding, the following diagrams illustrate a hypothetical signaling pathway for this compound and a general experimental workflow for improving its in vivo efficacy.

Kentsin_Signaling_Pathway This compound This compound Receptor Putative Receptor (GPCR?) This compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Effect Biological Effect (e.g., Analgesia) Gene_Expression->Biological_Effect

Caption: Hypothetical signaling pathway for this compound's biological effects.

Experimental_Workflow Start Start: Suboptimal In Vivo Efficacy of this compound Hypothesis Hypothesis: Rapid Degradation & Clearance Start->Hypothesis Strategy Select Stability Strategy (e.g., PEGylation, D-amino acid substitution) Hypothesis->Strategy Synthesis Synthesize Modified This compound Analog Strategy->Synthesis InVitro In Vitro Characterization (Stability Assay, Binding Assay) Synthesis->InVitro InVivo In Vivo Testing (Pharmacokinetics, Efficacy Model) InVitro->InVivo Analysis Data Analysis and Comparison to Unmodified this compound InVivo->Analysis Decision Efficacy Improved? Analysis->Decision End End: Optimized this compound for In Vivo Studies Decision->End Yes Reiterate Re-evaluate Strategy Decision->Reiterate No Reiterate->Strategy

Caption: Workflow for improving the in vivo efficacy of this compound.

References

Technical Support Center: Long-Term Storage of Lyophilized Kentsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of lyophilized Kentsin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] Storing at these low temperatures significantly slows down degradation processes, ensuring the peptide's integrity for months to years.[1][2] For short-term storage, a few weeks to months, 4°C is acceptable.

Q2: How critical are humidity and light exposure for the stability of lyophilized this compound?

Both humidity and light are critical factors that can compromise the stability of lyophilized this compound.

  • Humidity: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. This moisture can lead to hydrolysis of the peptide bonds, causing degradation. It is crucial to store the vial tightly sealed in a dry environment, such as in a desiccator. Before opening a vial that has been in cold storage, always allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming inside the vial.

  • Light: Exposure to light, especially UV light, can also lead to the degradation of peptides. Therefore, it is recommended to store lyophilized this compound in a dark place or in an amber vial to protect it from light.

Q3: How should I handle lyophilized this compound to ensure its stability?

Proper handling is essential to maintain the quality of lyophilized this compound.

  • Minimize Exposure: Limit the number of times the vial is opened to reduce exposure to air and moisture.

  • Aliquoting: For frequent use, it is best practice to reconstitute the entire vial and then aliquot the solution into single-use volumes. These aliquots should then be stored at -20°C or -80°C. This avoids repeated freeze-thaw cycles which can degrade the peptide.

  • Inert Gas: For maximum stability, especially for peptides susceptible to oxidation, the vial can be purged with an inert gas like argon or nitrogen before sealing.

Q4: What is the expected shelf-life of lyophilized this compound?

When stored under optimal conditions (-20°C or -80°C, protected from light and moisture), lyophilized peptides can be stable for several years. However, the exact shelf-life can depend on the specific amino acid sequence of the peptide. Peptides containing amino acids such as cysteine, methionine, tryptophan, asparagine, and glutamine may have a more limited shelf life.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity Peptide degradation due to improper storage (temperature fluctuations, moisture, light exposure).Review storage conditions. Ensure the peptide has been consistently stored at -20°C or -80°C and protected from light and humidity. Perform a quality control bioassay to confirm activity (see Experimental Protocols section).
Repeated freeze-thaw cycles of the reconstituted peptide.Always aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles.
Difficulty in dissolving the lyophilized powder The peptide may have degraded or aggregated.Try gentle vortexing or sonication. If solubility issues persist, the peptide may be compromised. It is advisable to use a fresh vial.
Incorrect solvent or pH.Refer to the manufacturer's datasheet for the recommended solvent and pH for reconstitution.
Visible changes in the lyophilized cake (e.g., clumping, discoloration) Moisture absorption.This indicates that the vial may not have been sealed properly or was exposed to humid air. The peptide's integrity may be compromised. It is recommended to use a new vial for critical experiments.
Degradation over time.Even under ideal conditions, very long-term storage can lead to some degradation. If the peptide is several years old, its activity should be re-verified.

Experimental Protocols

Protocol: Assessment of this compound Bioactivity via Hot Plate Test in Mice

This protocol describes a method to assess the analgesic activity of this compound after long-term storage.

1. Materials:

  • Lyophilized this compound (stored and newly purchased as a control)

  • Sterile, pyrogen-free saline

  • Hot plate apparatus

  • Male ICR mice (20-25 g)

  • Micropipettes and sterile tips

  • Animal balance

2. Experimental Procedure:

  • Reconstitution of this compound:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in sterile saline to the desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

    • Prepare fresh dilutions for injection from the stock solution.

  • Animal Acclimation:

    • House the mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment.

    • Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Hot Plate Test:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Gently place a mouse on the hot plate and start a stopwatch.

    • Observe the mouse for signs of pain, such as licking its paws or jumping.

    • Record the latency (in seconds) for the first sign of pain. This is the baseline latency.

    • Immediately remove the mouse from the hot plate to avoid tissue damage. Impose a cut-off time (e.g., 30 seconds) to prevent injury.

    • Administer the reconstituted this compound (from stored and control vials) or saline (vehicle control) via intracerebroventricular (ICV) injection.

    • At various time points after injection (e.g., 15, 30, 60 minutes), place the mouse back on the hot plate and measure the latency as described above.

  • Data Analysis:

    • Calculate the percent of maximal possible effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE of the stored this compound to the control this compound and the vehicle group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in the %MPE for the stored this compound compared to the control indicates degradation.

Visualizations

Logical Workflow of this compound's Biological Action

Kentsin_Action_Workflow cluster_administration Administration cluster_cns Central Nervous System Action cluster_effects Physiological Effects This compound Lyophilized this compound Reconstitution Reconstitution (Sterile Saline) This compound->Reconstitution ICV_Injection Intracerebroventricular (ICV) Injection Reconstitution->ICV_Injection CNS_Target Central Nervous System Target(s) ICV_Injection->CNS_Target Acts centrally Opioid_System Opioid System (Indirect Interaction) CNS_Target->Opioid_System Intestinal_Transit Decreased Intestinal Transit CNS_Target->Intestinal_Transit Induces Analgesia Analgesia (Pain Relief) Opioid_System->Analgesia Leads to Naloxone Naloxone Naloxone->Opioid_System Antagonizes

Caption: Logical workflow of this compound's administration and central effects.

Experimental Workflow for Bioactivity Assessment

Bioactivity_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stored_this compound Stored Lyophilized This compound Reconstitute_Stored Reconstitute Stored This compound Stored_this compound->Reconstitute_Stored Control_this compound Control Lyophilized This compound Reconstitute_Control Reconstitute Control This compound Control_this compound->Reconstitute_Control Injection Administer Treatment (ICV Injection) Reconstitute_Stored->Injection Reconstitute_Control->Injection Saline Vehicle Control (Saline) Saline->Injection Baseline Measure Baseline Hot Plate Latency Baseline->Injection Post_Injection Measure Post-Injection Hot Plate Latency Injection->Post_Injection Calculate_MPE Calculate %MPE Post_Injection->Calculate_MPE Compare_Groups Statistically Compare Treatment Groups Calculate_MPE->Compare_Groups Conclusion Assess Stability Compare_Groups->Conclusion

References

Technical Support Center: Ensuring High Purity of Kentsin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for ensuring the purity of the synthetic tetrapeptide Kentsin (Thr-Pro-Arg-Lys).

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for ensuring this compound peptide purity?

A1: The primary quality control parameters for this compound peptide purity involve a combination of analytical techniques to assess identity, purity, and quantity. These include:

  • Purity by High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the percentage of the target this compound peptide in the sample.[1][2][3]

  • Identity by Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of this compound.[4][5]

  • Peptide Content by Amino Acid Analysis (AAA): This analysis determines the absolute amount of peptide in a lyophilized powder, accounting for water and counter-ions.

  • Counter-ion (e.g., TFA) Content: The amount of residual trifluoroacetic acid (TFA) from synthesis and purification is a critical parameter, as it can be cytotoxic in biological assays.

Q2: What are the common impurities found in synthetic this compound peptide?

A2: Due to its short sequence and the presence of reactive arginine and proline residues, this compound synthesis can result in several types of impurities:

  • Deletion Sequences: Peptides missing one or more amino acids (e.g., Thr-Pro-Arg).

  • Truncated Sequences: Peptides that are prematurely terminated during synthesis.

  • Incompletely Deprotected Peptides: Peptides with protecting groups remaining on the amino acid side chains, particularly the Pbf group on Arginine.

  • Diastereomeric Impurities: Racemization of amino acids during synthesis can lead to peptides with incorrect stereochemistry.

  • Residual Reagents and Solvents: Leftover chemicals from the synthesis and cleavage process, with TFA being a major concern.

Q3: What are the recommended purity levels for this compound peptide for different research applications?

A3: The required purity level of this compound peptide is dictated by its intended use. Higher purity is essential for sensitive biological assays to ensure that the observed effects are solely due to the this compound peptide and not impurities.

Purity LevelRecommended Applications
>98% In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), and other highly sensitive bioassays.
>95% In vitro bioassays, cell-based assays, quantitative receptor-ligand interaction studies, and enzyme kinetics.
>90% Non-quantitative biological screening, antibody production, and epitope mapping.
Crude Preliminary screening and non-sensitive applications where the presence of impurities is unlikely to interfere with the outcome.

Q4: Why is Trifluoroacetic Acid (TFA) a concern, and when should it be removed?

A4: Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis for cleavage from the resin and in HPLC for purification. However, residual TFA can be cytotoxic and interfere with biological assays, even at low concentrations. TFA removal is crucial for:

  • Cell-based assays

  • In vivo studies

  • Any application where the acidity or cytotoxicity of TFA could impact the experimental results.

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows multiple peaks, indicating low purity.

  • Possible Cause: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS), leading to deletion or truncated sequences. The Pro-Arg bond in this compound can be a difficult coupling step.

  • Troubleshooting & Optimization:

    • Review Synthesis Protocol: Ensure sufficient coupling times and appropriate coupling reagents for the Pro-Arg linkage.

    • Optimize Deprotection: Extend the deprotection time for the Fmoc group to ensure complete removal before the next coupling step.

    • Purification Strategy: Optimize the HPLC gradient to achieve better separation of the target peptide from impurities. A shallower gradient may improve resolution.

Issue 2: The mass spectrum of my peptide shows a mass that does not correspond to this compound.

  • Possible Cause: Presence of deletion sequences, truncated peptides, or peptides with persistent protecting groups.

  • Troubleshooting & Optimization:

    • Analyze the Mass Difference:

      • A mass lower than the expected mass of this compound (488.6 g/mol ) may indicate a deletion sequence.

      • A mass higher than expected could be due to an incomplete removal of a protecting group (e.g., +252 Da for a Pbf group on Arginine).

    • Optimize Cleavage: Ensure the cleavage cocktail and reaction time are sufficient to remove all side-chain protecting groups.

    • HPLC Fraction Analysis: Analyze different fractions from the HPLC purification by MS to isolate the correct product.

Issue 3: I observe low cell viability in my experiments using the this compound peptide.

  • Possible Cause: Cytotoxicity due to residual TFA from synthesis and purification. This compound, being a basic peptide with Arg and Lys residues, can retain significant amounts of the TFA counter-ion.

  • Troubleshooting & Optimization:

    • Perform TFA Removal: Exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.

    • Quantify TFA Content: If possible, quantify the TFA content to ensure it is below toxic levels for your specific cell line.

    • Use a Higher Purity Peptide: Ensure the peptide purity is >95% or >98% to minimize the effects of other potential cytotoxic impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for analyzing the purity of this compound peptide.

Materials:

  • Lyophilized this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm)

  • UV detector set to 210-220 nm

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in HPLC-grade water with 0.1% TFA to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A shallow gradient is recommended for short peptides. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B

      • 25-30 min: 30% to 90% B

      • 30-35 min: 90% B

      • 35-40 min: 90% to 5% B

      • 40-45 min: 5% B

  • Analysis: Inject the sample and integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes the confirmation of this compound's molecular weight.

Materials:

  • Purified this compound peptide solution (from HPLC or dissolved in an appropriate solvent)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate matrix for MALDI-TOF (if used)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound peptide (e.g., 10-100 pmol/µL) in a solvent compatible with the mass spectrometer's ion source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Infuse or inject the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Compare the observed molecular weight with the theoretical average molecular weight of this compound (C20H39N9O7), which is approximately 517.58 g/mol , or the monoisotopic mass. The presence of a peak corresponding to this mass confirms the identity of the peptide.

Protocol 3: Trifluoroacetic Acid (TFA) Removal by HCl Exchange

This protocol details a common method for exchanging TFA for hydrochloride.

Materials:

  • Lyophilized this compound peptide (TFA salt)

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve the this compound peptide in the 100 mM HCl solution.

  • Allow the solution to stand at room temperature for 1 minute.

  • Freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution to obtain the peptide hydrochloride salt.

  • For complete removal, this process can be repeated 2-3 times by re-dissolving the lyophilized powder in distilled water and re-lyophilizing.

Visualizations

Caption: Workflow for this compound peptide synthesis, purification, and quality control.

Troubleshooting_Low_Purity cluster_synthesis_issues Synthesis & Cleavage Issues cluster_solutions Potential Solutions Start Low Purity Detected by HPLC Incomplete_Coupling Incomplete Coupling (esp. Pro-Arg) Start->Incomplete_Coupling Cause? Incomplete_Deprotection Incomplete Fmoc Deprotection Start->Incomplete_Deprotection Cause? Incomplete_Side_Chain_Deprotection Incomplete Side-Chain Deprotection (e.g., Pbf on Arg) Start->Incomplete_Side_Chain_Deprotection Cause? Optimize_HPLC Optimize HPLC Gradient (Shallower Gradient) Start->Optimize_HPLC Purification Improvement Optimize_Coupling Optimize Coupling (Reagents, Time) Incomplete_Coupling->Optimize_Coupling Optimize_Deprotection Optimize Deprotection (Time, Reagents) Incomplete_Deprotection->Optimize_Deprotection Optimize_Cleavage Optimize Cleavage (Cocktail, Time) Incomplete_Side_Chain_Deprotection->Optimize_Cleavage

Caption: Troubleshooting guide for low purity of this compound peptide.

References

Validation & Comparative

A Comparative Guide: The Efficacy of Kentsin vs. GnRH Antagonists for Ovulation Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a significant disparity in the available data for Kentsin and Gonadotropin-Releasing Hormone (GnRH) antagonists concerning their roles in ovulation control. While GnRH antagonists are well-established therapeutic agents with a wealth of supporting experimental and clinical data, there is a notable absence of scientific evidence linking the tetrapeptide this compound to any aspect of reproductive endocrinology, including ovulation.

This guide, therefore, cannot provide a direct comparison of the efficacy of this compound to GnRH antagonists for ovulation control as originally intended. Instead, it will furnish a detailed overview of the established role and mechanism of GnRH antagonists in ovulation control, supported by experimental data and visualizations. The lack of information on this compound will be addressed, highlighting the current state of scientific knowledge.

GnRH Antagonists: A Cornerstone of Ovulation Control in Assisted Reproductive Technology

GnRH antagonists are a class of drugs that play a crucial role in controlled ovarian stimulation (COS) protocols, particularly in the context of in vitro fertilization (IVF). Their primary function is to prevent a premature surge of luteinizing hormone (LH), which could otherwise lead to the untimely release of eggs and the cancellation of the treatment cycle.

Mechanism of Action

GnRH antagonists exert their effect by competitively binding to GnRH receptors in the pituitary gland.[1][2][3][4][5] This action blocks the endogenous GnRH from stimulating the pituitary to release LH and follicle-stimulating hormone (FSH). The suppression of LH and FSH, in turn, prevents the premature LH surge and allows for the controlled maturation of multiple ovarian follicles. Unlike GnRH agonists, which initially cause a surge in gonadotropins (a "flare effect") before downregulating the receptors, GnRH antagonists induce an immediate and rapid suppression of these hormones.

Signaling Pathway of GnRH Antagonists

The binding of a GnRH antagonist to the GnRH receptor on pituitary gonadotroph cells competitively inhibits the downstream signaling cascade initiated by endogenous GnRH. This prevents the activation of Gαq/11 proteins, which would normally lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) are inhibited, leading to a halt in the synthesis and release of LH and FSH.

GnRH_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor Binds to GnRH_Antagonist GnRH Antagonist (e.g., Cetrorelix, Ganirelix) GnRH_Antagonist->GnRH_Receptor Competitively Binds and Blocks G_Protein Gαq/11 GnRH_Receptor->G_Protein Activates Inhibition Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization ↑ Intracellular Ca²⁺ IP3->Ca_Mobilization Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Synthesis LH & FSH Synthesis and Release Ca_Mobilization->Gonadotropin_Synthesis Stimulates PKC->Gonadotropin_Synthesis Stimulates

Caption: GnRH Antagonist Signaling Pathway
Efficacy and Experimental Data

Numerous clinical trials have demonstrated the efficacy of GnRH antagonists in preventing premature LH surges during controlled ovarian stimulation. Commonly used GnRH antagonists include Cetrorelix and Ganirelix.

A study comparing the potency of three GnRH antagonists—Cetrorelix, Ganirelix, and Teverelix—in inhibiting GnRH-mediated intracellular signaling in vitro found that Cetrorelix was more potent than Ganirelix and Teverelix in inhibiting the GnRH-induced increase in intracellular Ca2+.

GnRH Antagonist (10 nM)Inhibition of GnRH-induced Intracellular Ca²⁺ Increase (Area Under the Curve - AUC)
Cetrorelix 21,482 ± 6718
Ganirelix 73,164 ± 16,237
Teverelix 74,321 ± 17,569
Control (No Antagonist) 109,340 ± 13,866
Data from a study on GnRHR-transfected HEK293 cells.

A meta-analysis of studies comparing oral GnRH antagonists to injectable subcutaneous GnRH antagonists for ovulation suppression during IVF treatments found no statistical differences in key outcomes such as cycle cancellation rate, and the mean number of mature oocytes retrieved. This suggests that oral formulations may offer a comparable efficacy with improved patient convenience.

Experimental Protocols

In Vitro Assay for GnRH Antagonist Potency

A common method to assess the potency of GnRH antagonists involves in vitro cell-based assays using cell lines that express the GnRH receptor (GnRHR), such as HEK293 cells transfected with the GnRHR gene.

  • Cell Culture: GnRHR-transfected HEK293 cells are cultured in an appropriate medium until they reach a suitable confluency.

  • Treatment: The cells are then treated with a known concentration of GnRH to induce a response, such as an increase in intracellular calcium.

  • Antagonist Application: In parallel experiments, cells are pre-incubated with varying concentrations of the GnRH antagonist (e.g., Cetrorelix, Ganirelix) before the addition of GnRH.

  • Measurement of Response: The intracellular calcium levels are measured using a fluorescent calcium indicator and a plate reader. The inhibition of the GnRH-induced calcium increase by the antagonist is then quantified.

  • Data Analysis: The potency of the antagonist is determined by calculating the concentration required to inhibit the GnRH response by 50% (IC50).

Experimental_Workflow A 1. Culture GnRHR-transfected HEK293 cells B 2. Pre-incubate cells with varying concentrations of GnRH Antagonist A->B C 3. Add GnRH to stimulate the cells B->C D 4. Measure intracellular Ca²⁺ levels using a fluorescent indicator C->D E 5. Analyze data to determine the inhibitory potency (IC50) of the antagonist D->E

Caption: In Vitro Potency Assay Workflow

This compound: An Enigma in Reproductive Science

This compound is a tetrapeptide with the amino acid sequence Thr-Pro-Arg-Lys. It was originally isolated from hamster embryos. The limited research available on this compound suggests it produces some naloxone-sensitive effects, indicating a potential interaction with the opioid system, but it does not appear to bind directly to opioid receptors.

Despite extensive searches of scientific databases, there is no published research that investigates the role of this compound in ovulation control, its effects on reproductive hormones such as LH and FSH, or any interaction with the GnRH system. Therefore, a comparison of its efficacy to GnRH antagonists for ovulation control is not possible at this time.

Conclusion

GnRH antagonists are a well-characterized and effective class of drugs for controlling ovulation in assisted reproductive technologies. Their mechanism of action, signaling pathways, and clinical efficacy are supported by a robust body of scientific evidence. In stark contrast, this compound remains an obscure peptide with no established role in reproductive physiology. Future research may uncover novel biological functions of this compound, but based on the current scientific literature, it is not a relevant comparator to GnRH antagonists for ovulation control.

This guide underscores the importance of evidence-based comparisons in scientific and clinical discourse. While the exploration of novel compounds is crucial for advancing medical science, established therapies like GnRH antagonists provide a benchmark for efficacy and safety that any new contender must meet through rigorous scientific investigation.

References

Kentsin vs. Leuprolide: A Comparative Guide to Ovarian Function Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The suppression of ovarian function is a critical component in various therapeutic strategies, ranging from assisted reproductive technologies to the treatment of hormone-dependent cancers. This guide provides a detailed comparison of two agents used for this purpose: Kentsin, a contraceptive tetrapeptide, and Leuprolide, a widely used gonadotropin-releasing hormone (GnRH) agonist. This comparison is based on available experimental data, focusing on their mechanisms of action, efficacy, and the methodologies used to evaluate them.

At a Glance: this compound vs. Leuprolide

FeatureThis compoundLeuprolide
Chemical Class Tetrapeptide (Thr-Pro-Arg-Lys)Synthetic GnRH agonist (nonapeptide analogue)
Primary Mechanism Prevents follicular maturation and inhibits ovulation. The precise molecular target is not fully elucidated but appears to be independent of direct GnRH receptor agonism.GnRH receptor agonist; continuous administration leads to receptor downregulation and desensitization of the pituitary gonadotrophs.
Effect on Gonadotropins Likely acts downstream of or parallel to the pituitary, potentially at the ovarian level, to inhibit follicle development.Initial transient increase ("flare") in LH and FSH, followed by profound and sustained suppression.
Route of Administration Investigational; likely parenteral.Injectable (subcutaneous or intramuscular), available in various depot formulations for sustained release.
Clinical Use Investigational, primarily for contraception.Established for various indications including endometriosis, uterine fibroids, central precocious puberty, and palliative treatment of prostate cancer. Used off-label for ovarian suppression in breast cancer.[1][2]

Mechanism of Action

Leuprolide: A GnRH Agonist Approach

Leuprolide is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[3][4][5] Its mechanism for ovarian suppression is well-established and involves the continuous stimulation of GnRH receptors in the anterior pituitary gland.

Initially, this stimulation mimics the natural pulsatile release of GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), an effect known as the "flare." However, with continuous exposure to leuprolide, the GnRH receptors become desensitized and downregulated. This loss of pituitary responsiveness to GnRH results in a profound and sustained decrease in LH and FSH secretion. The reduction in gonadotropin levels, in turn, leads to a significant decrease in ovarian estrogen production, inducing a state of temporary, reversible medical menopause.

Leuprolide_Pathway Leuprolide Leuprolide (Continuous Administration) GnRH_R GnRH Receptor (Pituitary Gonadotrophs) Leuprolide->GnRH_R Binds & Continuously Stimulates Downregulation Receptor Downregulation & Desensitization GnRH_R->Downregulation Prolonged Stimulation Leads to Flare Initial Flare: Transient ↑ LH & FSH GnRH_R->Flare Initial Effect LH_FSH LH & FSH Secretion Downregulation->LH_FSH Decreased Responsiveness to GnRH Ovary Ovary LH_FSH->Ovary Reduced Stimulation of Estrogen Estrogen Production Ovary->Estrogen Decreased Suppression Ovarian Function Suppression Estrogen->Suppression

This compound: An Alternative Pathway to Ovarian Suppression

This compound is a naturally occurring tetrapeptide (Thr-Pro-Arg-Lys) that was first isolated from hamster embryos and identified as a contraceptive agent. Its primary contraceptive effect is the prevention of the maturation of Graafian follicles, which consequently inhibits ovulation.

The precise molecular mechanism of this compound's action is not as well-defined as that of leuprolide. Available research suggests that this compound does not bind to opioid receptors, although it exhibits some opioid-like activities. Crucially, there is no clear evidence to suggest that this compound acts as a direct agonist or antagonist at the GnRH receptor. This implies that its mechanism for ovarian suppression may be downstream of the pituitary or through a pathway that is independent of direct GnRH receptor modulation. It is hypothesized that this compound may exert its effects directly at the ovarian level, possibly by interfering with the signaling pathways involved in follicular development and steroidogenesis within the granulosa or theca cells.

Kentsin_Pathway This compound This compound Unknown_Target Unknown Molecular Target (Potentially Ovarian) This compound->Unknown_Target Acts on Ovary Ovary Follicular_Maturation Graafian Follicle Maturation Ovulation Ovulation Follicular_Maturation->Ovulation Prevents Suppression Ovarian Function Suppression Ovulation->Suppression Leads to Unknown_Target->Follicular_Maturation Inhibits

Experimental Data and Protocols

Leuprolide Efficacy Data

Clinical studies have demonstrated the high efficacy of leuprolide in achieving ovarian suppression. The definition of suppression often includes achieving and maintaining postmenopausal levels of estradiol.

Study ParameterLeuprolide RegimenEfficacyReference
Ovarian Ablation Rate 7.5 mg monthly injection100% achieved ovarian ablation by 3 months.
Ovarian Ablation Rate 22.5 mg every 3 months99% achieved ovarian ablation by 3 months.
Estradiol Suppression 3-month 30 mg formulationSuppression of estradiol to < 20 pg/mL (with tamoxifen) or < 2.72 pg/mL (with an aromatase inhibitor).
LH Suppression 3-month 30 mg formulation≥ 90% of subjects with LH levels < 4 IU/L at Week 6.
This compound Efficacy Data

Quantitative data on the efficacy of this compound for ovarian suppression, such as the percentage of ovulation inhibition at specific doses or its impact on hormone levels (LH, FSH, estradiol), are not well-documented in publicly available literature. The primary evidence for its activity comes from early studies in animal models demonstrating its contraceptive effect through the inhibition of follicular maturation and ovulation.

Experimental Protocol: Ovarian Suppression in a Rodent Model with Leuprolide

The following is a representative experimental protocol for inducing ovarian suppression in a rodent model using leuprolide, based on methodologies described in the literature.

Objective: To evaluate the efficacy of leuprolide in suppressing ovarian function in female rats.

Animals: Adult female Wistar rats with regular estrous cycles.

Materials:

  • Leuprolide acetate depot formulation

  • Saline solution (vehicle control)

  • Anesthetic agent (e.g., isoflurane)

  • Blood collection supplies

  • Hormone assay kits (for LH, FSH, and estradiol)

Procedure:

  • Animal Acclimatization: House rats under controlled conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Baseline Monitoring: Monitor the estrous cycle of each rat for at least two consecutive cycles by vaginal cytology to confirm regular cyclicity. Collect baseline blood samples to determine pre-treatment hormone levels.

  • Treatment Administration:

    • Treatment Group: Administer a single subcutaneous injection of leuprolide acetate depot at a specified dose.

    • Control Group: Administer a single subcutaneous injection of an equivalent volume of saline.

  • Monitoring of Ovarian Suppression:

    • Continue daily vaginal cytology to monitor for the cessation of estrous cycling (persistent diestrus).

    • Collect blood samples at regular intervals (e.g., weekly) to measure serum concentrations of LH, FSH, and estradiol.

  • Endpoint Analysis: After a predetermined treatment period (e.g., 4-8 weeks), euthanize the animals and collect ovarian and uterine tissues for histological examination to assess follicular development and endometrial atrophy, respectively.

Expected Outcomes:

  • Rats in the leuprolide group are expected to enter a state of persistent diestrus.

  • Serum levels of LH, FSH, and estradiol in the leuprolide group are expected to be significantly lower than in the control group after an initial transient increase.

  • Histological analysis of the ovaries from the leuprolide group is expected to show a lack of mature follicles and corpora lutea.

Experimental_Workflow start Start acclimatize Animal Acclimatization (e.g., Female Rats) start->acclimatize baseline Baseline Monitoring (Estrous Cycle, Hormones) acclimatize->baseline randomize Randomization baseline->randomize treatment Treatment Group: Leuprolide Administration randomize->treatment Yes control Control Group: Vehicle Administration randomize->control No monitoring Ongoing Monitoring (Vaginal Cytology, Blood Samples) treatment->monitoring control->monitoring endpoint Endpoint Analysis (Hormone Assays, Histology) monitoring->endpoint end End endpoint->end

Conclusion

Leuprolide and this compound represent two distinct approaches to ovarian function suppression. Leuprolide, a GnRH agonist, acts centrally at the pituitary to downregulate the entire hypothalamic-pituitary-gonadal axis. Its mechanism and efficacy are well-characterized, and it is an established clinical tool. This compound, a contraceptive peptide, appears to act via a different, likely more direct, mechanism at the ovarian level to inhibit follicular development.

While leuprolide offers a proven and potent method for ovarian suppression, the potential for a different mechanism of action with this compound is of scientific interest. Further research is required to fully elucidate the molecular targets and signaling pathways of this compound. Direct comparative studies are necessary to determine its relative efficacy and safety profile compared to established agents like leuprolide. Such studies would be invaluable for the development of novel contraceptive and therapeutic strategies for hormone-dependent conditions.

References

In Vivo Comparison of Contraceptive Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Kentsin and other notable contraceptive peptides. The performance of these alternatives is supported by experimental data, with detailed methodologies provided for key experiments.

While the tetrapeptide this compound (Thr-Pro-Arg-Lys) has been investigated for its potential role in reproductive processes, publicly available in vivo studies demonstrating its efficacy as a contraceptive are currently lacking. Interestingly, the amino acid sequence of this compound is identical to that of Tuftsin, a naturally occurring tetrapeptide known for its immunomodulatory functions. Tuftsin is primarily associated with stimulating phagocytic activity of immune cells.[1] Its role, if any, in contraception remains to be elucidated through in vivo studies.

This guide, therefore, focuses on a comparative analysis of other well-researched contraceptive peptides with demonstrated in vivo activity: Luteinizing Hormone-Releasing Hormone (LHRH) analogues, Nisin, and Zona Pellucida (ZP) peptides.

Comparative Efficacy of Contraceptive Peptides

The following table summarizes the in vivo efficacy of various contraceptive peptides based on available experimental data.

Peptide ClassSpecific Peptide/AntigenAnimal ModelDosage/AdministrationEfficacyReference
LHRH Analogues Deslorelin (Agonist)Rat4.7 mg subcutaneous implantComplete contraception for at least 4 months.[2][2]
Antide (Antagonist)Rat300 µg daily from day 8 of pregnancyComplete interference with gestation.[3][3]
TX54 (Antagonist)Male Rat200 µ g/rat , once a week for 2 weeksOnly 1 out of 7 mated females became pregnant.
Antimicrobial Peptides NisinRat200 µg intravaginally before matingComplete blockage of conception.
Zona Pellucida Peptides mZP2 and mIzumo1 peptidesMouse (BALB/c)5 µg of each peptide, subcutaneous immunization39% reduction in mean litter size.
SP56, GMCSF, and PRL peptidesMouse (BALB/c)Immunization with conjugated peptides50% reduction in fertility.
Polyepitope (PLF, SP56, ZP1, ZP3)Mouse (BALB/c)Immunization with polyepitope antigen50% reduction in fertility.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further research.

LHRH Analogue Efficacy Study in Rats
  • Objective: To assess the contraceptive efficacy of an LHRH agonist implant.

  • Animal Model: Young female rats (e.g., Sprague-Dawley).

  • Procedure:

    • A subcutaneous implant containing the LHRH agonist (e.g., 4.7 mg deslorelin) is surgically placed.

    • Vaginal smears are monitored daily to track the estrous cycle. Anestrus is expected to be induced.

    • After a latency period (e.g., 2 weeks), a fertile male is introduced into the cage with the implanted female.

    • The animals are housed together for a defined period (e.g., 4 months).

    • The female is monitored for signs of pregnancy. The absence of pregnancy indicates contraceptive efficacy.

Zona Pellucida Peptide Immunocontraception Study in Mice
  • Objective: To evaluate the contraceptive efficacy of a vaccine based on ZP peptides.

  • Animal Model: Female BALB/c mice.

  • Procedure:

    • Antigen Preparation: Synthetic or recombinant ZP peptides (e.g., mZP2, mIzumo1, mZP3) are conjugated to a carrier protein or formulated as a polyepitope antigen.

    • Immunization: Mice are immunized subcutaneously with the antigen preparation (e.g., 50 µg of each peptide) mixed with an adjuvant (e.g., 10% Polygen). Booster immunizations are typically given at regular intervals (e.g., every 3 weeks for a total of four immunizations).

    • Antibody Titer Measurement: Blood samples are collected periodically to measure the serum antibody levels against the specific ZP peptides using ELISA.

    • Mating Trial: Three weeks after the final immunization, immunized female mice are mated with proven fertile male mice.

    • Fertility Assessment: The males are removed after two weeks, and the females are allowed to give birth. Fertility is assessed by comparing the mean number of pups born in the immunized group to a control group that received a placebo.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental designs are provided below using Graphviz (DOT language).

LHRH_Agonist_Contraceptive_Pathway LHRH_Agonist LHRH Agonist (e.g., Deslorelin) Pituitary Anterior Pituitary (Gonadotrophs) LHRH_Agonist->Pituitary Continuous Stimulation Downregulation Receptor Downregulation & Desensitization Pituitary->Downregulation Gonadotropins Decreased LH & FSH Secretion Downregulation->Gonadotropins Ovary Ovary Gonadotropins->Ovary Reduced Stimulation Steroidogenesis Inhibition of Steroidogenesis Ovary->Steroidogenesis Ovulation Inhibition of Ovulation Steroidogenesis->Ovulation Contraception Contraception Ovulation->Contraception

Caption: LHRH Agonist Contraceptive Signaling Pathway.

ZP_Peptide_Immunocontraception_Workflow cluster_immunization Immunization Phase cluster_mating Mating & Fertility Assessment Antigen ZP Peptide Antigen + Adjuvant Immunization Subcutaneous Injection (Multiple Doses) Antigen->Immunization Antibody_Production Generation of Anti-ZP Antibodies Immunization->Antibody_Production Mating Mating with Fertile Male Antibody_Production->Mating Antibody_Binding Antibodies Bind to Zona Pellucida Mating->Antibody_Binding Fertilization_Block Blockage of Sperm-Egg Binding Antibody_Binding->Fertilization_Block Litter_Size Reduced Litter Size Fertilization_Block->Litter_Size

Caption: Experimental Workflow for ZP Peptide Immunocontraception.

References

A Proposed Framework for Validating the Contraceptive Efficacy of Kentsin in Non-Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, publicly available research on the contraceptive efficacy of the peptide Kentsin is limited. This guide, therefore, presents a proposed framework for its validation in non-rodent models, drawing parallels with established non-hormonal contraceptive agents. The mechanism of action and signaling pathways for this compound described herein are hypothetical and serve as a basis for potential investigation.

Introduction

The pursuit of novel, non-hormonal contraceptives is a paramount objective in reproductive health, aiming to provide safe and effective alternatives with fewer side effects than hormonal methods. This compound, a synthetic peptide, represents a potential candidate for such development. This guide outlines a comparative framework for validating its contraceptive efficacy in relevant non-rodent animal models, such as the cynomolgus macaque (Macaca fascicularis), which offers high translational value to human reproductive physiology. We will compare the proposed profile of this compound with other non-hormonal contraceptives, provide detailed experimental protocols for its evaluation, and visualize hypothetical mechanisms and workflows.

Comparative Efficacy of Non-Hormonal Contraceptives

To establish a benchmark for the evaluation of this compound, it is crucial to compare its target efficacy profile with that of other non-hormonal contraceptives that have been tested in non-rodent models.

Contraceptive Agent Animal Model Mechanism of Action Dosage & Administration Efficacy/Effect Reversibility Hormonal Impact Reference
This compound (Hypothetical) Cynomolgus MacaqueFemale: Antagonist of Wnt/β-catenin signaling in granulosa cells, disrupting follicular development.To be determined (TBD) via dose-ranging studies (e.g., subcutaneous injection).Target: >95% prevention of pregnancy.Expected to be reversible.No expected impact on pituitary or gonadal hormones.N/A
YCT-529 Cynomolgus MacaqueMale: Selective inhibitor of Retinoic Acid Receptor Alpha (RARα), blocking spermatogenesis.2.5 to 5 mg/kg/day (oral)Significant reduction in sperm production to below fertility threshold within 2 to 5 weeks.[1]Full recovery of sperm count within 10-15 weeks post-treatment.[1][2]No significant changes in testosterone, FSH, or inhibin B.[3][2]
Adjudin RabbitMale: Disrupts adhesion between Sertoli cells and spermatids, causing premature release of immature sperm.25 mg/kg (intravenous injection), once weekly for 4 weeks.>95% of germ cells absent from seminiferous epithelium after 4 weeks.Spermatogenesis recovers after cessation of treatment.No reported changes in serum testosterone, FSH, or LH.
Phexxi® (Lactic Acid, Citric Acid, Potassium Bitartrate) Human*Female: Maintains an acidic vaginal pH (~3.5-4.5), reducing sperm motility.5g gel applied vaginally up to 1 hour before intercourse.86% effective with typical use; 93% with perfect use.Immediately reversible.None; acts locally.
ORG 9935 (PDE3 Inhibitor) Cynomolgus MacaqueFemale: Oocyte-specific phosphodiesterase 3 (PDE3) inhibitor, potentially affecting oocyte maturation.150 mg/kg daily (oral) or weekly (subcutaneous).Prevented pregnancy at serum concentrations >300 nmol/L. Overall pregnancy rate was 50% vs 88% in controls.Reversible; pregnancy occurred within 4 cycles after cessation.Not specified.

*Note: Efficacy data for Phexxi is from human clinical trials as non-rodent preclinical efficacy data is not widely published. It is included as a relevant example of a non-hormonal female contraceptive.

Hypothetical Mechanism of Action for this compound

For the purpose of this guide, we hypothesize that this compound acts as a female contraceptive by modulating the Wnt/β-catenin signaling pathway within the ovary. This pathway is crucial for the regulation of ovarian follicle maturation and steroidogenesis. By acting as an antagonist, this compound could disrupt the normal development of granulosa cells, which are essential for supporting the growing oocyte, thereby preventing ovulation or rendering the oocyte non-viable.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may interfere with folliculogenesis.

Kentsin_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Peptide Antagonist) FZD Frizzled Receptor (FZD) This compound->FZD Blocks Wnt Wnt Ligand Wnt->FZD Binds LRP LRP5/6 Co-receptor Wnt->LRP Co-binding DestructionComplex Destruction Complex (GSK3β, Axin, APC) Wnt->DestructionComplex Inactivates FZD->DestructionComplex Inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation (Pathway OFF) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Binds TargetGenes Target Gene Transcription (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates Folliculogenesis Follicular Development & Maturation TargetGenes->Folliculogenesis

Caption: Hypothesized signaling pathway of this compound as a Wnt/β-catenin antagonist in ovarian granulosa cells.

Experimental Protocols

Validating this compound's efficacy requires a rigorous, multi-stage experimental protocol in a non-human primate model, such as the cynomolgus macaque.

Protocol 1: Contraceptive Efficacy Testing in Female Cynomolgus Macaques

1. Animals and Housing:

  • Species: Adult female cynomolgus macaques (Macaca fascicularis) of proven fertility.

  • Housing: Housed in social groups with access to indoor and outdoor enclosures, provided with environmental enrichment.

  • Acclimatization: A minimum of a 3-month acclimatization period to monitor regular menstrual cycles (28-32 days).

2. Experimental Design:

  • Groups:

    • Treatment Group (n=10): Receives this compound at a dose determined by prior dose-ranging studies.

    • Control Group (n=10): Receives a vehicle control (e.g., saline).

  • Administration: Daily or weekly subcutaneous injections for a period of 6-7 months.

  • Mating Trial: After one month of treatment, one male of proven fertility is introduced into each group. Animals remain co-housed for the duration of the treatment period.

3. Monitoring and Data Collection:

  • Menstrual Cyclicity: Daily vaginal swabs to monitor menstruation.

  • Hormone Analysis: Weekly blood samples are collected to measure serum concentrations of estradiol and progesterone using radioimmunoassay to confirm ovulation. Anti-Müllerian Hormone (AMH) may also be measured as a marker of ovarian reserve.

  • Pregnancy Detection: If progesterone levels remain elevated for more than three weeks, pregnancy is suspected. Confirmation is performed via ultrasonography and measurement of macaque chorionic gonadotropin.

  • Drug Levels: Blood samples are collected periodically to determine the pharmacokinetic profile of this compound.

4. Endpoints:

  • Primary Endpoint: Pregnancy rate in the treatment group compared to the control group.

  • Secondary Endpoints:

    • Incidence of ovulatory versus anovulatory cycles.

    • Changes in menstrual cycle length and bleeding patterns.

    • Serum hormone profiles (estradiol, progesterone).

5. Reversibility Study:

  • Following the treatment period, this compound administration is ceased.

  • The formerly treated females continue to be housed with a fertile male.

  • Monitoring for pregnancy continues for at least 6 months or until pregnancy is confirmed to assess the return of fertility.

Visualizing the Experimental Workflow

The diagram below outlines the key phases of the proposed validation study for this compound.

Kentsin_Workflow Start Animal Selection & Acclimatization (3 Months) Baseline Baseline Data Collection (Menstrual Cycles, Hormones) Start->Baseline Randomization Randomization Baseline->Randomization Control Control Group (n=10) Vehicle Administration Randomization->Control Treatment Treatment Group (n=10) This compound Administration Randomization->Treatment Mating Introduction of Fertile Male (Month 2) Control->Mating Treatment->Mating Monitoring Contraceptive Efficacy Monitoring (Months 2-7) Pregnancy, Hormones, Cycles Mating->Monitoring Endpoint Primary Endpoint Analysis: Pregnancy Rate Monitoring->Endpoint Washout Treatment Cessation (Washout Period) Endpoint->Washout Reversibility Reversibility Monitoring (6+ Months) Return to Fertility Washout->Reversibility Final Final Analysis & Conclusion Reversibility->Final

Caption: Proposed experimental workflow for validating the contraceptive efficacy of this compound in a non-human primate model.

Conclusion

The validation of this compound as a non-hormonal contraceptive requires a systematic and comparative approach. By leveraging established non-rodent models like the cynomolgus macaque, researchers can generate robust data on efficacy, safety, and reversibility. The proposed framework, including a hypothetical mechanism of action targeting the Wnt/β-catenin pathway and a detailed experimental protocol, provides a comprehensive roadmap for the preclinical development of this compound. A successful validation would position this compound as a promising candidate to expand the limited portfolio of non-hormonal contraceptive options available, addressing a significant unmet need in global reproductive health.

References

A Comparative Analysis of Prokineticin and Loperamide on Gastrointestinal Transit Time

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available experimental data reveals contrasting effects of prokineticin and loperamide on gastrointestinal (GI) transit time, offering critical insights for researchers and drug development professionals in the field of gastroenterology. While loperamide is a well-established synthetic opioid that significantly prolongs GI transit, prokineticins, a family of secreted proteins, exhibit more complex and region-specific effects on gut motility. This guide provides a detailed comparison of their mechanisms of action, experimental data on their effects on GI transit, and the methodologies used in these assessments.

Executive Summary

Loperamide, a potent µ-opioid receptor agonist, consistently demonstrates a dose-dependent increase in gastrointestinal transit time across various preclinical and clinical studies. Its primary mechanism involves the inhibition of propulsive peristalsis in the intestines. In contrast, the effects of prokineticins (specifically PROK1 and PROK2) on GI transit are less straightforward. Evidence suggests that prokineticins can modulate gut motility, with some studies indicating a prokinetic (transit-enhancing) effect, particularly for PROK1 in the small intestine. However, other research has shown no significant prokinetic activity for PROK2 in the stomach and colon of mice. This variability underscores the need for further investigation into the specific roles of different prokineticins and their receptors in regulating gut transit.

Data Presentation: Quantitative Effects on Gastrointestinal Transit Time

The following table summarizes the quantitative data from experimental studies on the effects of loperamide and the qualitative observations for prokineticin on gastrointestinal transit time. Due to the limited availability of specific quantitative data for prokineticin's effect on transit time in a comparable format to loperamide, its effects are described qualitatively.

Substance Model System Dosage Effect on Gastrointestinal Transit Time Reference
Loperamide Mice5 mg/kg (oral)Mean Intestinal Transit Time (ITT) significantly longer than control.[1]
10 mg/kg (oral)Mean ITT significantly longer than 5 mg/kg group.[1]
RatsNot specifiedMean Gastric Emptying Time (MGET) increased by 12%; Mean Cecum Arrival Time (MCAT) increased by 5%; Oroanal Transit Time (OATT) increased by 90.5%.[2]
Humans (with chronic diarrhea)4 mg twice daily for 1 week (loperamide oxide)Whole-gut transit time was prolonged.[3]
Humans (IBS patients)Not specifiedDelayed small bowel transit (6.2 ± 0.3 vs 4.3 ± 0.3 hr) and whole gut transit (56 ± 5 vs 42 ± 4 hr) compared to placebo.[4]
Prokineticin 1 (PROK1) RatsOral administrationEnhances small bowel transit.
Prokineticin 2 (PROK2) Mice0.001 nM - 0.1 µM (in vitro)No significant effects on nerve-mediated contractions in the forestomach or colon.

Experimental Protocols

Measurement of Gastrointestinal Transit Time with Loperamide

A common experimental protocol to assess the effect of loperamide on GI transit time in mice involves the following steps:

  • Animal Model: 5- to 6-week-old Balb/C female mice are typically used.

  • Grouping: Animals are divided into a control group receiving physiological saline and experimental groups receiving different doses of loperamide (e.g., 5 mg/kg and 10 mg/kg) administered orally.

  • Marker Administration: Thirty minutes after drug or placebo administration, a non-absorbable marker, such as a barium solution and small iron balls, is given to the mice via gavage.

  • Monitoring: The movement of the markers through the gastrointestinal tract is monitored using serial fluoroscopic imaging at regular intervals (e.g., 5- or 10-minute intervals).

  • Data Analysis: The time taken for the markers to travel through different segments of the gut, such as the small intestine (Intestinal Transit Time, ITT) and the colon (Colon Transit Time, CTT), is measured and statistically analyzed.

Signaling Pathways

The distinct effects of loperamide and prokineticin on gastrointestinal motility are rooted in their different signaling mechanisms.

Loperamide Signaling Pathway

Loperamide acts as a peripheral µ-opioid receptor agonist in the myenteric plexus of the intestinal wall. Its binding to these receptors initiates a signaling cascade that ultimately inhibits the release of acetylcholine and other excitatory neurotransmitters. This leads to a reduction in the contractility of the circular and longitudinal smooth muscles of the intestine, thereby slowing down peristalsis and prolonging transit time.

Loperamide_Signaling_Pathway Loperamide Loperamide Mu_Opioid_Receptor µ-Opioid Receptor (Myenteric Plexus) Loperamide->Mu_Opioid_Receptor G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Calcium_Channels Inhibition of Ca2+ Voltage-gated Channels G_Protein->Calcium_Channels Potassium_Channels Activation of K+ Channels G_Protein->Potassium_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release Decreased Acetylcholine Release cAMP->Neurotransmitter_Release Calcium_Channels->Neurotransmitter_Release Hyperpolarization Hyperpolarization Potassium_Channels->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Peristalsis Reduced Peristalsis Neurotransmitter_Release->Peristalsis Transit_Time Increased Gastrointestinal Transit Time Peristalsis->Transit_Time Prokineticin_Signaling_Pathway Prokineticin Prokineticin (PROK1/PROK2) PK_Receptor Prokineticin Receptor (PKR1/PKR2) Prokineticin->PK_Receptor G_Proteins Gq/Gi/Gs Protein Activation PK_Receptor->G_Proteins PLC Phospholipase C (PLC) Activation G_Proteins->PLC MAPK MAPK Pathway Activation G_Proteins->MAPK IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium_Release Increased Intracellular Ca2+ IP3_DAG->Calcium_Release Smooth_Muscle_Contraction Modulation of Smooth Muscle Contraction Calcium_Release->Smooth_Muscle_Contraction Ion_Transport Modulation of Ion Transport Calcium_Release->Ion_Transport MAPK->Smooth_Muscle_Contraction Gut_Motility Altered Gut Motility Smooth_Muscle_Contraction->Gut_Motility Ion_Transport->Gut_Motility Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Fasting Fasting Period Animal_Acclimatization->Fasting Grouping Randomized Grouping (Control, Loperamide, Prokineticin) Fasting->Grouping Drug_Administration Drug/Placebo Administration (Oral Gavage) Grouping->Drug_Administration Marker_Administration Marker Administration (e.g., Charcoal Meal, Radiolabeled Marker) Drug_Administration->Marker_Administration Observation Observation Period & Measurement of Transit Marker_Administration->Observation Data_Collection Data Collection (e.g., Distance Traveled, Time to Excretion) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

References

A Comparative Analysis of the Long-Term Safety Profile of Kentsin and Alternative Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

This guide provides a comparative assessment of the long-term safety profile of Kentsin, a tetrapeptide with observed analgesic and gastrointestinal effects, against other bioactive peptides with similar functional profiles. Due to a notable absence of long-term safety and toxicity data for this compound in publicly available literature, this document highlights this critical knowledge gap. In contrast, it presents the available safety, experimental data, and mechanisms of action for selected alternative peptides to offer a contextual safety landscape.

Introduction to this compound and its Analogs

This compound (Thr-Pro-Arg-Lys) is a tetrapeptide originally isolated from hamster embryos. Early studies demonstrated its capacity to induce dose-dependent analgesia and inhibit intestinal transit through a central mechanism of action.[1] Interestingly, its analgesic effects were partially antagonized by the opioid antagonist naloxone, suggesting an interaction with the opioid system, yet it does not bind directly to opioid receptors.[1] This unique characteristic positions this compound as a peptide of interest for further investigation. However, a significant gap exists in the scientific literature regarding its long-term safety and toxicity profile, which is a crucial aspect for any potential therapeutic development.[2]

This guide aims to provide a comparative framework by examining peptides with similar biological activities for which more extensive safety data is available. The selected comparators include centrally-acting analgesic peptides and peptides modulating gastrointestinal motility.

Comparative Safety and Efficacy Data

The following table summarizes the available data on this compound and its functional alternatives. The absence of data for this compound in most parameters underscores the need for further research.

Peptide Primary Function(s) Mechanism of Action Reported Side Effects/Toxicity Long-Term Safety Data Availability
This compound Analgesia, Inhibition of intestinal transitCentral, partially naloxone-sensitive, non-opioid receptor binding[1]Not reported in available literatureNot available
Ziconotide Non-opioid analgesic for severe chronic painBlocks N-type calcium channelsDizziness, memory impairment, other CNS adverse effects[3]Approved by the FDA, long-term safety profile established through clinical trials
Opioid Peptides (e.g., Biphalin analogues) AnalgesiaAgonists for MOR, DOR, and KOR opioid receptorsTolerance, dependence, respiratory depression, sedationExtensively studied; long-term use is associated with significant side effects
GLP-1 Analogues (e.g., Liraglutide) Regulation of blood sugar, slows gastric emptyingGLP-1 receptor agonistNausea, vomitingApproved for long-term use in diabetes and obesity management; safety profile well-characterized
Peptide YY (PYY) Inhibition of gut motility, appetite suppressionBinds to Y receptorsNausea, fullnessInvestigated in clinical trials; side effects are a noted concern

Experimental Protocols for Long-Term Safety Assessment

A comprehensive assessment of the long-term safety of a peptide therapeutic typically involves a series of preclinical and clinical studies. The following outlines a general workflow and specific methodologies.

G cluster_preclinical Preclinical Safety Assessment In_Vitro_Toxicity In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity) Acute_Toxicity Acute Toxicity Studies (Single high dose in animal models) In_Vitro_Toxicity->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity Studies (Repeated dosing over 28-90 days) Acute_Toxicity->Subchronic_Toxicity Chronic_Toxicity Chronic Toxicity Studies (Repeated dosing over 6-12 months) Subchronic_Toxicity->Chronic_Toxicity Reproductive_Toxicity Reproductive and Developmental Toxicity Subchronic_Toxicity->Reproductive_Toxicity Carcinogenicity Carcinogenicity Studies Chronic_Toxicity->Carcinogenicity

Caption: A generalized workflow for preclinical long-term safety assessment of peptides.

  • In Vitro Cytotoxicity Assays:

    • Protocol: Various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are incubated with increasing concentrations of the peptide. Cell viability is assessed using methods like the MTT assay, which measures metabolic activity, or LDH assay, which measures membrane integrity.

  • Chronic Toxicity Studies in Animal Models:

    • Protocol: The peptide is administered daily to two different species of mammals (one rodent, one non-rodent) for an extended period (e.g., 6 to 12 months). Key parameters monitored include clinical signs of toxicity, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs at the end of the study.

  • Hemolysis Assay:

    • Protocol: To assess the lytic effect of the peptide on red blood cells (RBCs), a suspension of RBCs is incubated with various concentrations of the peptide. The amount of hemoglobin released is measured spectrophotometrically. Triton X-100 is often used as a positive control for 100% hemolysis.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways of a peptide is crucial for predicting its potential long-term effects.

While the precise signaling cascade for this compound is not fully elucidated, its analgesic effects are known to be partially mediated through an indirect interaction with the opioid system.

G This compound This compound Central_Nervous_System Central Nervous System This compound->Central_Nervous_System Opioid_System_Interaction Indirect Interaction with Opioid System Components Central_Nervous_System->Opioid_System_Interaction naloxone-sensitive Inhibition_of_Intestinal_Transit Inhibition_of_Intestinal_Transit Central_Nervous_System->Inhibition_of_Intestinal_Transit naloxone-insensitive Analgesia Analgesia Opioid_System_Interaction->Analgesia

Caption: Proposed mechanism of action for this compound's biological effects.

Ziconotide's mechanism is well-defined and distinct from opioid pathways, offering a clear alternative for analgesia.

G Ziconotide Ziconotide N_type_Calcium_Channel N-type Voltage-Gated Calcium Channel Ziconotide->N_type_Calcium_Channel binds and blocks Calcium_Influx_Inhibition Inhibition of Calcium Influx into Presynaptic Nerve Terminals N_type_Calcium_Channel->Calcium_Influx_Inhibition Neurotransmitter_Release_Blockade Blockade of Pro-nociceptive Neurotransmitter Release Calcium_Influx_Inhibition->Neurotransmitter_Release_Blockade Analgesia Analgesia Neurotransmitter_Release_Blockade->Analgesia

Caption: Signaling pathway for the analgesic action of Ziconotide.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with potential therapeutic applications in analgesia and gastrointestinal motility. However, the complete absence of long-term safety and toxicity data is a major impediment to its further development. This guide has contextualized this knowledge gap by comparing this compound to other bioactive peptides with similar functionalities for which more extensive safety information is available.

For researchers and drug development professionals, this highlights a clear need for comprehensive preclinical safety evaluation of this compound, following established protocols for chronic toxicity, carcinogenicity, and reproductive toxicity. Such studies are imperative to ascertain the viability of this compound as a potential therapeutic agent. The comparison with alternatives like ziconotide and various opioid and gut-modulating peptides provides a valuable benchmark for evaluating the potential risks and benefits of this compound. Future research should prioritize a thorough investigation into the long-term safety profile of this compound to unlock its therapeutic potential.

References

Kentsin vs. Traditional Contraceptives: A Comparative Analysis of Hormonal Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hormonal impact of the contraceptive peptide Kentsin versus traditional hormonal contraceptives. While this compound presents a novel mechanism, publicly available quantitative data on its specific effects on hormonal profiles is currently limited. This document summarizes the known information on this compound and provides a detailed, data-driven comparison of established contraceptive methods, including combined oral contraceptives (COCs), progestin-only pills (POPs), and levonorgestrel-releasing intrauterine systems (LNG-IUS).

Overview of this compound: A Novel Contraceptive Peptide

This compound is a tetrapeptide (Thr-Pro-Arg-Lys) originally isolated from hamster embryos that has demonstrated contraceptive effects.[1] Its primary mechanism of action is the inhibition of ovulation by preventing the maturation of Graafian follicles.[1] Unlike traditional hormonal contraceptives that directly manipulate the hypothalamic-pituitary-gonadal (HPG) axis, this compound's precise molecular interactions and its quantitative impact on circulating levels of gonadotropins (Follicle-Stimulating Hormone [FSH], Luteinizing Hormone [LH]) and steroid hormones (estradiol, progesterone) have not been extensively detailed in publicly accessible preclinical or clinical studies.

Due to the absence of specific quantitative data for this compound's effect on hormonal profiles, a direct tabular comparison with traditional contraceptives is not feasible at this time. The following sections will focus on the well-documented hormonal effects of traditional contraceptives to provide a benchmark for future research on novel compounds like this compound.

Hormonal Impact of Traditional Contraceptives

Traditional hormonal contraceptives utilize synthetic estrogens and/or progestins to prevent pregnancy through several mechanisms, primarily by suppressing the HPG axis, which in turn inhibits ovulation.

Combined Oral Contraceptives (COCs)

COCs contain both a synthetic estrogen (typically ethinylestradiol) and a progestin. These work synergistically to suppress gonadotropin secretion, thereby preventing follicular development and ovulation.[2]

Progestin-Only Pills (POPs)

POPs, also known as the "minipill," contain only a progestin. Their primary contraceptive effect is to thicken cervical mucus, making it difficult for sperm to penetrate.[3] Ovulation is inhibited in a variable percentage of users.[4]

Levonorgestrel-Releasing Intrauterine System (LNG-IUS)

The LNG-IUS is a T-shaped device that releases a small amount of the progestin levonorgestrel directly into the uterus. Its primary mechanism is local, including thickening cervical mucus and thinning the endometrium. While systemic absorption of levonorgestrel is low, it can still have some effect on ovarian function, with ovulation occurring in the majority of long-term users.

Quantitative Comparison of Hormonal Profiles

The following tables summarize the typical effects of traditional contraceptives on key reproductive hormones. It is important to note that hormone levels can vary based on the specific formulation, dosage, and individual patient metabolism.

Hormone Combined Oral Contraceptives (COCs) Progestin-Only Pills (POPs) Levonorgestrel-Releasing IUS (LNG-IUS)
Follicle-Stimulating Hormone (FSH) Significantly DecreasedVariable effects, may be slightly decreasedGenerally within the normal range, minimal suppression
Luteinizing Hormone (LH) Significantly Decreased, LH surge is eliminatedLH surge is suppressed in many cyclesGenerally within the normal range, minimal suppression
Estradiol (E2) Decreased to early follicular phase levelsVariable, may show follicular activityNormal ovulatory or slightly elevated levels in ovulatory users
Progesterone (P4) Maintained at low, anovulatory levelsLow in anovulatory cycles, may show luteal activity in ovulatory cyclesLow in anovulatory cycles, normal luteal phase levels in ovulatory cycles

Table 1: Comparative Effects of Traditional Contraceptives on Endogenous Hormonal Profiles.

Experimental Protocols

The assessment of hormonal profiles in contraceptive studies is crucial for understanding their mechanism of action and systemic effects. Standardized methodologies are employed to ensure data accuracy and comparability.

Study Design and Participant Selection

Clinical trials for hormonal contraceptives typically involve healthy, sexually active women of reproductive age. Participants undergo a screening process to exclude any underlying medical conditions that could affect hormonal levels. A baseline menstrual cycle is often monitored before the initiation of the contraceptive method.

Blood Sampling

Blood samples for hormone analysis are collected at specific time points throughout the study. This often includes baseline measurements and samples taken at various intervals during contraceptive use to assess both acute and long-term effects. For cyclic methods like COCs, sampling is often timed to specific days of the active and inactive pill phases.

Hormone Analysis

Serum or plasma concentrations of hormones are typically measured using immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). More recently, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been employed for its high specificity and ability to measure both endogenous and exogenous hormones.

Ovarian Function Assessment

In addition to hormone measurements, ovarian function is often assessed through transvaginal ultrasound to monitor follicular development and ovulation.

Visualizing Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by traditional hormonal contraceptives and a typical workflow for a clinical study assessing hormonal profiles.

HPG_Axis_Contraception cluster_brain Brain cluster_gonads Ovary cluster_contraceptives Hormonal Contraceptives Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH & FSH (+) Ovary->Hypothalamus Ovary->Pituitary Estrogen & Progesterone (-) COCs_POPs COCs / POPs COCs_POPs->Hypothalamus Negative Feedback (-) COCs_POPs->Pituitary Negative Feedback (-)

Caption: Hypothalamic-Pituitary-Gonadal Axis Suppression by Hormonal Contraceptives.

Experimental_Workflow cluster_protocol Experimental Protocol Participant_Screening Participant Screening Baseline_Monitoring Baseline Monitoring Participant_Screening->Baseline_Monitoring Contraceptive_Administration Contraceptive Administration Baseline_Monitoring->Contraceptive_Administration Hormone_Sampling Hormone Sampling Contraceptive_Administration->Hormone_Sampling Data_Analysis Data Analysis Hormone_Sampling->Data_Analysis

Caption: Workflow for a Clinical Study of Hormonal Contraceptives.

Conclusion

While this compound offers a potentially novel approach to contraception by targeting follicular maturation, a comprehensive understanding of its impact on the hormonal profile is necessary for its development and clinical application. Further research quantifying the effects of this compound on FSH, LH, estradiol, and progesterone is essential. In contrast, traditional hormonal contraceptives have well-characterized effects on the HPG axis, leading to the suppression of ovulation. The data and methodologies presented in this guide provide a framework for the evaluation of new contraceptive compounds and highlight the need for detailed endocrinological studies in the development of future contraceptive options.

References

Head-to-head comparison of Kentsin and mifepristone's anti-ovulatory effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for mifepristone versus Kentsin concerning their anti-ovulatory effects. While mifepristone is a well-researched compound with extensive data on its impact on ovulation, there is a notable absence of scientific evidence to suggest that this compound, a tetrapeptide known for its analgesic properties, possesses any anti-ovulatory activity. Therefore, a direct head-to-head comparison based on experimental data is not feasible.

This guide will proceed with a detailed analysis of the anti-ovulatory effects of mifepristone, presenting quantitative data, experimental protocols, and a visualization of its mechanism of action. The lack of corresponding data for this compound will be noted throughout.

Mifepristone: A Potent Anti-Ovulatory Agent

Mifepristone (also known as RU-486) is a synthetic steroid that acts as a progesterone receptor antagonist.[1][2] This mechanism is central to its effects on the reproductive system, including the inhibition of ovulation.[3][4] Its anti-ovulatory properties have been investigated in numerous clinical trials for its potential use as a contraceptive.[5]

Quantitative Data on Anti-Ovulatory Effects

The efficacy of mifepristone in inhibiting ovulation is dose-dependent. Studies have explored various dosing regimens, from daily low doses to single pre-ovulatory doses.

Dosage Regimen Effect on Ovulation Key Findings References
2 mg dailyInhibition of ovulation Prevents ovulation when administered daily. In a study of six healthy female volunteers, daily administration of 2mg mifepristone for 30 days inhibited ovulation in four out of the six subjects.
5 mg dailyInhibition of ovulation Daily administration of 5mg mifepristone for 30 days effectively inhibited ovulation in healthy female volunteers.
10 mg single doseDelay of ovulation A single pre-ovulatory dose can delay ovulation by three to four days.
50 mg weeklyHighly effective contraception A large clinical trial in Moldova demonstrated high efficacy as a weekly contraceptive pill, with only one pregnancy reported in 2,000 cycles of unprotected intercourse (the participant was already pregnant at the start).
50 µM in vitroInhibition of ovulation In an in vitro perfused rat ovary model, 50 µM of mifepristone significantly inhibited LH+IBMX-induced ovulation.
Experimental Protocols

The following are summaries of typical experimental protocols used to assess the anti-ovulatory effects of mifepristone.

1. Clinical Trial for Ovulation Inhibition by Daily Low-Dose Mifepristone

  • Objective: To determine the effect of daily low-dose mifepristone on ovulation.

  • Participants: Healthy female volunteers with regular menstrual cycles.

  • Methodology:

    • Control Cycle: A baseline ovulatory placebo cycle is monitored to confirm normal ovulation.

    • Treatment Cycle: Participants receive a daily oral dose of mifepristone (e.g., 2 mg or 5 mg) for a complete menstrual cycle (approximately 30 days).

    • Monitoring:

      • Hormonal Analysis: Blood and urine samples are collected regularly to measure levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol, and pregnanediol (a progesterone metabolite). The absence of an LH surge and a rise in pregnanediol indicates anovulation.

      • Ultrasonography: Transvaginal ultrasonography is used to monitor follicular growth and detect follicular rupture (ovulation).

  • Primary Outcome: Inhibition of ovulation, confirmed by hormonal profiles and ultrasound findings.

2. In Vitro Perfusion of Rat Ovaries

  • Objective: To investigate the direct effect of mifepristone on the ovary.

  • Model: Isolated perfused preovulatory rat ovaries.

  • Methodology:

    • Ovary Preparation: Ovaries are obtained from immature rats primed with equine chorionic gonadotropin (eCG) to stimulate follicular development.

    • Perfusion: Ovaries are perfused in vitro for a set period (e.g., 20 hours) in a culture medium.

    • Induction of Ovulation: Luteinizing hormone (LH) and 3-isobutyl-1-methylxanthine (IBMX) are added to the perfusion medium to induce ovulation.

    • Treatment: Different concentrations of mifepristone are added to the perfusion medium at various time points relative to LH stimulation.

    • Assessment: The number of oocytes released (ovulation rate) is counted. The concentration of steroids (progesterone and estradiol) in the perfusion medium is measured.

  • Primary Outcome: A significant reduction in the number of ovulations in the mifepristone-treated groups compared to the control group.

Signaling Pathways and Mechanism of Action

Mifepristone's primary mechanism of action is the competitive blockade of the progesterone receptor. This action disrupts the normal hormonal signaling required for ovulation.

Mifepristone_Anti_Ovulatory_Pathway cluster_pituitary Hypothalamo-Pituitary Axis cluster_ovary Ovary GnRH GnRH Pituitary Pituitary GnRH->Pituitary Stimulates LH_Surge LH Surge Pituitary->LH_Surge Releases Ovulation Ovulation LH_Surge->Ovulation Triggers Follicular_Development Follicular Development Progesterone_Production Progesterone Production Follicular_Development->Progesterone_Production Progesterone_Receptor Progesterone Receptor Progesterone_Production->Progesterone_Receptor Binds to Progesterone_Receptor->GnRH Negative Feedback Mifepristone Mifepristone Mifepristone->LH_Surge Inhibits Mifepristone->Progesterone_Receptor Blocks

Experimental_Workflow_Clinical_Trial cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Participant_Recruitment Participant Recruitment (Healthy Females) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Baseline_Monitoring Baseline Monitoring (Control Cycle) Informed_Consent->Baseline_Monitoring Mifepristone_Admin Daily Mifepristone Administration Baseline_Monitoring->Mifepristone_Admin Hormonal_Assays Hormonal Assays (LH, Progesterone) Mifepristone_Admin->Hormonal_Assays Ultrasonography Transvaginal Ultrasonography Mifepristone_Admin->Ultrasonography Data_Collection Data Collection Hormonal_Assays->Data_Collection Ultrasonography->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Ovulation Inhibition Statistical_Analysis->Conclusion

This compound: Lack of Evidence for Anti-Ovulatory Effects

A thorough search of the scientific literature did not yield any studies or data related to the anti-ovulatory effects of this compound. This compound is a tetrapeptide (Thr-Pro-Arg-Lys) that has been investigated for its central analgesic effects. There is no indication from the available research that it interacts with the hormonal pathways that regulate ovulation.

Conclusion

Mifepristone is a well-established inhibitor of ovulation with a clear mechanism of action centered on the blockade of progesterone receptors. Extensive clinical and preclinical data support its dose-dependent anti-ovulatory effects. In stark contrast, there is no scientific evidence to support any role for this compound in the regulation or inhibition of ovulation. Therefore, for researchers, scientists, and drug development professionals in the field of contraception, mifepristone remains a compound of significant interest, while this compound does not appear to be a relevant agent for anti-ovulatory research.

References

Evaluating the Reversibility of Peptide-Based Contraception: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data on the use of the peptide Kentsin as a contraceptive agent. Therefore, this guide utilizes Gonadotropin-Releasing Hormone (GnRH) agonists, a well-researched class of peptide-based contraceptives, as a representative example to illustrate the evaluation of contraceptive reversibility. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The development of reversible contraceptive methods is a cornerstone of modern reproductive health. Peptide-based contraceptives, such as those utilizing GnRH agonists, represent a promising class of pharmaceuticals that can offer high efficacy. A critical parameter for any new contraceptive is its reversibility—the ability of a user to regain normal fertility in a timely manner after discontinuing the method. This guide provides a comparative framework for evaluating the reversibility of a peptide-based contraceptive, using a GnRH agonist as our primary example, and comparing it with other widely used contraceptive methods.

Mechanism of Action: GnRH Agonists

Gonadotropin-Releasing Hormone (GnRH) is a key regulator of the reproductive axis, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, regulate gonadal function. GnRH agonists are synthetic peptides that initially stimulate the GnRH receptors, causing a temporary surge in LH and FSH (a "flare-up" effect).[1][2] However, continuous administration leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[3][4] This sustained action ultimately suppresses the release of LH and FSH, leading to a state of hypogonadotropic hypogonadism, which prevents ovulation and thereby provides a contraceptive effect.

Signaling Pathway of GnRH Agonist Action

GnRH_Agonist_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH_Neuron GnRH Neuron Gonadotroph Gonadotroph Cell GnRH_R GnRH Receptor G_Protein Gq/11 GnRH_R->G_Protein Activates PLC PLC G_Protein->PLC IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG LH_FSH LH & FSH Synthesis & Release IP3_DAG->LH_FSH Initial Stimulation (Flare-up) Ovulation Ovulation LH_FSH->Ovulation Stimulates LH_FSH->Ovulation Inhibited Downregulation Receptor Downregulation & Desensitization Downregulation->GnRH_R Inhibits Downregulation->LH_FSH Suppresses GnRH_Agonist GnRH Agonist (Continuous Admin) GnRH_Agonist->GnRH_R Binds GnRH_Agonist->Downregulation Leads to

Caption: GnRH Agonist Signaling Pathway in the Pituitary Gonadotroph.

Comparative Data on Contraceptive Reversibility

The return to fertility is a key metric for evaluating the reversibility of a contraceptive. The following tables summarize the efficacy and time to return to fertility for GnRH agonists and other common contraceptive methods.

Table 1: Contraceptive Efficacy and Time to Return of Ovulation

Contraceptive MethodMechanism TypeTypical Use Failure Rate (%)Time to Return of Ovulation after Discontinuation
GnRH Agonists Peptide (Hormonal)<1 (estimated)4-10 weeks
Combined Oral Contraceptives Steroid Hormone9Approx. 3 menstrual cycles
Copper IUD Non-Hormonal Device0.8Immediate
Levonorgestrel IUD Hormonal Device0.2Approx. 2 menstrual cycles
Contraceptive Implant Steroid Hormone0.051-3 months
DMPA Injection Steroid Hormone65-8 menstrual cycles (longest delay)

Table 2: Pregnancy Rates Following Discontinuation of Contraception

Contraceptive Method% Pregnant within 12 Months of Discontinuation
GnRH Agonists Data from dedicated contraceptive trials is limited, but return to menstruation is prompt.
Combined Oral Contraceptives 79-96%
IUDs (Copper and Hormonal) 70-92%
Contraceptive Implant ~81%
General Population (No Contraception) ~85-92%

Experimental Protocols for Evaluating Reversibility

Assessing the reversibility of a novel contraceptive like this compound would require a phased approach, beginning with preclinical animal models and progressing to human clinical trials.

Preclinical Evaluation of Reversibility in an Animal Model (e.g., Non-Human Primate)

Objective: To determine the time to resumption of normal ovarian cyclicity and fertility in a non-human primate model after cessation of treatment with a test contraceptive.

Methodology:

  • Animal Selection and Baseline Monitoring:

    • Select a cohort of healthy, reproductively mature female non-human primates (e.g., macaques).

    • Monitor and record at least three consecutive normal menstrual cycles for each animal to establish baseline cycle length and hormonal profiles (estradiol, progesterone, LH, FSH).

  • Contraceptive Administration:

    • Administer the test contraceptive (e.g., this compound) at a predetermined effective dose and duration (e.g., for 6-12 months).

    • During treatment, continue to monitor for signs of ovulation (e.g., via hormone levels) to confirm contraceptive efficacy.

  • Cessation of Treatment and Reversibility Monitoring:

    • Discontinue contraceptive administration.

    • Immediately begin intensive monitoring for the return of ovulatory cycles. This includes:

      • Daily observation for menses.

      • Serial blood sampling to measure estradiol, progesterone, LH, and FSH levels to detect the pre-ovulatory LH surge and post-ovulatory progesterone rise.

      • Trans-abdominal ultrasound to monitor follicular development and confirm ovulation.

  • Mating Trials:

    • Once regular ovulatory cycles are re-established, introduce fertile males to the female cohort.

    • Monitor for conception and pregnancy outcomes.

  • Data Analysis:

    • Calculate the mean time to the first post-treatment ovulation.

    • Calculate the percentage of animals that resume normal cycling within a specified timeframe.

    • Determine the conception rate and compare it to pre-treatment fertility rates or a control group.

Clinical Trial Protocol for Evaluating Reversibility in Humans

Objective: To evaluate the return to fertility in healthy women after discontinuing the use of an investigational contraceptive.

Methodology:

  • Study Population:

    • Recruit a cohort of healthy women of reproductive age with a history of regular menstrual cycles who desire contraception but also plan a future pregnancy.

    • Obtain informed consent.

  • Treatment Phase:

    • Administer the investigational contraceptive for a defined period (e.g., 12 months).

    • Monitor for contraceptive efficacy and safety throughout the treatment phase.

  • Discontinuation and Follow-Up Phase:

    • Instruct participants to discontinue the contraceptive method when they wish to attempt conception.

    • Follow participants for up to 12-24 months post-discontinuation or until pregnancy is achieved.

    • Collect data on:

      • Time to return of menses.

      • Time to conception, documented via urine or serum hCG tests.

      • Pregnancy outcomes (live birth, miscarriage, etc.).

    • Participants can be asked to keep a diary of their menstrual cycles and attempts to conceive.

  • Endpoints and Analysis:

    • Primary Endpoint: The cumulative pregnancy rate at 12 months after discontinuation.

    • Secondary Endpoints:

      • Median time to conception.

      • Proportion of participants who resume normal menstrual cycles within 3 and 6 months.

      • Comparison of pregnancy rates to those of women discontinuing other established contraceptive methods (e.g., oral contraceptives, IUDs) or to expected rates in the general population.

Workflow for a Clinical Reversibility Study

Clinical_Reversibility_Workflow Start Recruitment & Screening (Healthy Women, Regular Cycles) InformedConsent Informed Consent Start->InformedConsent Baseline Baseline Data Collection (Menstrual History, etc.) InformedConsent->Baseline Treatment Contraceptive Treatment Phase (e.g., 12 months) Baseline->Treatment Discontinuation Discontinuation of Contraceptive (Desire for Pregnancy) Treatment->Discontinuation FollowUp Follow-Up Period (Up to 12-24 months) Discontinuation->FollowUp DataCollection Data Collection: - Time to Menses - Time to Conception - Pregnancy Outcome FollowUp->DataCollection Analysis Data Analysis FollowUp->Analysis Primary Primary Endpoint: 12-Month Pregnancy Rate Analysis->Primary Secondary Secondary Endpoints: - Median Time to Conception - Return of Menses Analysis->Secondary

Caption: A typical workflow for a clinical trial evaluating contraceptive reversibility.

Conclusion

The evaluation of reversibility is a critical step in the development of any new contraceptive agent. For a potential peptide-based contraceptive like this compound, a thorough investigation following preclinical and clinical protocols, as outlined above, would be necessary. Based on data from GnRH agonists, peptide-based contraception can offer a rapid return to fertility. A comprehensive understanding of a new drug's reversibility profile, benchmarked against existing methods, is essential for regulatory approval and to provide patients and clinicians with the necessary information to make informed choices about family planning.

References

Safety Operating Guide

Navigating the Safe Disposal of Kinetin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for research scientists and drug development professionals on the proper handling and disposal of Kinetin, ensuring laboratory safety and regulatory compliance.

Disclaimer: The following procedures are based on available safety data for "Kinetin," as no information was found for "Kentsin." It is presumed that "this compound" was a typographical error.

Kinetin, a synthetic cytokinin, plays a crucial role as a plant growth regulator in various research applications. While not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1] This guide provides detailed procedures for the safe handling and disposal of Kinetin waste.

Hazard Identification and Safety Precautions

While Kinetin is not considered hazardous, some safety data sheets indicate it is suspected of causing genetic defects. Therefore, it is crucial to handle it with care, utilizing appropriate personal protective equipment (PPE).

Summary of Safety Recommendations:

Precautionary MeasureSpecificationSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.
Handling Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray.
Hygiene Wash hands before breaks and at the end of work. Do not eat, drink, or smoke when using this product.
Storage Store locked up in a cool, dry, and well-ventilated area in properly labeled, tightly closed containers.

Step-by-Step Disposal Protocol

The disposal of Kinetin and its containers must be in accordance with local, regional, national, and international regulations. The primary principle is to prevent its entry into drains, sewers, and waterways.

Experimental Protocol for Waste Neutralization (if applicable):

While specific chemical neutralization protocols for Kinetin are not detailed in the provided safety data sheets, a general approach for chemical waste involves treating it with a suitable agent to render it non-hazardous before disposal. For cytokinins like Kinetin, oxidative degradation could be a potential method, although this should be validated in a controlled laboratory setting before implementation.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation.

  • Wear suitable protective clothing.

  • Contain the spill to prevent further leakage.

  • For solid Kinetin, avoid raising dust. Sweep up the material and transfer it to a suitable, labeled container for disposal.

  • Clean the affected area with water and soap.

Logical Workflow for Kinetin Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of Kinetin waste.

G start Kinetin Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated consult_sds Consult Safety Data Sheet (SDS) for all components is_contaminated->consult_sds Yes pure_kinetin Dispose of as non-hazardous chemical waste (per regulations) is_contaminated->pure_kinetin No follow_mixed_waste Follow disposal procedures for mixed hazardous waste consult_sds->follow_mixed_waste container_disposal Dispose of empty container in accordance with regulations follow_mixed_waste->container_disposal pure_kinetin->container_disposal end Disposal Complete container_disposal->end

References

Essential Safety and Logistical Information for Handling Kinetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the personal protective equipment (PPE) and procedures for safely handling Kinetin, a synthetic cytokinin used in plant cell culture. Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Kinetin is suspected of causing genetic defects and requires careful handling to avoid exposure.[1][2] The following table summarizes the necessary personal protective equipment.

PPE Category Requirement Specification
Hand Protection Chemical-resistant glovesImpermeable and resistant to the product. Always inspect gloves prior to use.
Eye/Face Protection Safety glasses with side shields or gogglesProvides a barrier against splashes and dust.
Skin and Body Protection Laboratory coatTo prevent skin contact with the substance.
Respiratory Protection Not typically required with adequate ventilationUse a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.

Data sourced from multiple Safety Data Sheets (SDS) for Kinetin.[1][2][3]

Standard Operating Procedures for Kinetin

The following protocols provide step-by-step guidance for the safe handling and disposal of Kinetin in a laboratory setting.

Engineering Controls and General Hygiene
  • Ventilation: Always handle Kinetin in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Eye Wash and Safety Shower: Ensure that an eye-wash station and safety shower are readily accessible in the work area.

  • General Hygiene: Do not eat, drink, or smoke in areas where Kinetin is handled. Wash hands thoroughly after handling and before breaks.

Handling and Storage
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store Kinetin in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Some formulations may require storage in a freezer at -18 to -20 °C.

  • Dispensing: When weighing or transferring the powder, do so in a manner that minimizes dust generation. Use of a containment hood is advisable.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the substance to enter drains.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

Disposal Plan

All waste containing Kinetin must be disposed of in accordance with local, regional, and national regulations.

  • Waste Containers: Use designated, labeled, and sealed containers for Kinetin waste.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not allow the product to enter the sewage system or waterways.

Visual Workflow: Chemical Spill Response for Kinetin

The following diagram outlines the procedural flow for responding to a Kinetin spill in the laboratory.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Severity Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Clean Up Spill Neutralize->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kentsin
Reactant of Route 2
Kentsin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.